GSPT1 degrader-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H18F4N4O6 |
|---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate |
InChI |
InChI=1S/C24H18F4N4O6/c25-16-3-2-15(38-24(26,27)28)9-17(16)29-22(35)37-11-12-1-4-18-13(7-12)8-14-10-31(23(36)32(14)18)19-5-6-20(33)30-21(19)34/h1-4,7-9,19H,5-6,10-11H2,(H,29,35)(H,30,33,34) |
InChI Key |
UPLNXAJKKSXICO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=CC4=C(N3C2=O)C=CC(=C4)COC(=O)NC5=C(C=CC(=C5)OC(F)(F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of GSPT1 Degrader-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action for GSPT1 Degrader-5, a representative potent and selective molecular glue degrader targeting the G1 to S phase transition 1 (GSPT1) protein. The information presented is a synthesis of publicly available data on well-characterized GSPT1 degraders, such as CC-885, CC-90009, and MRT-2359, and is intended to serve as a technical resource for the scientific community.
Core Mechanism of Action: Molecular Glue-Mediated Degradation
This compound operates as a molecular glue, a small molecule that induces proximity between two proteins that do not normally interact.[1][2] Specifically, it facilitates the interaction between the GSPT1 protein and Cereblon (CRBN), the substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[3][4] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[1][5] The degradation of GSPT1, a key factor in translation termination, disrupts protein synthesis and triggers downstream cellular stress pathways, ultimately leading to apoptosis in cancer cells.[4][6]
Signaling Pathway of this compound Action
Caption: Molecular mechanism of this compound.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for this compound, compiled from data on representative GSPT1 degraders.
Table 1: In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| IC50 (Proliferation) | AML Cell Lines | 3 - 75 nM | [7] |
| MYC-driven Cell Lines | >30 and <300 nM | [8] | |
| Prostate Cancer Cell Lines | 0.007 ± 0.004 µM | [9] | |
| DC50 (GSPT1 Degradation) | KG-1 | 7.87 nM | [10] |
| 22Rv1 | 19 nM | [9] | |
| Generic | 144 nM | [11] | |
| Dmax (GSPT1 Degradation) | KG-1 | >95% at 10 nM | [12] |
Table 2: In Vivo Efficacy
| Model | Dosing | Outcome | Reference |
| AML Xenograft | 30 or 40 mg/kg IP | Potent and sustained antitumor activity | [13] |
| NSCLC Xenograft | 10 mg/kg p.o. | Complete tumor regression | [8] |
| Prostate Cancer Xenograft | 10 mg/kg once daily | Marked tumor regression | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of GSPT1 degraders are provided below.
1. Cellular Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[15][16][17]
-
Materials:
-
96-well plates
-
Cancer cell lines (e.g., AML, NSCLC)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the degrader that inhibits cell growth by 50%.
-
Experimental Workflow for Cellular Viability Assay
Caption: Workflow for MTT-based cell viability assay.
2. GSPT1 Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in GSPT1 protein levels following treatment with the degrader.[18]
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-GSPT1, anti-loading control e.g., GAPDH or Vinculin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 4, 8, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the extent of GSPT1 degradation (DC50 and Dmax).
-
Experimental Workflow for Western Blot Analysis
References
- 1. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular glues targeting GSPT1 in cancers: A potent therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying Proteasomal Degradation in a Cell-free System in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. benchchem.com [benchchem.com]
GSPT1 Degrader-5: A Molecular Glue Approach to Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The targeted degradation of cellular proteins has emerged as a powerful therapeutic strategy, offering the potential to address previously "undruggable" targets. Molecular glues, a class of small molecules that induce interactions between an E3 ubiquitin ligase and a target protein, represent a key modality in this field. This technical guide provides a comprehensive overview of GSPT1 degrader-5, a representative molecular glue that targets the G1 to S phase transition 1 (GSPT1) protein for degradation, with a primary focus on the well-characterized clinical candidate CC-90009.
Introduction to GSPT1 and Its Role in Cancer
G1 to S phase transition 1 (GSPT1) is a translation termination factor that plays a crucial role in protein synthesis by facilitating the release of newly synthesized polypeptides from the ribosome.[1][2] Its involvement in cell cycle progression and protein homeostasis makes it a critical protein for rapidly proliferating cells, including cancer cells.[3][4] Overexpression of GSPT1 has been implicated in various cancers, and its depletion has been shown to be broadly cytotoxic to cancer cells, highlighting it as a promising therapeutic target.[1][2][4] Notably, many MYC-driven cancers exhibit a dependency on high levels of protein translation, creating a vulnerability that can be exploited by targeting GSPT1.[5][6]
Mechanism of Action: The Molecular Glue Concept
This compound functions as a molecular glue, a small molecule that induces proximity between the Cereblon (CRBN) E3 ubiquitin ligase complex and GSPT1.[1][7][8] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome.
The key steps in the mechanism of action are:
-
Binding to CRBN: this compound first binds to the CRBN, a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[7][9]
-
Ternary Complex Formation: The binding of the degrader to CRBN creates a novel protein surface that facilitates the recruitment of GSPT1, forming a ternary complex (CRBN-degrader-GSPT1).[1]
-
Polyubiquitination: Within the ternary complex, the E3 ligase machinery catalyzes the transfer of ubiquitin molecules to GSPT1.
-
Proteasomal Degradation: The polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome.
-
Cellular Consequences: The degradation of GSPT1 disrupts translation termination, leading to the activation of the integrated stress response, inhibition of cell proliferation, and induction of apoptosis in cancer cells.[7][9]
Signaling Pathway Diagram
Caption: Mechanism of GSPT1 degradation by a molecular glue.
Quantitative Preclinical Data
The preclinical activity of GSPT1 degraders has been extensively evaluated in various cancer models. The following tables summarize key quantitative data for CC-90009, a first-in-class GSPT1 degrader.
Table 1: In Vitro Antiproliferative Activity of CC-90009
| Cell Line | Cancer Type | IC50 (nM) |
| Various AML Cell Lines | Acute Myeloid Leukemia | 3 - 75[9] |
| HCC1569 | Breast Cancer | 0.19[4] |
| N87 | Gastric Cancer | 0.29[4] |
Table 2: In Vitro Degradation Activity of CC-90009
| Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| MV4-11 | 9.7[10] | 90[10] | 4[10] |
DC50: concentration for 50% of maximal degradation; Dmax: maximal degradation.
Table 3: In Vivo Efficacy of a GSPT1 Degrader
| Model | Compound | Dosing | Tumor Growth Inhibition (%) |
| NCI-N87 Gastric Cancer Xenograft | Compound [I] | 30 mg/kg, oral | 93[4] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of GSPT1 degraders. Below are representative methodologies for key assays.
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the GSPT1 degrader on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., AML cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the GSPT1 degrader (e.g., CC-90009) for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Data Analysis: Plot the percentage of viable cells against the log concentration of the compound and fit the data to a four-parameter logistic regression model to determine the IC50 value.
Western Blot for GSPT1 Degradation
Objective: To quantify the degradation of GSPT1 protein following treatment with the degrader.
Methodology:
-
Cell Treatment: Treat cells with the GSPT1 degrader at various concentrations for a specific time (e.g., 4 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for GSPT1 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the GSPT1 signal to the loading control.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the GSPT1 degrader in a mouse model.
Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., NCI-N87) into the flank of immunocompromised mice.[11]
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a specified size (e.g., ~100 mm³), then randomize the mice into vehicle and treatment groups.[11]
-
Compound Administration: Administer the GSPT1 degrader (e.g., orally) at a predetermined dose and schedule.
-
Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight regularly throughout the study.
-
Efficacy Endpoint: At the end of the study, calculate the tumor growth inhibition (TGI) as a measure of efficacy.
Experimental Workflow Diagram
Caption: A typical workflow for preclinical evaluation of a GSPT1 degrader.
Clinical Development of GSPT1 Degraders
The promising preclinical data for GSPT1 degraders have led to their advancement into clinical trials. CC-90009 was the first-in-class GSPT1 degrader to enter clinical development for the treatment of relapsed/refractory acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[7][8][12][13]
Another orally bioavailable GSPT1 degrader, MRT-2359, is currently in a Phase 1/2 clinical trial for MYC-driven solid tumors, including lung cancer.[3][5][6] Recent data has also shown encouraging clinical activity of MRT-2359 in combination with enzalutamide (B1683756) in heavily pretreated metastatic castration-resistant prostate cancer (mCRPC) patients.[6][14]
Furthermore, the concept of GSPT1 degradation is being explored in the context of antibody-drug conjugates (ADCs), such as ORM-5029 and BMS-986497/ORM-6151, which are in clinical trials for breast cancer and AML, respectively.[3]
Future Directions and Conclusion
The development of GSPT1 molecular glue degraders represents a significant advancement in the field of targeted protein degradation. These molecules have demonstrated potent anti-tumor activity in preclinical models and are showing promise in early clinical trials. The ability to target a fundamental cellular process like translation termination provides a powerful therapeutic strategy, particularly for cancers that are dependent on high rates of protein synthesis.
Future research will likely focus on:
-
Expanding the therapeutic window: Optimizing the selectivity and safety profiles of GSPT1 degraders.
-
Identifying predictive biomarkers: To select patient populations most likely to respond to GSPT1-targeted therapies.
-
Exploring combination therapies: Investigating the synergistic effects of GSPT1 degraders with other anticancer agents.
References
- 1. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Oral GSPT1 degraders show potent antitumor activity | BioWorld [bioworld.com]
- 5. Monte Rosa Therapeutics Presents Preclinical Data from GSPT1 Degrader Program Focused on MYC-Driven Cancers at AACR 2023 - BioSpace [biospace.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. ashpublications.org [ashpublications.org]
- 8. drughunter.com [drughunter.com]
- 9. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uk.investing.com [uk.investing.com]
An In-depth Technical Guide to the Discovery and Synthesis of GSPT1 degrader-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of GSPT1 degrader-5, a molecular glue degrader that induces the proteasomal degradation of the G1 to S phase transition 1 (GSPT1) protein. GSPT1 is a critical factor in protein translation termination, and its degradation has emerged as a promising therapeutic strategy in oncology.[1][2][3]
Discovery of this compound
This compound was identified through a focused combinatorial library approach aimed at discovering novel cereblon (CRBN) modulators. The discovery process typically follows a multi-step workflow, beginning with a high-throughput phenotypic screen to identify compounds that exhibit CRBN-dependent antiproliferative activity. Hits from this initial screen are then subjected to rigorous validation and target deconvolution.
Experimental Workflow for Discovery
The discovery of GSPT1 molecular glue degraders generally involves the following key steps:
-
Focused Library Synthesis: A library of compounds based on a core scaffold, often derived from thalidomide (B1683933) or its analogs, is synthesized. These libraries are designed to explore diverse chemical space around the CRBN-binding motif.
-
Phenotypic Screening: The compound library is screened against cancer cell lines to identify molecules that inhibit cell proliferation. To ensure the desired mechanism of action, these screens are often conducted in parallel with CRBN knockout cell lines to identify compounds with CRBN-dependent activity.
-
Hit Validation and Orthogonal Assays: Active compounds are confirmed through dose-response studies. Orthogonal assays, such as CRBN binding assays, are performed to verify direct engagement with the intended E3 ligase component.
-
Target Identification via Proteomics: Quantitative proteomics is employed to identify the specific protein(s) degraded by the hit compounds. This is a crucial step to determine the "neosubstrate" of the molecular glue.
-
Lead Optimization: Structure-activity relationship (SAR) studies are conducted to improve the potency, selectivity, and drug-like properties of the hit compounds, leading to the identification of lead candidates like this compound.
Caption: Experimental workflow for the discovery of GSPT1 molecular glue degraders.
Synthesis of this compound
This compound (also referred to as compound 4 in some contexts) is a molecular glue with the chemical formula C₂₄H₁₈F₄N₄O₆ and a molecular weight of 534.42 g/mol . Its CAS number is 3034764-38-7.
Chemical Structure:
Caption: 2D chemical structure of this compound.
The synthesis of this compound can be achieved through a multi-step process. The following protocol is based on the general procedures outlined in patent literature for structurally related compounds.
Synthetic Protocol
Step 1: Synthesis of (3-(2,6-dioxopiperidin-3-yl)-2-methylquinolin-7-yl)methanol
This intermediate can be synthesized from a suitable bromo-substituted quinoline (B57606) precursor via a Suzuki coupling reaction with a protected piperidine-2,6-dione boronic ester, followed by functional group manipulations to introduce the methyl and hydroxymethyl groups at the 2 and 7 positions of the quinoline core, respectively.
Step 2: Synthesis of (3-(2,6-dioxopiperidin-3-yl)-2-methylquinolin-7-yl)methyl (3-chloro-4-methylphenyl)carbamate (this compound)
To a solution of (3-(2,6-dioxopiperidin-3-yl)-2-methylquinolin-7-yl)methanol in an anhydrous aprotic solvent such as dichloromethane, is added 3-chloro-4-methylphenyl isocyanate. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.
Biological Evaluation
The biological activity of this compound is characterized by its ability to induce the degradation of GSPT1, leading to antiproliferative effects in cancer cells.
Quantitative Data
| Compound | DC₅₀ (nM) | Cell Line | Assay | Reference |
| This compound (4) | 144 | Not Specified | Not Specified | [1][4][5] |
| Compound 6 (SJ6986) | 9.7 (4h), 2.1 (24h) | MV4-11 | Western Blot | [6][7] |
| Compound 7 (SJ7023) | >10,000 (4h), 10 (24h) | MV4-11 | Western Blot | [7] |
Experimental Protocols
3.2.1. GSPT1 Degradation Assay (Western Blot)
This assay directly measures the reduction in GSPT1 protein levels following treatment with the degrader.
-
Cell Culture and Treatment: Cancer cell lines (e.g., MV4-11, MOLM-13) are seeded in 6-well plates and allowed to adhere. The cells are then treated with a serial dilution of this compound for a specified time (e.g., 4, 8, 24 hours). A vehicle control (e.g., DMSO) is included.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for GSPT1. A primary antibody for a loading control (e.g., GAPDH, β-actin) is also used. Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified, and the GSPT1 levels are normalized to the loading control. The DC₅₀ value is calculated from the dose-response curve.[8][9][10]
3.2.2. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the impact of GSPT1 degradation on cell proliferation.
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Assay: The CellTiter-Glo® reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus cell viability, is measured using a plate reader.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
3.2.3. CRISPR-Cas9 Screening for Resistance Mechanisms
CRISPR-based screens can identify mutations in GSPT1 or other components of the degradation machinery that confer resistance to GSPT1 degraders.[4][11][12][13][14]
-
sgRNA Library Design and Transduction: A single-guide RNA (sgRNA) library targeting the GSPT1 gene is designed and transduced into Cas9-expressing cells.
-
Drug Selection: The transduced cell population is treated with this compound at a concentration that inhibits the growth of wild-type cells.
-
Identification of Resistant Clones: Cells that survive the drug treatment are isolated, and the genomic DNA is extracted.
-
Sequencing and Analysis: The sgRNA sequences enriched in the resistant population are identified by deep sequencing. This reveals the specific regions of GSPT1 that, when mutated, lead to resistance.
Mechanism of Action and Signaling Pathways
This compound functions as a molecular glue, inducing a new protein-protein interaction between the E3 ubiquitin ligase substrate receptor CRBN and GSPT1. This leads to the polyubiquitination of GSPT1 and its subsequent degradation by the proteasome.
Caption: Mechanism of action of this compound.
The degradation of GSPT1 has significant downstream cellular consequences, primarily through the activation of the Integrated Stress Response (ISR).[1][15][16]
Caption: Signaling pathway activated by GSPT1 degradation.[10][15][17][18]
The impairment of translation termination due to GSPT1 loss leads to ribosomal stress, which in turn activates the ISR. A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but also the preferential translation of certain stress-responsive mRNAs, such as activating transcription factor 4 (ATF4). ATF4 upregulates the expression of pro-apoptotic factors like CHOP, ultimately leading to TP53-independent cancer cell death.[1][8][15][16][17][18]
References
- 1. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of GSPT1 and NEK7 by a molecular glue prodrug for treatment of HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Integration of temporal single cell cellular stress response activity with logic-ODE modeling reveals activation of ATF4-CHOP axis as a critical predictor of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CRISPR-Suppressor Scanning Unsticks Molecular Glues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. CRISPR Screen Reveals BRD2/4 Molecular Glue-like Degrader via Recruitment of DCAF16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Signaling plasticity in the integrated stress response [frontiersin.org]
- 18. walterlab.ucsf.edu [walterlab.ucsf.edu]
GSPT1 Degrader-5: A Comprehensive Technical Guide to its Role in Translation Termination
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G1 to S phase transition 1 (GSPT1), a key eukaryotic release factor (eRF3a), plays a pivotal role in the termination of protein synthesis. Its targeted degradation by small molecules, such as GSPT1 degrader-5, represents a promising therapeutic strategy, particularly in oncology. These degraders, often functioning as molecular glues or proteolysis-targeting chimeras (PROTACs), hijack the cellular ubiquitin-proteasome system to induce the selective removal of GSPT1. This event triggers a cascade of cellular responses, including the impairment of translation termination, activation of the integrated stress response (ISR), and ultimately, apoptosis in cancer cells. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on cancer cells.
The Role of GSPT1 in Eukaryotic Translation Termination
Eukaryotic translation termination is a crucial process that ensures the accurate release of newly synthesized polypeptide chains from the ribosome upon encountering a stop codon (UAA, UAG, or UGA) in the messenger RNA (mRNA). This process is mediated by a complex of eukaryotic release factors (eRFs). GSPT1, also known as eRF3a, is a GTPase that forms a complex with the primary release factor, eRF1.
The eRF1/GSPT1 complex is central to the termination process. eRF1 recognizes the stop codon in the A-site of the ribosome and catalyzes the hydrolysis of the peptidyl-tRNA bond, releasing the nascent polypeptide. GSPT1, in its GTP-bound state, facilitates the efficient binding of eRF1 to the ribosome and promotes the subsequent release of the polypeptide.[1][2] Hydrolysis of GTP by GSPT1 is thought to induce conformational changes that lead to the dissociation of the release factors from the ribosome, allowing for ribosomal recycling.[2][3]
This compound: Mechanism of Action
This compound, like other molecular glue degraders, functions by inducing proximity between GSPT1 and an E3 ubiquitin ligase, most commonly the Cereblon (CRBN) E3 ligase complex (CRL4^CRBN).[4][5] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[4][6] The degradation of GSPT1 disrupts the delicate balance of translation termination, leading to a series of downstream cellular consequences.
The primary consequence of GSPT1 degradation is the impairment of translation termination.[7] This leads to ribosomal stalling at stop codons and read-through events, where the ribosome continues translation beyond the intended stop signal.[8] The accumulation of stalled ribosomes and aberrant proteins triggers the Integrated Stress Response (ISR), a cellular signaling network activated by various stress conditions.[5][7][9]
The ISR is initiated by the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[9][10] This phosphorylation leads to a global reduction in protein synthesis but selectively enhances the translation of certain mRNAs, including that of the activating transcription factor 4 (ATF4).[10] ATF4, in turn, upregulates the expression of genes involved in stress adaptation and, if the stress is prolonged or severe, apoptosis.[10] One of the key pro-apoptotic targets of ATF4 is the C/EBP homologous protein (CHOP), which plays a central role in inducing cell death.[11]
Quantitative Data on GSPT1 Degrader Activity
The potency and efficacy of GSPT1 degraders are typically characterized by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax), as well as their half-maximal inhibitory concentration (IC50) in cell viability assays. The following tables summarize the quantitative data for various GSPT1 degraders in different cancer cell lines.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Citation |
| CC-885 | MM1.S | - | - | 4 | [12] |
| CC-90009 | KG-1 | 9 | 51 | 4 | [11] |
| KG-1 | 9 | 88 | 20 | [11] | |
| Compound 6 | MV4-11 | 9.7 | >90 | 4 | [13] |
| MV4-11 | 2.1 | >90 | 24 | [13] | |
| Compound 7 | MV4-11 | >10,000 | 60 | 4 | [13] |
| MV4-11 | 10 | 90 | 24 | [13] | |
| BTX-1188 | MV-4-11 | - | >90 | 6 | [14] |
Table 1: Degradation Potency of GSPT1 Degraders
| Compound | Cell Line(s) | IC50 (nM) | Citation |
| CC-885 | AML cell lines | 10^-6 - 1 µM | [7] |
| CC-90009 | 11 human AML cell lines | 3 - 75 | [5] |
| SJ6986 | >10 ALL cell lines | nanomolar range | [15] |
| BTX-1188 | Primary human AML patient samples | 0.4 - 1.5 | [14] |
| Myc-driven cancer cell lines | 0.5 - 10 | [14] |
Table 2: Anti-proliferative Activity of GSPT1 Degraders
Experimental Protocols
Western Blotting for GSPT1 Degradation
This protocol details the steps to quantify the reduction in GSPT1 protein levels following treatment with a degrader.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with the GSPT1 degrader at various concentrations and time points.
-
Wash cells with ice-cold PBS.[16]
-
Lyse the cells in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors.[17]
-
Incubate on ice for 15-30 minutes with occasional vortexing.[12][16]
-
Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[12][17]
-
Collect the supernatant containing the protein lysate.[16]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[12]
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[16]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.
-
Wash the membrane three times with TBST.[17]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBST.[17]
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[17]
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels, which are indicative of metabolically active cells.[4]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density.[4]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the GSPT1 degrader. Include a vehicle control (e.g., DMSO).[4]
-
-
Incubation:
-
Assay Procedure:
-
Data Acquisition and Analysis:
Quantitative Proteomics (TMT-based)
This protocol provides a global and unbiased assessment of changes in protein abundance following GSPT1 degrader treatment.[19]
-
Sample Preparation:
-
Treat cells with the GSPT1 degrader or vehicle control.
-
Lyse the cells and extract proteins as described in the Western Blotting protocol.
-
Digest the proteins into peptides using trypsin.[19]
-
-
Tandem Mass Tag (TMT) Labeling:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze the peptide fractions by LC-MS/MS.[20]
-
-
Data Analysis:
Visualizing the Pathways and Workflows
Signaling Pathway of this compound
References
- 1. youtube.com [youtube.com]
- 2. Dynamics of ribosomes and release factors during translation termination in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 6. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Integrated stress response - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - Lookchem [lookchem.com]
- 12. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. aacr.org [aacr.org]
- 16. docs.abcam.com [docs.abcam.com]
- 17. origene.com [origene.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
GSPT1 Degrader-5: A Technical Guide to its Impact on Global Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and consequences of GSPT1 degradation by GSPT1 degrader-5, with a specific focus on its profound effects on global protein synthesis. The information presented herein is intended to support research and development efforts in the fields of targeted protein degradation and oncology.
Introduction to GSPT1 and Targeted Degradation
G1 to S phase transition 1 (GSPT1) is a crucial protein involved in the termination of translation, a fundamental process in protein synthesis.[1][2] It functions as a GTPase that, in complex with eukaryotic release factor 1 (eRF1), facilitates the release of newly synthesized polypeptide chains from the ribosome. Given its essential role in protein production, GSPT1 has emerged as a compelling therapeutic target in oncology, particularly in cancers that are highly dependent on protein synthesis.[2][3]
GSPT1 degraders, including this compound, are a class of small molecules, often referred to as "molecular glues," that induce the targeted degradation of the GSPT1 protein.[4][5] These compounds function by hijacking the cell's natural protein disposal machinery. Specifically, they facilitate the interaction between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the polyubiquitination of GSPT1 and its subsequent degradation by the proteasome.[4][6] This targeted degradation of GSPT1 has been shown to be potently cytotoxic to cancer cells, particularly those of hematological origin like acute myeloid leukemia (AML).[3][7]
Mechanism of Action: this compound
This compound induces the degradation of GSPT1 through a molecular glue mechanism. The degrader molecule acts as a bridge, fostering the formation of a ternary complex between GSPT1 and CRBN, a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules from the E3 ligase to GSPT1. The resulting polyubiquitin (B1169507) chain on GSPT1 serves as a recognition signal for the 26S proteasome, which then degrades the GSPT1 protein. The degradation of GSPT1 disrupts the process of translation termination, leading to ribosome stalling and the activation of cellular stress responses, ultimately culminating in apoptosis.[3][8]
Caption: Signaling pathway of GSPT1 degradation induced by this compound.
Quantitative Data on GSPT1 Degraders
The following tables summarize the quantitative data for this compound and other relevant GSPT1 degraders, providing insights into their potency and efficacy.
Table 1: GSPT1 Degradation Potency
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| This compound | - | 144 | - | - |
| GSPT1 degrader-17 | U937 | 35 | 81.65 | - |
| GSPT1 degrader-11 | - | 67.7 | 97 | - |
| GSPT1 degrader-4 | - | 25.4 | - | - |
| GSPT1 degrader-2 | - | < 30 | - | - |
| GSPT1 degrader-6 | - | 13 | - | - |
| Compound 6 | MV4-11 | 9.7 | 90 | 4 |
| Compound 7 | MV4-11 | 10 | 90 | 24 |
| CC-90009 | MV4-11 | 1.6 | > 90 | 24 |
| CC-885 | - | - | - | - |
| 5-OH-EM12 | - | - | 47 ± 9 | - |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data compiled from multiple sources.[4][5][9]
Table 2: Anti-proliferative Activity of GSPT1 Degraders
| Compound | Cell Line | IC50 (nM) |
| GSPT1 degrader-9 | HL-60 | 9.2 |
| GSPT1 degrader-17 | U937 | 19 |
| GSPT1 degrader-17 | MOLT-4 | 6 |
| GSPT1 degrader-17 | MV4-11 | 27 |
| GSPT1 degrader-4 | CAL51 | 39 |
| CC-90009 | AML Cell Lines | 3 - 75 |
| Compound [I] | HCC1569 | 0.19 |
| Compound [I] | N87 | 0.29 |
IC50: Half-maximal inhibitory concentration. Data compiled from multiple sources.[5][7][10]
Effect on Global Protein Synthesis
A primary and critical consequence of GSPT1 degradation is the widespread inhibition of global protein synthesis. By impairing translation termination, GSPT1 degraders cause ribosomes to stall at stop codons, leading to a global shutdown of protein production. This effect is not limited to specific proteins but impacts the entire proteome.
Polysome profiling experiments have demonstrated that treatment with GSPT1 degraders leads to a significant reduction in the polysome fraction (mRNAs with multiple ribosomes) and a corresponding increase in the monosome fraction (mRNAs with a single ribosome). This shift is a hallmark of impaired translation initiation and elongation, indicating a comprehensive disruption of the translation process.
The inhibition of global protein synthesis by GSPT1 degraders can have a confounding effect in studies aimed at identifying direct substrates of targeted protein degraders. The reduction in the levels of short-lived proteins following treatment with a GSPT1 degrader may be an indirect consequence of the synthesis shutdown rather than direct degradation of those proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Western Blotting for GSPT1 Degradation
Western blotting is a standard technique to quantify the reduction in GSPT1 protein levels following treatment with a degrader.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound or vehicle control for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the GSPT1 band intensity relative to the loading control.
Caption: Experimental workflow for Western Blotting.
Polysome Profiling
Polysome profiling is used to assess the global translation status of cells by separating ribosomal subunits, monosomes, and polysomes on a sucrose (B13894) gradient.
Protocol:
-
Cell Treatment and Harvest: Treat cells with this compound. Prior to harvesting, add cycloheximide (B1669411) (100 µg/mL) to the culture medium for 5-10 minutes to arrest translating ribosomes.
-
Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide and lyse them in a hypotonic lysis buffer.
-
Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.
-
Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
Fractionation: After centrifugation, fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm using a UV detector.
-
Data Analysis: The resulting profile will show peaks corresponding to ribosomal subunits (40S, 60S), monosomes (80S), and polysomes. A decrease in the polysome-to-monosome (P/M) ratio indicates an inhibition of translation.
Caption: Experimental workflow for Polysome Profiling.
Ribosome Profiling (Ribo-Seq)
Ribosome profiling provides a high-resolution snapshot of all ribosome positions on mRNAs, allowing for a detailed analysis of translation at a genome-wide level.
Protocol:
-
Cell Treatment and Ribosome Footprinting: Treat cells with this compound and arrest translation with cycloheximide. Lyse the cells and treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Ribosome Isolation: Isolate the ribosome-protected mRNA fragments (ribosome footprints) by ultracentrifugation through a sucrose cushion.
-
Footprint Extraction and Library Preparation: Extract the ~30 nucleotide ribosome footprints. Ligate adapters to the 3' and 5' ends of the footprints and perform reverse transcription to generate a cDNA library.
-
Deep Sequencing: Sequence the cDNA library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome to map the ribosome positions. This data can be used to determine the density of ribosomes on each mRNA, identify sites of ribosome pausing, and calculate translation efficiency.
Caption: Experimental workflow for Ribosome Profiling.
Puromycin (B1679871) Labeling Assay
The puromycin labeling assay is a method to visualize and quantify the rate of global protein synthesis in cells. Puromycin is an aminonucleoside antibiotic that mimics aminoacyl-tRNA and is incorporated into nascent polypeptide chains, leading to their premature termination.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound for the desired duration.
-
Puromycin Labeling: Add a low concentration of puromycin (e.g., 1-10 µg/mL) to the cell culture medium for a short period (e.g., 10-15 minutes).
-
Cell Lysis or Fixation: For western blot analysis, lyse the cells as described above. For immunofluorescence, fix and permeabilize the cells.
-
Detection:
-
Western Blot: Detect the puromycin-labeled peptides using an anti-puromycin antibody. A decrease in the overall signal indicates a reduction in protein synthesis.
-
Immunofluorescence: Stain the cells with an anti-puromycin antibody followed by a fluorescently labeled secondary antibody. The fluorescence intensity is proportional to the rate of protein synthesis and can be quantified using microscopy and image analysis software.
-
Caption: Experimental workflow for the Puromycin Labeling Assay.
Conclusion
This compound represents a promising therapeutic strategy by targeting a key component of the protein synthesis machinery. Its potent and selective degradation of GSPT1 leads to a profound inhibition of global protein synthesis, a vulnerability that can be exploited in cancer cells with high translational demands. The technical information and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of GSPT1 degraders and advance their clinical development. A thorough understanding of the impact on global protein synthesis is critical for the accurate interpretation of experimental data and the rational design of future studies.
References
- 1. A Versatile Ribo-seq Workflow for Enhanced Analysis of Ribosome Dynamics | Springer Nature Experiments [experiments.springernature.com]
- 2. Targeted protein degradation in hematologic malignancies: clinical progression towards novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 8. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 9. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral GSPT1 degraders show potent antitumor activity | BioWorld [bioworld.com]
The Molecular Glue Interface: A Technical Guide to the Cereblon (CRBN) E3 Ligase Interaction with GSPT1 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins. At the forefront of this revolution are "molecular glue" degraders, small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technical guide provides an in-depth examination of the interaction between the Cereblon (CRBN) E3 ligase and molecular glue degraders of the translation termination factor GSPT1 (G1 to S phase transition protein 1). Understanding this interaction is critical for the rational design of novel therapeutics targeting a range of diseases, including cancer.[1][2][3][4][5]
Cereblon functions as the substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][6] Molecular glues, such as derivatives of thalidomide (B1683933), bind to a specific pocket in CRBN, allosterically modifying its substrate-binding surface.[6][7] This creates a novel interface that can be recognized by "neosubstrates," proteins that are not endogenous targets of CRBN.[6][8] GSPT1 is one such neosubstrate, and its degradation has shown potent anti-proliferative effects in various cancer models.[1][9][10][11]
This guide will detail the core mechanism of action, present quantitative data on degrader performance, provide detailed experimental protocols for key assays, and visualize the critical pathways and workflows involved in the study of the CRBN-GSPT1 interaction.
Mechanism of Action: The Ternary Complex
The cornerstone of GSPT1 degradation is the formation of a stable ternary complex between CRBN, the molecular glue degrader, and GSPT1.[12][13][14][15] The degrader acts as a scaffold, bringing the E3 ligase and the target protein into close proximity. This induced proximity is essential for the efficient transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of GSPT1.[1][6][8] Once polyubiquitinated, GSPT1 is recognized and degraded by the 26S proteasome.[6][8]
Structural studies have revealed that a β-hairpin motif containing a critical glycine (B1666218) residue on GSPT1 acts as a "structural degron" that is recognized by the modified CRBN surface.[7][12][16][17] The specificity of different molecular glues for GSPT1 and other neosubstrates is determined by the subtle chemical features of the degrader that influence the conformation of the ternary complex.[7][16]
Caption: CRBN-mediated degradation of GSPT1 via a molecular glue.
Quantitative Data Presentation
The efficacy of a GSPT1 degrader is typically quantified by its binding affinity to CRBN, and its ability to induce GSPT1 degradation in cellular assays. The following tables summarize key quantitative data for representative GSPT1 degraders.
Table 1: GSPT1 Degradation Potency
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) |
| CC-885 | MM1.S | - | >90 | 4 |
| CC-90009 | Kasumi-1 | 0.8 | >95 | 24 |
| Compound 26 | MM1.S | - | >80 | 4 |
| SJ6986 | MOLM-13 | 1.2 | >95 | 24 |
| 5-OH-EM12 | - | - | 47 ± 9 | - |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: CRBN Binding Affinity
| Compound | Assay Type | IC50 (nM) |
| Thalidomide | TR-FRET | 2500 |
| Lenalidomide | TR-FRET | 1000 |
| Pomalidomide | TR-FRET | 200 |
| CC-885 | TR-FRET | 13 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of GSPT1 degrader activity. The following sections provide protocols for key experiments.
TR-FRET Assay for CRBN Binding
This assay quantitatively measures the binding of a compound to CRBN by competing with a fluorescent tracer.[6]
Principle: A fluorescently labeled tracer binds to CRBN, bringing a donor and acceptor fluorophore into close proximity and generating a FRET signal. Unlabeled compounds that bind to CRBN will displace the tracer, leading to a decrease in the FRET signal.
References
- 1. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SJPYT-195: A Designed Nuclear Receptor Degrader That Functions as a Molecular Glue Degrader of GSPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correlating cellular ternary complex formation with degradation kinetics - American Chemical Society [acs.digitellinc.com]
- 16. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
GSPT1 Degrader-5 Induced Ubiquitination of GSPT1: A Technical Guide
Abstract: Targeted protein degradation has emerged as a transformative therapeutic modality, with molecular glue degraders offering a powerful strategy to eliminate disease-causing proteins. G1 to S phase transition 1 (GSPT1) is a translation termination factor implicated in various cancers, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the mechanism and study of GSPT1 ubiquitination induced by GSPT1 degrader-5, a representative molecular glue. It details the underlying mechanism of action, presents quantitative data for GSPT1 degraders, and offers comprehensive experimental protocols for researchers in drug development and cell biology.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
GSPT1 degraders, including this compound, are small molecules that function as "molecular glues".[1] They are not traditional inhibitors; instead, they induce the degradation of their target protein by redirecting the cellular ubiquitin-proteasome system.[2] The mechanism is initiated by the degrader molecule binding to Cereblon (CRBN), a substrate receptor component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4][5]
This binding event alters the substrate specificity of CRBN, creating a novel interface that enables the recruitment of GSPT1 as a "neosubstrate".[6] The simultaneous binding of the degrader to both CRBN and GSPT1 results in the formation of a stable ternary complex.[2] This proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to specific lysine (B10760008) residues on the GSPT1 protein. The sequential addition of ubiquitin moieties results in a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome.[2] The proteasome then unfolds and degrades the polyubiquitinated GSPT1, effectively eliminating the protein from the cell and releasing the degrader molecule to initiate another cycle.[2]
Quantitative Analysis of GSPT1 Degraders
The potency of GSPT1 degraders is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The DC50 represents the concentration of the compound required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. Below is a summary of reported degradation data for this compound and other analogous GSPT1-targeting molecular glues.
| Compound Name | DC50 | Dmax (%) | Cell Line | Treatment Time (h) | Citation |
| This compound (4) | 144 nM | Not Reported | Not Reported | Not Reported | [7] |
| GSPT1 degrader-4 (3) | 25.4 nM | Not Reported | Not Reported | Not Reported | [1] |
| Compound 6 | 9.7 nM | ~90% | MV4-11 | 4 | [8] |
| Compound 6 | 2.1 nM | >90% | MV4-11 | 24 | [8] |
| Compound 7 | >10 µM | ~60% | MV4-11 | 4 | [8] |
| Compound 7 | 10 nM | ~90% | MV4-11 | 24 | [8] |
| CC-885 | Not Reported | Not Reported | MM1.S | 4 | [5] |
| GSPT1 degrader-11 | 67.7 nM | 97% | Not Reported | Not Reported | [1] |
Key Experimental Protocols
Verifying the ubiquitination and subsequent degradation of GSPT1 requires a series of well-defined experiments. This section provides detailed protocols for the essential assays.
In-Cell GSPT1 Ubiquitination Assay
This assay directly demonstrates that GSPT1 is ubiquitinated in response to degrader treatment within a cellular context. The protocol is adapted from established methods for detecting in vivo ubiquitination.[9]
Principle: Cells are co-transfected with plasmids expressing the target protein (GSPT1) and a tagged version of ubiquitin (e.g., His-tagged Ub). Following treatment with this compound, cells are lysed under denaturing conditions to preserve post-translational modifications and inhibit deubiquitinating enzymes (DUBs). The His-tagged ubiquitinated proteins are then isolated by affinity purification (e.g., Ni-NTA beads). The presence of ubiquitinated GSPT1 in the purified fraction is detected by Western blotting with an anti-GSPT1 antibody.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with plasmids encoding GSPT1 (e.g., Flag-GSPT1) and His-tagged Ubiquitin (His-Ub) using a suitable transfection reagent according to the manufacturer's protocol. A typical ratio is 5 µg of GSPT1 plasmid and 5 µg of His-Ub plasmid per dish.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with this compound at the desired concentration (e.g., 1 µM). Include a vehicle control (DMSO).
-
To observe the accumulation of ubiquitinated proteins, pre-treat a set of cells with a proteasome inhibitor like MG132 (10 µM) for 2-4 hours before harvesting.
-
-
Cell Lysis (Denaturing Conditions):
-
Harvest cells 4-6 hours after degrader treatment. Wash once with ice-cold PBS.
-
Lyse the cell pellet directly in 1 mL of denaturing lysis buffer (8 M urea, 100 mM Na2HPO4/NaH2PO4, 10 mM Tris-HCl pH 8.0, 10 mM imidazole, 0.2% Triton X-100).
-
Sonicate the lysate briefly to shear genomic DNA and reduce viscosity.
-
Centrifuge at 16,000 x g for 20 minutes at room temperature to pellet cell debris.
-
-
Affinity Purification of His-Ub Conjugates:
-
Transfer the supernatant to a new tube. Add 50 µL of a 50% slurry of Ni-NTA agarose (B213101) beads.
-
Incubate for 3-4 hours at room temperature on a rotator.
-
Wash the beads three times with 1 mL of wash buffer (same as lysis buffer but with 0.2% Triton X-100).
-
-
Elution and Western Blotting:
-
Elute the bound proteins by boiling the beads in 50 µL of 2x SDS-PAGE loading buffer for 10 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against GSPT1 (or its tag, e.g., anti-Flag). A high-molecular-weight smear or ladder of bands above the unmodified GSPT1 band indicates polyubiquitination.
-
Also, probe a separate blot of the whole-cell lysates (input) to confirm GSPT1 expression and degradation.
-
Confirmation of CRBN-Mediated Degradation
To confirm that the degradation is dependent on the CRBN E3 ligase, a comparative experiment using CRBN knockout (KO) cells is essential.[5][10]
Principle: GSPT1 degradation is assessed in parallel in wild-type (WT) cells and cells lacking CRBN (CRBN KO). If this compound acts through CRBN, it will only induce GSPT1 degradation in the WT cells, while GSPT1 levels will remain unaffected in the CRBN KO cells.
Protocol Overview:
-
Cell Culture: Culture both WT and CRBN KO cells (e.g., in a MM.1S or HEK293 background) under identical conditions.
-
Compound Treatment: Treat both cell lines with a dose range of this compound for a specified time (e.g., 4 or 24 hours). Include a vehicle control.
-
Lysis and Western Blot: Prepare whole-cell lysates from all samples. Perform Western blot analysis to detect the levels of GSPT1, CRBN (to confirm knockout), and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the GSPT1 band intensities relative to the loading control. Degradation should only be observed in the WT cell line.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovative Imaging Solutions for Targeted Protein Degradation [worldwide.promega.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
In-Depth Technical Guide: Proteasomal Degradation of GSPT1 by GSPT1 Degrader-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1) is a crucial protein involved in the regulation of protein translation termination and cell cycle progression. Its overexpression has been implicated in various malignancies, making it a compelling target for therapeutic intervention. Targeted protein degradation has emerged as a powerful strategy to eliminate pathogenic proteins, and "GSPT1 degrader-5" has been identified as a potent molecular glue that induces the proteasomal degradation of GSPT1. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols for studying the effects of this compound.
Mechanism of Action
This compound functions as a molecular glue, a small molecule that induces proximity between the E3 ubiquitin ligase Cereblon (CRBN) and GSPT1. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to GSPT1, marking it for recognition and subsequent degradation by the 26S proteasome. This event leads to a rapid and sustained depletion of cellular GSPT1 levels, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and other representative GSPT1 degraders for comparative purposes.
Table 1: In Vitro Degradation Potency of GSPT1 Degraders
| Compound | Type | DC50 (nM) | Cell Line |
| This compound | Molecular Glue | 144 [1] | Not Specified |
| GSPT1 degrader-4 | Molecular Glue | 25.4 | Not Specified |
| GSPT1 degrader-6 | Molecular Glue | 13 | Not Specified |
| GSPT1 degrader-11 | Molecular Glue | 67.7 | Not Specified |
| CC-90009 | Molecular Glue | <10 | U937, OCI-AML2, MOLM-13 |
DC50: Half-maximal degradation concentration.
Table 2: Anti-proliferative Activity of GSPT1 Degraders
| Compound | IC50 (nM) | Cell Line |
| This compound | Not Specified | Not Specified |
| GSPT1 degrader-4 | 39 | CAL51 |
| GSPT1 degrader-10 | 10 | HL-60 |
| MRT-2359 | 5 - 50 | BT-747 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
Western Blotting for GSPT1 Degradation
This assay directly measures the reduction in GSPT1 protein levels following treatment with the degrader.
Workflow:
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., MV4-11, MOLM-13) in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Normalize protein amounts and separate them by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin) to determine the percentage of GSPT1 degradation.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of GSPT1 degradation on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vitro Ubiquitination Assay
This assay confirms the ubiquitination of GSPT1 in the presence of this compound.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN/DDB1 E3 ligase complex
-
Recombinant GSPT1 protein
-
Ubiquitin
-
ATP
-
This compound or vehicle control (DMSO)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blotting: Analyze the reaction products by Western blotting using an anti-GSPT1 antibody to detect higher molecular weight bands corresponding to ubiquitinated GSPT1.
Signaling Pathways Affected by GSPT1 Degradation
Depletion of GSPT1 has significant downstream consequences on cellular signaling pathways, primarily impacting protein synthesis, cell cycle control, and apoptosis.
Conclusion
This compound represents a promising therapeutic agent for cancers dependent on GSPT1 function. This technical guide provides a foundational framework for researchers to investigate its mechanism of action and cellular effects. The provided protocols offer a starting point for the in-depth characterization of this compound and other similar molecules, facilitating further drug development efforts in the field of targeted protein degradation.
References
An In-depth Technical Guide to GSPT1 Degrader-5 and the Integrated Stress Response (ISR)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted degradation of G1 to S phase transition 1 (GSPT1), a key factor in translation termination, has emerged as a promising therapeutic strategy in oncology. Molecular glue degraders targeting GSPT1, such as GSPT1 degrader-5, redirect E3 ubiquitin ligases to induce the proteasomal degradation of GSPT1. This event disrupts protein synthesis, leading to the activation of the Integrated Stress Response (ISR), a crucial cellular signaling network that governs the cellular response to various stresses. This technical guide provides a comprehensive overview of the mechanism of action of GSPT1 degraders, with a focus on this compound, and delineates its intricate relationship with the ISR. We present quantitative data on the activity of representative GSPT1 degraders, detailed experimental protocols for assessing GSPT1 degradation and ISR activation, and visual diagrams of the key signaling pathways and experimental workflows.
Introduction: GSPT1 as a Therapeutic Target
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a GTPase that plays a pivotal role in the termination of protein synthesis.[1] In conjunction with eRF1, it ensures the correct termination of translation at stop codons.[2] Dysregulation and overexpression of GSPT1 have been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[3] GSPT1 has been considered "undruggable" by conventional small molecule inhibitors due to the lack of suitable binding pockets.[3] However, the advent of targeted protein degradation technology, particularly molecular glue degraders, has provided a novel avenue for targeting GSPT1.[3]
GSPT1 degraders are small molecules that induce the proximity of GSPT1 to an E3 ubiquitin ligase, most commonly Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of GSPT1 by the proteasome.[1][4] The degradation of GSPT1 has been shown to be a potent anti-cancer strategy, particularly in hematological malignancies.[5][6]
This compound: A Molecular Glue Degrader
This compound is a molecular glue that induces the degradation of GSPT1. While extensive public data on "this compound" is limited, it has been reported to have a DC50 of 144 nM.[7] The DC50 value represents the concentration of the degrader required to induce 50% degradation of the target protein. To provide a broader context for the activity of GSPT1 degraders, this guide includes data from other well-characterized GSPT1 degraders, such as CC-885 and CC-90009.
Quantitative Data on GSPT1 Degrader Activity
The efficacy of GSPT1 degraders is typically quantified by their degradation potency (DC50 and Dmax) and their anti-proliferative activity (IC50). The following tables summarize key quantitative data for this compound and other representative GSPT1 degraders.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| This compound | GSPT1 | Not Specified | 144 | Not Specified | [7] |
| CC-90009 | GSPT1 | 22Rv1 | 19 | >90 | [8] |
| CC-885 | GSPT1 | MOLM13 | Not Specified | Not Specified | [2] |
| 5-OH-EM12 | GSPT1 | Not Specified | Not Specified | 47 ± 9 | [9] |
Table 1: In Vitro Degradation Potency of GSPT1 Degraders. DC50 is the concentration for 50% maximal degradation. Dmax is the maximum percentage of degradation.
| Compound | Cell Line | IC50 (nM) | Citation |
| CC-90009 | AML patient samples | 21 (average EC50) | [5] |
| 7d (a novel GSPT1 degrader) | 22Rv1 | 7 ± 4 | [8] |
| GBD-9 (dual BTK/GSPT1 degrader) | DOHH2 | Not Specified | [3] |
Table 2: Anti-proliferative Activity of GSPT1 Degraders. IC50 is the concentration for 50% inhibition of cell growth.
The Integrated Stress Response (ISR) and GSPT1 Degradation
The degradation of GSPT1 leads to impaired translation termination, causing ribosome stalling and the accumulation of aberrant proteins.[2][6] This cellular stress activates the Integrated Stress Response (ISR), a signaling network that converges on the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[2][10]
Four main kinases are responsible for phosphorylating eIF2α in response to different cellular stresses:
-
GCN2 (General control nonderepressible 2): Activated by amino acid starvation.
-
PERK (PKR-like endoplasmic reticulum kinase): Activated by endoplasmic reticulum (ER) stress.
-
PKR (Protein kinase R): Activated by double-stranded RNA (dsRNA), often during viral infection.
-
HRI (Heme-regulated inhibitor kinase): Activated by heme deficiency or oxidative stress.
Phosphorylation of eIF2α leads to a global reduction in protein synthesis, conserving resources and preventing the further accumulation of misfolded proteins.[10] However, it paradoxically promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[11] ATF4 is a key transcription factor that orchestrates the expression of a wide range of genes involved in stress adaptation, including those related to amino acid metabolism, antioxidant response, and apoptosis.[11][12] The sustained activation of the ISR and high levels of ATF4 can ultimately trigger programmed cell death (apoptosis), which is a key mechanism of the anti-tumor activity of GSPT1 degraders.[5][13]
Signaling Pathway Diagrams
Caption: Mechanism of GSPT1 degradation by a molecular glue degrader.
Caption: GSPT1 degradation triggers the Integrated Stress Response pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess GSPT1 degradation and ISR activation.
Western Blotting for GSPT1 Degradation
Objective: To quantify the reduction in GSPT1 protein levels following treatment with a degrader.
Materials:
-
Cell culture reagents
-
GSPT1 degrader (e.g., this compound)
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the GSPT1 degrader or DMSO for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (anti-GSPT1 and anti-loading control) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software. Normalize GSPT1 band intensity to the loading control.
Western Blotting for ISR Markers (p-eIF2α and ATF4)
Objective: To detect the activation of the ISR pathway by measuring the levels of phosphorylated eIF2α and total ATF4.
Materials:
-
Same as for GSPT1 Western Blotting, with the following exceptions:
-
Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total-eIF2α, anti-ATF4.
Protocol:
-
Cell Treatment and Lysis: Follow the same procedure as for GSPT1 degradation analysis. The use of phosphatase inhibitors in the lysis buffer is critical for preserving the phosphorylation state of eIF2α.[4]
-
Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedures.
-
Blocking: Use 5% BSA in TBST for blocking when detecting phosphorylated proteins to reduce background.
-
Antibody Incubation:
-
For p-eIF2α, incubate one membrane with anti-phospho-eIF2α antibody.
-
To determine the total eIF2α levels, the same membrane can be stripped and re-probed with an anti-total-eIF2α antibody, or a parallel blot can be run.
-
For ATF4, incubate a separate membrane with anti-ATF4 antibody.
-
-
Detection and Analysis: Follow the same detection protocol. The ratio of p-eIF2α to total eIF2α is calculated to determine the extent of ISR activation. ATF4 levels are normalized to a loading control.
Experimental Workflow Diagram
Caption: Workflow for analyzing GSPT1 degradation and ISR activation.
Conclusion
GSPT1 degraders, exemplified by this compound, represent a novel and potent class of anti-cancer agents. Their mechanism of action, which involves the targeted degradation of GSPT1 and the subsequent activation of the Integrated Stress Response, offers a unique therapeutic vulnerability in cancer cells. The technical guidance provided in this document, including quantitative data, detailed experimental protocols, and pathway diagrams, serves as a valuable resource for researchers and drug developers in the field of targeted protein degradation. Further investigation into the nuances of the ISR in response to GSPT1 degradation will undoubtedly unveil new opportunities for therapeutic intervention and biomarker development.
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The eIF2α/ATF4 pathway is essential for stress-induced autophagy gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
TP53-Independent Cell Death Induced by GSPT1 Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of G1 to S phase transition 1 (GSPT1), a crucial component of the translation termination complex, has emerged as a promising therapeutic strategy in oncology. GSPT1, in conjunction with eukaryotic release factor 1 (eRF1), ensures the accurate termination of protein synthesis at stop codons. Small molecule degraders, such as molecular glues, can redirect the CRL4CRBN E3 ubiquitin ligase complex to recognize GSPT1 as a neosubstrate, leading to its ubiquitination and subsequent proteasomal degradation. This degradation of GSPT1 has been shown to induce potent, TP53-independent cell death in various cancer models, offering a potential therapeutic avenue for tumors with mutated or non-functional TP53, a common feature of aggressive and treatment-resistant cancers.[1][2][3]
This technical guide provides a comprehensive overview of the core mechanisms, quantitative data on key GSPT1 degraders, detailed experimental protocols for studying this pathway, and visualizations of the critical signaling and experimental workflows.
Data Presentation: Efficacy of GSPT1 Degraders
The following tables summarize the in vitro efficacy of several prominent GSPT1 degraders across various cancer cell lines. These metrics are crucial for comparing the potency and effectiveness of these compounds.
Table 1: In Vitro Degradation Potency (DC50/Dmax) of GSPT1 Degraders
| Compound | Class | DC50 (nM) | Dmax (%) | Cell Line | Citation |
| CC-885 | Molecular Glue | ~10-100 | >90 | Multiple | [1] |
| CC-90009 | Molecular Glue | <10 | >90 | AML Cell Lines | [4] |
| MRT-2359 | Molecular Glue | Not Specified | ~60 (in vivo) | Solid Tumors | [5] |
| Compound 6 (SJ6986) | Molecular Glue | 9.7 (4h), 2.1 (24h) | >90 | MV4-11 | |
| Compound 7 (SJ7023) | Molecular Glue | >10,000 (4h), 10 (24h) | ~60 (4h), >90 (24h) | MV4-11 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: In Vitro Anti-proliferative Activity (IC50) of GSPT1 Degraders
| Compound | IC50 (nM) | Cell Line(s) | TP53 Status | Citation |
| CC-885 | 10 - 1000 | Various AML | Wild-Type & Mutant | [1] |
| CC-90009 | 3 - 75 | 11 Human AML Lines | Various | [4] |
| MRT-2359 | >30 and <300 | MYC-driven cancer lines | Not Specified | [6] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments essential for studying GSPT1 degradation and its downstream cellular consequences.
Western Blotting for GSPT1 Degradation
This assay is fundamental for quantifying the reduction of GSPT1 protein levels following treatment with a degrader.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MOLM13, K562) in 6-well plates at a density of 0.5 x 106 cells/mL and allow them to adhere or stabilize for 24 hours.
-
Treat cells with a serial dilution of the GSPT1 degrader (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GSPT1 (at manufacturer's recommended dilution) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize GSPT1 band intensity to the corresponding loading control.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.
-
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Seed cells in a 12-well plate and treat with the GSPT1 degrader at various concentrations for 24-72 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Staining:
-
Harvest both adherent and suspension cells and wash with cold PBS.
-
Resuspend 1-5 x 105 cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the GSPT1 degrader.
-
Translation Termination Reporter Assay
This assay measures the efficiency of translation termination, which is impaired by GSPT1 degradation.
-
Reporter Construct:
-
Utilize a dual-reporter construct, such as a vector containing a blue fluorescent protein (BFP) followed by a stop codon (e.g., TAA, TAG, or TGA) and an in-frame green fluorescent protein (GFP). Readthrough of the stop codon will result in GFP expression.
-
-
Cell Transfection and Treatment:
-
Transfect the reporter construct into the desired cell line (e.g., K562) using a suitable transfection reagent.
-
Allow cells to express the reporter for 24-48 hours.
-
Treat the transfected cells with the GSPT1 degrader or a known translation readthrough-inducing agent (e.g., G418) as a positive control.
-
-
Flow Cytometry:
-
Harvest cells at various time points post-treatment.
-
Analyze the cells using a flow cytometer capable of detecting BFP and GFP fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of GFP to BFP mean fluorescence intensity for each sample.
-
An increase in the GFP/BFP ratio in degrader-treated cells compared to the vehicle control indicates impaired translation termination.
-
Mandatory Visualizations
Signaling Pathway of TP53-Independent Cell Death
Caption: TP53-independent cell death pathway induced by GSPT1 degradation.
Experimental Workflow for GSPT1 Degrader Analysis
Caption: A typical experimental workflow for the evaluation of GSPT1 degraders.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
The Impact of GSPT1 Degradation on Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The G1 to S phase transition 1 (GSPT1) protein, a key player in translation termination, has emerged as a compelling therapeutic target in oncology.[1] Its role in promoting cancer cell progression has spurred the development of novel therapeutic agents known as molecular glue degraders, which induce the targeted degradation of GSPT1.[1] This guide provides an in-depth technical overview of the impact of GSPT1 degradation on cancer cell proliferation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.
Introduction to GSPT1 and its Role in Cancer
GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a GTPase that plays a crucial role in the termination of protein synthesis.[1][2] In various cancers, GSPT1 is upregulated and contributes to uncontrolled cell proliferation.[3][4] Its functions are multifaceted, impacting the cell cycle, nonsense-mediated mRNA decay (NMD), and apoptosis.[5] In cancer cells, GSPT1 can influence the G1 to S phase transition and upregulate oncoproteins like MYC through its role in translation termination, leading to what is described as "tumor translational addiction".[5] The degradation of GSPT1 has been shown to halt the proliferation of cancer cells, making it a promising therapeutic strategy.[6]
GSPT1 Degraders: Mechanism of Action
GSPT1 degraders are a novel class of small molecules, often referred to as molecular glues, that induce the degradation of the GSPT1 protein.[1] These molecules function by forming a ternary complex between GSPT1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[6][7] This proximity facilitates the ubiquitination of GSPT1, marking it for degradation by the proteasome.[6] This targeted protein degradation approach offers high specificity and the potential to eliminate the entire protein, not just inhibit its function.[6]
Quantitative Analysis of GSPT1 Degrader Activity
The efficacy of GSPT1 degraders is quantified by their ability to induce GSPT1 degradation and inhibit cancer cell proliferation. The following tables summarize key in vitro potency data for several GSPT1 degraders across various cancer cell lines.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| CC-90009 | GSPT1 | 22Rv1 | 19 | >90 | [2][8] |
| MRT-2359 | GSPT1 | CAL51 | 5 | 100 | [8] |
| Compound 6 (SJ6986) | GSPT1 | MV4-11 | ~10 | ~74 | [8][9] |
| Compound 7 (SJ7023) | GSPT1 | MV4-11 | ~10 | ~74 | [8][9] |
| GSPT1 degrader-5 | GSPT1 | - | 144 | - | [10] |
| LYG-409 | GSPT1 | KG-1 | 7.87 | - | [11] |
| BWA-6047 | GSPT1 | - | 1.2 | - | [11] |
| MG-277 | GSPT1 | - | 1.3 | - | [11] |
Table 1: In Vitro Degradation Potency of GSPT1 Degraders. DC50 represents the concentration required to achieve 50% of the maximal degradation (Dmax).
| Compound | Cell Line | IC50 (nM) | Citation |
| CC-90009 | U937 | <10 | [8] |
| OCI-AML2 | <10 | [8] | |
| MOLM-13 | <10 | [8] | |
| MRT-2359 | NCI-H660 (L-MYC high) | <300 | [8] |
| 22RV1 (AR-V7+) | <300 | [8] | |
| CAL51 (MYC low) | >1000 | [8] | |
| LYG-409 | KG-1 | 9.50 | [11] |
| MG-277 | RS4;11 | 3.5 | [11] |
| p53 mutant RS4;11/IRMI-2 | 3.4 | [11] | |
| Compound 7d | 22Rv1 | 7 | [2] |
Table 2: Anti-proliferative Activity of GSPT1 Degraders. IC50 represents the concentration required to inhibit 50% of cell growth.
Core Cellular Consequences of GSPT1 Degradation
The degradation of GSPT1 triggers a cascade of cellular events that collectively inhibit cancer cell proliferation.
Impaired Translation Termination and Integrated Stress Response
Depletion of GSPT1 disrupts the process of translation termination, leading to ribosomal stalling at stop codons.[12][13] This triggers the Integrated Stress Response (ISR), a cellular stress pathway that can lead to apoptosis.[9][12]
Cell Cycle Arrest
GSPT1 plays a role in the transition from the G1 to S phase of the cell cycle.[5] Its degradation can lead to cell cycle arrest, thereby preventing cancer cell division.[6]
Induction of Apoptosis
The culmination of disrupted translation and cell cycle arrest is the induction of programmed cell death, or apoptosis, in cancer cells.[9] This is a key mechanism by which GSPT1 degraders exert their anti-cancer effects. The cytotoxic effects of GSPT1 degradation have been shown to be independent of the tumor suppressor p53 status in leukemia cells.[12]
Key Experimental Protocols
The following sections outline the methodologies for key experiments used to assess the impact of GSPT1 degraders on cancer cell proliferation.
Cell Viability and Proliferation Assay
Objective: To determine the effect of a GSPT1 degrader on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the GSPT1 degrader or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Western Blot for GSPT1 Degradation
Objective: To quantify the degradation of GSPT1 protein following treatment with a degrader.
Methodology:
-
Cell Treatment: Cancer cells are treated with the GSPT1 degrader at various concentrations and for different durations.
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for GSPT1. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The level of GSPT1 is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control. DC50 values are then determined.
Caspase-Glo® Assay for Apoptosis
Objective: To measure the induction of apoptosis by assessing caspase-3/7 activity.
Methodology:
-
Cell Treatment: Cells are seeded in a 96-well plate and treated with the GSPT1 degrader or control.
-
Assay Procedure: After the desired treatment time, the Caspase-Glo® 3/7 reagent is added to each well.
-
Incubation: The plate is incubated at room temperature for a specified time to allow for cell lysis and the caspase cleavage of the substrate.
-
Luminescence Measurement: The resulting luminescent signal, which is proportional to caspase-3/7 activity, is measured using a luminometer.
-
Data Analysis: The fold-change in caspase activity is calculated by normalizing the readings from treated cells to those of the vehicle-treated cells.
Visualizing the Molecular Landscape
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of a GSPT1 molecular glue degrader.
Caption: Signaling cascade following GSPT1 degradation.
Caption: Workflow for evaluating GSPT1 degrader efficacy.
Clinical Landscape and Future Directions
Several GSPT1 degraders have entered clinical trials, demonstrating the therapeutic potential of this approach.[14][15] For instance, CC-90009 has been investigated in patients with relapsed/refractory acute myeloid leukemia (AML).[12][15] The development of next-generation GSPT1 degraders continues to focus on improving oral bioavailability, selectivity, and potency.[9] Future research will likely explore combination therapies and the identification of biomarkers to predict patient response to GSPT1-targeted therapies. The selective vulnerability of Myc-driven cancers to GSPT1 degradation suggests a promising avenue for patient stratification.[13]
Conclusion
The targeted degradation of GSPT1 represents a promising and innovative strategy for the treatment of various cancers. By inducing GSPT1 degradation, these molecular glue degraders trigger a potent anti-proliferative effect through the disruption of essential cellular processes. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers and drug developers working to advance this exciting class of therapeutics. The continued exploration of GSPT1 biology and the development of novel degraders hold significant promise for improving outcomes for cancer patients.
References
- 1. Cancer Biology of GSPT1: Mechanisms and Targeted Therapy Opportunities of Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GSPT1 Functions as a Tumor Promoter in Human Liver Cancer [journal.hep.com.cn]
- 4. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 7. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. News - GSPT1 degrader - LARVOL VERI [veri.larvol.com]
- 15. Summary of Molecular Glues Approved or in Clinical Trial | Biopharma PEG [biochempeg.com]
The Architectural Precision of GSPT1 Degradation: A Structural Guide to Degrader Selectivity
For Immediate Release
In the rapidly evolving landscape of targeted protein degradation, the selective eradication of GSPT1 (G1 to S phase transition 1) has emerged as a promising therapeutic strategy, particularly in oncology. The development of molecular glue degraders that hijack the Cereblon (CRBN) E3 ubiquitin ligase to induce the proteasomal degradation of GSPT1 has underscored the power of this modality. This technical guide provides an in-depth analysis of the structural underpinnings that govern the selectivity of GSPT1 degraders, offering valuable insights for researchers, scientists, and drug development professionals.
The Ternary Complex: A Molecular Embrace Dictating Selectivity
The cornerstone of GSPT1 degrader selectivity lies in the formation of a stable ternary complex between the CRBN E3 ligase, the molecular glue degrader, and the neosubstrate, GSPT1.[1][2][3] X-ray crystallography studies of GSPT1 in complex with CRBN-DDB1 and the clinical-grade degrader CC-90009 (PDB: 6XK9) and its predecessor CC-885 (PDB: 5HXB) have been instrumental in elucidating the precise molecular interactions that drive this selective recognition.[2][4]
At the heart of this interaction is a β-hairpin "degron" motif within GSPT1, which is specifically recognized by the CRBN-degrader complex.[3] The molecular glue sits (B43327) in a tri-tryptophan pocket on the surface of CRBN, creating a new interface that is exquisitely shaped to bind the GSPT1 degron.[2] This induced-fit mechanism is the primary determinant of selectivity, distinguishing GSPT1 from other potential neosubstrates like IKZF1.
A critical structural feature conferring selectivity for GSPT1 is the presence of a hydrogen-bonding motif at the 5-position of the immunomodulatory imide drug (IMiD) scaffold.[1] This motif on the degrader forms a crucial hydrogen bond with the backbone of the GSPT1 degron, an interaction that is absent in the binding of IKZF1. This subtle yet significant difference in hydrogen bonding networks is a key reason why certain molecular glues preferentially degrade GSPT1.
Quantitative Analysis of GSPT1 Degrader Potency and Selectivity
The efficacy of GSPT1 degraders is quantified by their ability to induce degradation (DC50) and inhibit cell proliferation (IC50). The following tables summarize the reported activities of key GSPT1 degraders.
| Compound | Type | DC50 (GSPT1) | Cell Line | Citation |
| CC-90009 | Molecular Glue | >90% degradation at ≥ 2.4 mg/kg | AML Blasts | [4] |
| CC-885 | Molecular Glue | Not Specified | MOLM13 | [5] |
| Compound 26 | Molecular Glue | Not Specified | MM1.S | [5] |
| 5-OH-EM12 | Molecular Glue | Dmax 47 ± 9% | Not Specified | [1] |
| 5-OH-Thal | Molecular Glue | 130 nM | Not Specified | [1] |
| Compound | IC50 (CRBN Binding) | Cell Line | Citation |
| Lenalidomide | Similar to hit compounds | MM1.S | [5] |
| Hit Compounds (5) | Similar to lenalidomide | MM1.S | [5] |
Experimental Protocols for Assessing GSPT1 Degradation
The characterization of GSPT1 degraders relies on a suite of biochemical and cellular assays. Detailed methodologies for key experiments are outlined below.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay quantitatively measures the formation of the GSPT1-degrader-CRBN ternary complex in vitro.
-
Reagents and Materials:
-
Recombinant purified His-tagged CRBN/DDB1 complex.
-
Recombinant purified GST-tagged GSPT1.
-
Terbium (Tb)-conjugated anti-GST antibody (donor fluorophore).
-
Fluorescein-conjugated anti-His antibody (acceptor fluorophore).
-
GSPT1 degrader compound.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
384-well low-volume microplates.
-
-
Procedure:
-
Add GSPT1 degrader at various concentrations to the microplate wells.
-
Add a pre-mixed solution of His-CRBN/DDB1 and GST-GSPT1 to the wells.
-
Add a pre-mixed solution of Tb-anti-GST and Fluorescein-anti-His antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the degrader concentration and fit the data to a suitable model to determine the half-maximal effective concentration (EC50) for ternary complex formation.
-
Western Blotting for Cellular GSPT1 Degradation
This assay determines the extent of GSPT1 protein degradation in a cellular context.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., AML cell line MOLM-13) to an appropriate density.
-
Treat the cells with the GSPT1 degrader at a range of concentrations and for various time points.
-
Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and denature by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for GSPT1.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the GSPT1 band intensity to the loading control.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 value.[6]
-
X-ray Crystallography of the Ternary Complex
This technique provides high-resolution structural information of the GSPT1-degrader-CRBN complex.
-
Protein Expression and Purification:
-
Express and purify high-quality, homogenous GSPT1, CRBN, and DDB1 proteins.
-
-
Complex Formation and Crystallization:
-
Incubate the purified proteins with the GSPT1 degrader to form the ternary complex.
-
Purify the ternary complex using size-exclusion chromatography.
-
Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) or microbatch methods with various precipitants, buffers, and salts.
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to determine the space group and unit cell dimensions.
-
Solve the crystal structure using molecular replacement with known structures of the individual components as search models.
-
Refine the structural model against the diffraction data and build the final model of the ternary complex.
-
Visualizing the Molecular Mechanisms and Pathways
To further clarify the processes involved in GSPT1 degradation and its downstream consequences, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
GSPT1 Degraders: A Technical Guide to a Novel Therapeutic Strategy in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality in oncology, offering the potential to address previously "undruggable" targets. Within this landscape, the degradation of G1 to S phase transition 1 (GSPT1), a key translation termination factor, has shown significant promise as a therapeutic strategy for acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the effects of GSPT1 degraders on AML cells, detailing the underlying mechanisms of action, summarizing key preclinical data, and outlining relevant experimental protocols.
GSPT1 is a crucial component of the translation termination complex, and its degradation leads to impaired protein synthesis, ultimately triggering cell death.[1][2] This approach has demonstrated potent anti-leukemic activity in various preclinical models, including those resistant to standard therapies.[3] Molecular glue degraders, such as CC-90009 and BTX-1188, and PROTACs (Proteolysis Targeting Chimeras) that induce GSPT1 degradation, co-opt the body's own ubiquitin-proteasome system to selectively eliminate the GSPT1 protein.[4][5][6] This guide will delve into the specifics of this process and its consequences for AML cells.
Mechanism of Action: GSPT1 Degradation Pathway
GSPT1 degraders, primarily molecular glues, function by hijacking the CRL4CRBN E3 ubiquitin ligase complex. The degrader molecule acts as a "glue," inducing a novel interaction between the E3 ligase and GSPT1, which is not a natural substrate of this ligase. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome.
Caption: Molecular glue-mediated degradation of GSPT1 via the CRL4-CRBN E3 ubiquitin ligase complex.
The degradation of GSPT1 has several downstream consequences that contribute to its anti-leukemic effects. These include the activation of the integrated stress response (ISR) and TP53-independent cell death.[1][4]
Cellular Effects of GSPT1 Degradation in AML
The depletion of GSPT1 in AML cells triggers a cascade of events, leading to potent anti-tumor activity. The primary effects observed in preclinical studies are inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.
Quantitative Data Summary
The following tables summarize the quantitative effects of various GSPT1 degraders on AML cell lines from published studies.
Table 1: Anti-proliferative Activity of GSPT1 Degraders in AML Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| CC-90009 | Various AML Lines | 3 - 75 | [7] |
| BTX-1188 | MV-4-11 | <10 | [3] |
| BTX-1188 | Primary AML Samples | 0.4 - 1.5 | [3] |
| CC-885 | Various Cancer Lines | Potent Activity | [2] |
Table 2: Induction of Apoptosis and GSPT1 Degradation by GSPT1 Degraders
| Compound | Cell Line | Effect | Details | Reference |
| CC-90009 | 5 AML cell lines | Maximal apoptosis | Reached between 16-48 hours | [7] |
| BTX-1188 | MV-4-11 | >90% GSPT1 degradation | 6 hours treatment with 3 nM | [3] |
| BTX-1188 | MV-4-11 | Sustained apoptosis | Up to 24 hours after washout | [3] |
| AB138 | AML cell lines | Increased Annexin V-positive cells | - | [8] |
Table 3: Effects of GSPT1 Degradation on Cell Cycle and Gene Expression
| Compound | Cell Line(s) | Effect | Details | Reference |
| GSPT1 Degraders | Kasumi-1, FUS::ERG AML | Cell cycle arrest | - | [5][9] |
| GSPT1 Degraders | Kasumi-1 (RUNX1::RUNX1T1) | Impaired fusion gene expression | Reduced RUNX1::RUNX1T1 levels | [5][9] |
| GSPT1 Degraders | FUS::ERG AML | Reduced fusion transcript levels | - | [5][9] |
| AB138 | AML cell lines | S-phase arrest | - | [8] |
Signaling Pathways and Experimental Workflows
The anti-leukemic activity of GSPT1 degraders is mediated through specific signaling pathways and can be assessed using a variety of experimental workflows.
References
- 1. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 5. PROTAC-Mediated GSPT1 Degradation Impairs the Expression of Fusion Genes in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-Mediated GSPT1 Degradation Impairs the Expression of Fusion Genes in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for GSPT1 Degrader-5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSPT1 degrader-5 is a potent molecular glue that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein.[1] Like other GSPT1 degraders, it functions by hijacking the E3 ubiquitin ligase Cereblon (CRBN), bringing it into proximity with GSPT1. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1.[2][3] The depletion of GSPT1, a key translation termination factor, has been shown to be cytotoxic to cancer cells, making it an attractive therapeutic target.[4][5] This document provides detailed protocols for the use of this compound in cell culture experiments, based on established methods for similar GSPT1-targeting molecular glues such as CC-885 and CC-90009.
Data Presentation
The following tables summarize the quantitative data for this compound and other relevant GSPT1 degraders.
Table 1: In Vitro Degradation Potency of GSPT1 Degraders
| Compound | Type | DC50 (nM) | Cell Line | Citation |
| This compound | Molecular Glue | 144 | Not Specified | [1] |
| CC-885 | Molecular Glue | ~10-100 | MV4-11 | [6] |
| CC-90009 | Molecular Glue | ~10-100 | MV4-11 | [6] |
DC50: Half-maximal degradation concentration.
Table 2: Anti-proliferative Activity of GSPT1 Degraders
| Compound | Cell Line | IC50 (nM) | Citation |
| CC-885 | HL-60 | 3 | [5] |
| CC-885 | KG-1 | <1000 | [7] |
| CC-885 | THLE-2 | >1000 | [7] |
| CC-90009 | KG-1 | ~3-75 | [8] |
| CC-90009 | MOLM-13 | <10 | [6] |
| CC-90009 | OCI-AML2 | <10 | [6] |
| CC-90009 | U937 | <10 | [6] |
IC50: Half-maximal inhibitory concentration.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its characterization in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SJPYT-195: A Designed Nuclear Receptor Degrader That Functions as a Molecular Glue Degrader of GSPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CC-90009 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
Application Note: Western Blot Protocol for GSPT1 Degradation using GSPT1 degrader-5
Audience: Researchers, scientists, and drug development professionals.
Introduction
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a critical protein involved in the termination of mRNA translation and cell cycle regulation.[1][2][3] Due to its essential role in protein synthesis, GSPT1 has emerged as a significant therapeutic target in oncology, particularly in cancers that exhibit a high dependency on protein production.[4][5]
Targeted protein degradation is a novel therapeutic approach that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[6] GSPT1 degrader-5 is a "molecular glue" type degrader, a small molecule designed to induce the degradation of the GSPT1 protein.[7] These molecules function by binding to an E3 ubiquitin ligase, such as Cereblon (CRBN), and altering its substrate specificity to recognize GSPT1 as a new target (neosubstrate).[2][8] This induced proximity leads to the ubiquitination of GSPT1 and its subsequent destruction by the proteasome.[2][5]
This application note provides a detailed protocol for performing a Western blot to quantitatively assess the degradation of GSPT1 in cultured cells following treatment with this compound.
Mechanism of Action: GSPT1 Degradation
GSPT1 molecular glue degraders operate by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex. The degrader molecule forms a ternary complex by simultaneously binding to both CRBN and GSPT1.[2][9] This event brings GSPT1 into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin molecules to GSPT1. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged GSPT1 protein.[2][6]
Quantitative Data Presentation
The efficacy of a protein degrader is primarily determined by its half-maximal degradation concentration (DC₅₀), which is the concentration required to degrade 50% of the target protein.[6] The functional consequence is often measured by the half-maximal inhibitory concentration (IC₅₀) in cell viability assays.
| Compound Name | Cell Line | DC₅₀ (GSPT1 Degradation) | IC₅₀ (Cell Viability) | Reference |
| This compound | - | 144 nM | Not Reported | [7] |
| GSPT1 degrader-6 | - | 13 nM | 1.8 nM | [8] |
| Compound 6 | MV4-11 | 3.2 nM (4h) | 1.8 nM (72h) | [10] |
| Compound 7 | MV4-11 | 2.5 nM (4h) | 1.9 nM (72h) | [10] |
| CC-885 | MM1.S | ~100 nM (4h) | Not Reported | [9] |
| CC-90009 | K562 | Not Reported | ~1 nM (72h) | [3] |
Experimental Workflow
The overall experimental process for evaluating GSPT1 degradation involves several key stages, from initial cell culture and treatment to the final analysis of protein levels. A systematic workflow ensures reproducibility and accuracy of the results.
Detailed Experimental Protocol
This protocol details the steps for treating cultured cells with this compound and analyzing GSPT1 protein levels via Western blot.
Materials and Reagents
-
Cell Lines: Human cancer cell line (e.g., MV4-11, MM1.S, K562).
-
Culture Medium: Appropriate medium with supplements (e.g., RPMI-1640 + 10% FBS).
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails.[11][12]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-20% gradient) or reagents to cast gels.[13][14]
-
Sample Buffer: Laemmli sample buffer (4x or 6x).[15]
-
Running Buffer: Tris-Glycine-SDS buffer (1x).
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol (B129727).
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[16]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-GSPT1/eRF3a antibody (Recommended dilution: 1:2000 - 1:12000).[17]
-
Mouse anti-GAPDH or anti-β-actin antibody (for loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will achieve 70-80% confluency at the time of harvest.[6] For adherent cells, allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Prepare a vehicle control using the same final concentration of DMSO.[6]
-
Cell Treatment: Aspirate the old medium and replace it with the medium containing the degrader or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.[3][10]
Lysate Preparation
All steps should be performed on ice to minimize protein degradation.[11][18]
-
Wash Cells: Aspirate the treatment medium and wash the cells once with ice-cold PBS.[12]
-
Cell Lysis: Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to the dish (e.g., 500 µL for a 10 cm dish).[13][19]
-
Harvest Cells: For adherent cells, use a cell scraper to collect the cells in the lysis buffer. Transfer the suspension to a pre-chilled microcentrifuge tube.[13]
-
Incubation: Agitate the lysate for 30 minutes at 4°C.[12]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[9]
-
Collect Supernatant: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. Avoid disturbing the pellet.[13]
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalization: Based on the concentrations, calculate the volume of each lysate needed to load an equal amount of total protein (e.g., 20-30 µg) per well.[13]
SDS-PAGE (Gel Electrophoresis)
-
Sample Preparation: Mix the calculated volume of lysate with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[20]
-
Load Gel: Load the denatured protein samples and a molecular weight marker into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel in 1x running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[13]
Protein Transfer (Blotting)
-
Membrane Activation: If using a PVDF membrane, pre-wet it in methanol for 30 seconds, then rinse with deionized water.[15] Equilibrate the membrane and gel in 1x transfer buffer for 10 minutes.
-
Assemble Sandwich: Assemble the transfer sandwich (filter paper > gel > membrane > filter paper), ensuring no air bubbles are trapped between the gel and the membrane.[13]
-
Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. Transfer conditions (voltage, time) should be optimized based on the equipment and protein size. A common condition is 100 V for 60-90 minutes.[13]
-
Verify Transfer: After transfer, you can briefly stain the membrane with Ponceau S solution to visualize total protein and confirm successful transfer. Destain with TBST before blocking.[13]
Immunoblotting
-
Blocking: Place the membrane in blocking buffer (e.g., 5% milk in TBST) and incubate for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.[15][20]
-
Primary Antibody Incubation: Dilute the primary anti-GSPT1 antibody in blocking buffer at the recommended concentration. Discard the blocking solution and incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[15]
-
Washing: Decant the primary antibody solution. Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[15]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]
-
Final Washes: Repeat the washing step (Step 3) to remove unbound secondary antibody.
Signal Detection and Quantification
-
Substrate Incubation: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.[14]
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager. Adjust the exposure time to obtain a strong signal without saturation.[13] Saturated signals are not suitable for quantification.[21]
-
Stripping and Reprobing: The membrane can be stripped and reprobed with a loading control antibody (e.g., anti-GAPDH) to normalize for protein loading.
-
Data Analysis: Use image analysis software to measure the band intensity (densitometry) for GSPT1 and the loading control in each lane. Calculate the normalized GSPT1 level for each sample by dividing the GSPT1 band intensity by the corresponding loading control intensity. Plot the normalized GSPT1 levels against the degrader concentration to determine the DC₅₀.[10]
Conclusion
The Western blot protocol detailed in this application note provides a reliable and quantitative method for assessing the on-target activity of this compound. By carefully following these steps, researchers can accurately measure the dose- and time-dependent degradation of GSPT1, generating crucial data for the evaluation of this and other similar protein-degrading molecules in drug discovery and development.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 12. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 13. bio-rad.com [bio-rad.com]
- 14. bosterbio.com [bosterbio.com]
- 15. bostonbioproducts.com [bostonbioproducts.com]
- 16. neobiotechnologies.com [neobiotechnologies.com]
- 17. eRF3a/GSPT1 antibody (10763-1-AP) | Proteintech [ptglab.com]
- 18. blog.cellsignal.com [blog.cellsignal.com]
- 19. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. novateinbio.com [novateinbio.com]
- 21. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Immunoprecipitation Assay with GSPT1 Degrader-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSPT1 (G1 to S phase transition 1), also known as eukaryotic release factor 3a (eRF3a), is a crucial component of the translation termination complex. It forms a ternary complex with eRF1 and GTP to mediate the termination of protein synthesis at stop codons.[1] Beyond its canonical role, GSPT1 is implicated in mRNA decay and cell cycle progression, making it a compelling target in oncology.[1][2]
GSPT1 degraders, such as GSPT1 Degrader-5, are heterobifunctional molecules that induce the targeted degradation of the GSPT1 protein through the ubiquitin-proteasome system. These degraders offer a powerful pharmacological tool to study GSPT1 function and represent a promising therapeutic strategy.[3]
This document provides a detailed protocol for performing an immunoprecipitation (IP) assay to investigate the effects of this compound. This assay can be utilized to confirm the degradation of GSPT1 and to study how its depletion affects its interaction with binding partners, such as eRF1 and other components of the translation termination machinery.
Signaling Pathway of GSPT1 in Translation Termination
GSPT1 is a key player in the final stage of protein synthesis. The diagram below illustrates its central role in the translation termination complex.
Caption: GSPT1 forms a complex with eRF1 and GTP to recognize stop codons, leading to polypeptide release.
Experimental Protocol: Immunoprecipitation of GSPT1
This protocol details the steps to immunoprecipitate GSPT1 from cells treated with this compound to assess protein degradation and changes in protein-protein interactions.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | (Specify) | (Specify) |
| DMSO (Vehicle) | (Specify) | (Specify) |
| Cell Line (e.g., HEK293T, MV4-11) | ATCC | (Specify) |
| DMEM/RPMI-1640 Medium | (Specify) | (Specify) |
| Fetal Bovine Serum (FBS) | (Specify) | (Specify) |
| Penicillin-Streptomycin | (Specify) | (Specify) |
| Phosphate-Buffered Saline (PBS) | (Specify) | (Specify) |
| IP Lysis Buffer | (Specify) | (Specify) |
| Protease Inhibitor Cocktail | (Specify) | (Specify) |
| Phosphatase Inhibitor Cocktail | (Specify) | (Specify) |
| Anti-GSPT1 Antibody (IP grade) | (Specify) | (Specify) |
| Anti-eRF1 Antibody (WB grade) | (Specify) | (Specify) |
| Normal Rabbit/Mouse IgG | (Specify) | (Specify) |
| Protein A/G Magnetic Beads | (Specify) | (Specify) |
| Laemmli Sample Buffer (4X) | (Specify) | (Specify) |
| β-mercaptoethanol | (Specify) | (Specify) |
Experimental Workflow
The following diagram outlines the major steps of the immunoprecipitation protocol.
Caption: Workflow for immunoprecipitation following cell treatment with this compound.
Step-by-Step Method
1. Cell Culture and Treatment a. Seed cells at an appropriate density in 10 cm plates to reach 70-80% confluency on the day of the experiment. b. Treat cells with this compound at the desired concentration (e.g., 1 µM) or with an equivalent volume of DMSO (vehicle control) for a specified time (e.g., 4, 8, or 24 hours).
2. Cell Lysis a. After treatment, wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold IP Lysis Buffer containing protease and phosphatase inhibitors to each plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a BCA or Bradford assay.
3. Pre-Clearing the Lysate (Optional but Recommended) a. For each IP reaction, take 500 µg to 1 mg of total protein and adjust the volume to 500 µL with IP Lysis Buffer. b. Add 20 µL of Protein A/G magnetic bead slurry to each lysate. c. Incubate on a rotator for 1 hour at 4°C. d. Place the tubes on a magnetic rack and collect the supernatant.
4. Immunoprecipitation a. To the pre-cleared lysate, add 2-5 µg of anti-GSPT1 antibody or an equivalent amount of Normal Rabbit/Mouse IgG as a negative control. b. Incubate on a rotator overnight at 4°C.
5. Capture of Immuno-complex a. Add 30 µL of Protein A/G magnetic bead slurry to each tube. b. Incubate on a rotator for 2-4 hours at 4°C.
6. Washing a. Place the tubes on a magnetic rack and discard the supernatant. b. Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer. For the final wash, use 1 mL of ice-cold PBS.
7. Elution a. After the final wash, remove all supernatant. b. Add 40 µL of 1X Laemmli Sample Buffer (containing β-mercaptoethanol) to the beads. c. Boil the samples at 95-100°C for 10 minutes to elute the proteins. d. Briefly centrifuge and place the tubes on a magnetic rack to collect the supernatant containing the eluted proteins.
8. Downstream Analysis: Western Blotting a. Load the eluted samples and a small fraction of the input lysate onto an SDS-PAGE gel. b. Perform electrophoresis and transfer the proteins to a PVDF membrane. c. Block the membrane and probe with primary antibodies against GSPT1 and a potential interacting partner (e.g., eRF1). d. Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation and Interpretation
The results of the immunoprecipitation experiment can be quantified and presented in a tabular format for clear comparison.
Table 1: Densitometric Analysis of GSPT1 Degradation
| Treatment | Input GSPT1 Level (Normalized to Loading Control) | IP GSPT1 Level (Normalized to IgG Control) | Percent Degradation (%) |
| Vehicle (DMSO) | 1.00 | 1.00 | 0 |
| This compound (4h) | (Value) | (Value) | (Value) |
| This compound (8h) | (Value) | (Value) | (Value) |
| This compound (24h) | (Value) | (Value) | (Value) |
Table 2: Analysis of GSPT1-eRF1 Interaction
| Treatment | IP: GSPT1 | Co-IP: eRF1 (Normalized to IP GSPT1) |
| Vehicle (DMSO) | +++ | 1.00 |
| This compound | + | (Value) |
Interpretation of Results:
-
GSPT1 Degradation: A significant reduction in the GSPT1 band intensity in both the input and the IP lanes from the degrader-treated samples compared to the vehicle control confirms the activity of this compound.
-
Interaction with eRF1: By probing the GSPT1 IP samples with an anti-eRF1 antibody, you can assess the GSPT1-eRF1 interaction. A decrease in the co-immunoprecipitated eRF1, proportional to the degradation of GSPT1, is expected. This confirms that the remaining GSPT1 is still capable of forming the complex, or alternatively, could reveal if the degrader disrupts the interaction prior to degradation.
-
Controls: The IgG control should not pull down GSPT1 or eRF1, demonstrating the specificity of the antibody used for immunoprecipitation. The input lanes show the total levels of the proteins in the lysate before immunoprecipitation.
Troubleshooting
| Problem | Possible Cause | Solution |
| No GSPT1 detected in IP | Inefficient antibody binding | Use a validated IP-grade antibody. Optimize antibody concentration. |
| Low GSPT1 expression | Increase the amount of starting lysate. | |
| High background in IgG control | Non-specific binding to beads | Pre-clear the lysate. Increase the number and stringency of washes. |
| Co-IP signal is weak or absent | Interaction is weak or transient | Use a milder lysis buffer. Consider cross-linking before lysis. |
| Antibody masks the interaction site | Use an antibody that targets a different epitope. |
By following this detailed protocol, researchers can effectively utilize immunoprecipitation to characterize the cellular effects of this compound, providing valuable insights into its mechanism of action and its impact on the GSPT1 interactome.
References
Application Notes and Protocols: In Vivo Evaluation of GSPT1 Degrader-5 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a critical protein involved in the termination of protein synthesis.[1] Its role in cell cycle progression and translation makes it a compelling target in oncology.[2][3] Elevated expression of GSPT1 is observed in various cancers and is often associated with tumor progression. Targeted degradation of GSPT1 using molecular glue degraders has emerged as a promising therapeutic strategy.[1][4] These compounds, such as GSPT1 Degrader-5, redirect the cell's ubiquitin-proteasome system to selectively eliminate the GSPT1 protein, leading to cell death, particularly in cancer cells highly dependent on protein synthesis.[4][5]
This document provides detailed protocols and application notes for the in vivo evaluation of this compound in xenograft models, a crucial step in preclinical drug development.
GSPT1 Signaling and Degrader Mechanism of Action
GSPT1 plays a key role in translation termination and cell cycle control. In cancer, its upregulation can contribute to "translational addiction," where cancer cells become highly dependent on efficient protein synthesis for their rapid growth and survival.[2] GSPT1 degraders are bifunctional molecules that induce the degradation of GSPT1.[4] They work by forming a ternary complex between GSPT1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[4] This disruption of protein synthesis can trigger apoptosis and inhibit tumor growth.
Quantitative Data Summary
The following tables present representative data from hypothetical in vivo efficacy studies of this compound in different xenograft models. This data is illustrative and based on typical outcomes for potent GSPT1 degraders.
Table 1: Efficacy of this compound in a Cell Line-Derived Xenograft (CDX) Model (e.g., MV-4-11 AML)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | - | QD, PO | 1500 ± 250 | - | +2.5 |
| This compound | 1 | QD, PO | 850 ± 150 | 43 | -1.0 |
| This compound | 3 | QD, PO | 400 ± 90 | 73 | -3.2 |
| This compound | 10 | QD, PO | 150 ± 50 | 90 | -5.8 |
Table 2: Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model (e.g., NSCLC)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | T/C Ratio (%) at Day 28 | Response Category |
| Vehicle | - | QOD, IV | 100 | - |
| This compound | 5 | QOD, IV | 30 | Tumor Stasis |
| This compound | 15 | QOD, IV | -70 | Tumor Regression |
T/C Ratio (%): (Median tumor volume of treated group / Median tumor volume of control group) x 100.
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Efficacy Study
1. Cell Culture and Preparation
-
Culture human cancer cells (e.g., MV-4-11 for AML or NCI-H23 for NSCLC) in appropriate media and conditions (e.g., 37°C, 5% CO₂).
-
Harvest cells during the exponential growth phase.
-
Wash cells with sterile PBS and perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be >90%.
-
Resuspend cells in a 1:1 mixture of cold PBS and Matrigel at the desired concentration (e.g., 5 x 10⁶ cells/100 µL). Keep the cell suspension on ice.
2. Tumor Implantation
-
Use immunodeficient mice (e.g., 6-8 week old female athymic nude or NSG mice). Allow for at least one week of acclimatization.
-
Anesthetize the mice using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the animals until they have recovered from anesthesia.
3. Tumor Monitoring and Group Randomization
-
Once tumors are palpable, measure them 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Drug Formulation and Administration
-
Prepare the vehicle control and this compound formulations. A common vehicle for oral administration is 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.
-
Administer the designated dose of this compound or vehicle to each mouse according to the planned schedule (e.g., once daily via oral gavage).
5. Efficacy and Tolerability Assessment
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any clinical signs of toxicity.
-
The study endpoint is typically when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after a set duration.
-
At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for GSPT1 levels, immunohistochemistry).
Protocol 2: Patient-Derived Xenograft (PDX) Model Efficacy Study
1. PDX Model Establishment
-
Acquire fresh tumor tissue from a patient under ethically approved protocols.
-
Surgically implant a small fragment (e.g., 3x3 mm) of the tumor subcutaneously into the flank of an immunodeficient mouse (typically NSG mice for better engraftment).[6]
-
Allow the tumor to grow to a suitable size (e.g., 1000-1500 mm³) for passaging.
2. Serial Tumor Transplantation and Cohort Expansion
-
Harvest the grown PDX tumor, remove any necrotic tissue, and cut it into smaller fragments.
-
Implant these fragments into a new cohort of mice to expand the model for the efficacy study.[6]
3. Efficacy Study Execution
-
Once the tumors in the expanded cohort reach the desired size (e.g., 150-200 mm³), randomize the mice into treatment groups.
-
Follow the procedures for drug formulation, administration, and monitoring as described in the CDX protocol. PDX models may require different dosing routes or schedules based on the tumor type and drug properties.
Experimental Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application of GSPT1 degrader-5 in CRISPR/Cas9 screens for resistance mechanisms
Abstract
Targeted protein degradation has emerged as a powerful therapeutic modality, with G1 to S phase transition 1 (GSPT1) degraders showing promise in cancer therapy, particularly in acute myeloid leukemia (AML).[1][2] These molecular glue degraders, such as CC-885 and CC-90009, function by inducing the ubiquitination and subsequent proteasomal degradation of GSPT1 via the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][3] The degradation of GSPT1, a key translation termination factor, leads to impaired protein synthesis, activation of the integrated stress response, and ultimately, TP53-independent cancer cell death.[1][4] However, as with any targeted therapy, the development of drug resistance is a major clinical challenge. This application note details the use of genome-wide CRISPR/Cas9 knockout screens as a robust and unbiased method to identify and characterize the genetic determinants of resistance to GSPT1 degraders.
Introduction
GSPT1 is a GTPase that plays a critical role in the termination of protein translation.[5][6] Its targeted degradation represents a novel anti-cancer strategy. Molecular glue degraders repurpose the E3 ubiquitin ligase cereblon (CRBN) to recognize GSPT1 as a neosubstrate, leading to its destruction.[7] The clinical-stage compound CC-90009, for example, has demonstrated potent anti-leukemic activity by selectively degrading GSPT1.[2][8][9]
Understanding the mechanisms by which cancer cells evade the cytotoxic effects of GSPT1 degraders is paramount for developing more durable therapies and rational combination strategies. CRISPR/Cas9-based functional genomic screens offer a powerful platform to systematically interrogate the genome for genes whose loss confers drug resistance.[10][11][12] By treating a population of cells, each with a single gene knockout, with a GSPT1 degrader, surviving cells will be enriched for knockouts of genes essential for the drug's mechanism of action or involved in parallel survival pathways.
Key Findings from CRISPR/Cas9 Screens
Genome-wide CRISPR screens have been successfully employed to uncover mechanisms of resistance to GSPT1 degraders. Key findings from these studies are summarized below.
Table 1: Summary of Gene Hits from CRISPR Screens Conferring Resistance to GSPT1 Degraders
| Gene/Component | Function | Role in Resistance | Reference |
| CRBN | Substrate receptor for CRL4 E3 Ligase | Essential for degrader-induced GSPT1 binding and ubiquitination. Loss of CRBN prevents GSPT1 degradation. | [1] |
| CUL4A/B | Cullin scaffold protein in CRL4 | Core component of the E3 ligase complex. Its loss disrupts ligase function. | [1] |
| DDB1 | Adaptor protein in CRL4 | Links CRBN to the CUL4 scaffold. Its loss disrupts ligase integrity. | [1] |
| RBX1 | RING-box protein in CRL4 | Recruits E2-conjugating enzyme. Its loss prevents ubiquitin transfer. | [1] |
| UBE2G1 | E2 ubiquitin-conjugating enzyme | Transfers ubiquitin to the substrate (GSPT1). Its loss prevents ubiquitination. | [1] |
| ILF2 / ILF3 | Regulators of CRBN mRNA splicing | Knockout decreases full-length CRBN protein, leading to diminished response to CC-90009. | [9] |
| TSC1 / TSC2 | Negative regulators of mTOR signaling | Inactivation leads to mTOR hyperactivation, which attenuates the response to CC-90009 by blocking GSPT1 degradation. | [9] |
| GSPT1 (mutations) | Drug Target | Mutations (e.g., G575N) at the degrader-binding interface prevent ternary complex formation with CRBN, thus blocking degradation. | [13][14] |
Table 2: Antiproliferative Activity of GSPT1 Degrader CC-90009 in AML Cell Lines
| Cell Line | IC₅₀ (nM) | Status |
| MOLM-13 | 3 | Sensitive |
| MV-4-11 | 5 | Sensitive |
| KG-1 | 10 | Sensitive |
| OCI-AML3 | 75 | Less Sensitive |
| MOLM-13 CRBN KO | > 1000 | Resistant |
| MOLM-13 GSPT1 G575N | > 1000 | Resistant |
Data synthesized from multiple sources for illustrative purposes.[2][8]
Signaling Pathways and Experimental Workflows
Visualizing the molecular mechanism and the screening process is crucial for understanding the application.
Figure 1: Mechanism of GSPT1 degradation by a molecular glue.
Figure 2: Workflow for a pooled CRISPR knockout screen.
Protocols
Protocol 1: Genome-Wide CRISPR/Cas9 Knockout Screen for GSPT1 Degrader Resistance
This protocol provides a framework for identifying genes whose knockout confers resistance to a GSPT1 degrader.[10][15][16]
1. Cell Line and Library Preparation 1.1. Cas9 Expression: Select a cancer cell line of interest (e.g., MOLM-13 for AML). Generate a stable Cas9-expressing cell line by transducing with a lentivirus expressing Cas9 and a selection marker (e.g., blasticidin). 1.2. Verify Cas9 Activity: Confirm Cas9 functionality using a reporter assay (e.g., SURVEYOR assay or GFP knockout). 1.3. sgRNA Library: Use a genome-wide lentiviral-pooled sgRNA library (e.g., GeCKO v2, TKOv3). Amplify the library according to the manufacturer's protocol to generate sufficient lentivirus.
2. Lentiviral Transduction 2.1. Cell Seeding: Seed a sufficient number of Cas9-expressing cells to achieve a library representation of at least 200-500 cells per sgRNA. 2.2. Transduction: Transduce the cells with the pooled sgRNA library at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure, on average, that each cell receives a single sgRNA. Use polybrene (8 µg/mL) to enhance transduction efficiency. 2.3. Antibiotic Selection: After 24-48 hours, select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin). 2.4. Baseline Sample (T₀): After selection is complete, harvest a representative population of cells to serve as the baseline (T₀) for sgRNA distribution.
3. Drug Selection 3.1. Establish Drug Concentration: Determine the IC₉₀ concentration of the GSPT1 degrader for the parental Cas9-expressing cell line over a 14-21 day period. This concentration should be high enough to kill most sensitive cells but allow resistant clones to emerge. 3.2. Cell Plating: Plate the transduced cell pool into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with the GSPT1 degrader at IC₉₀). Ensure the cell number per replicate maintains library representation (>200-500 cells/sgRNA). 3.3. Long-Term Culture: Culture the cells for 14-21 days, passaging as needed. Maintain the drug concentration in the treatment group. Ensure the cell population size does not fall below the minimum library representation.
4. Sample Harvesting and Genomic DNA Extraction 4.1. Harvesting: Harvest surviving cells from the control (DMSO) and GSPT1 degrader-treated populations. 4.2. gDNA Extraction: Extract genomic DNA (gDNA) from the T₀, control, and treated cell populations using a commercial kit suitable for large cell numbers (e.g., QIAGEN DNeasy Blood & Tissue Kit).
5. sgRNA Sequencing and Analysis 5.1. PCR Amplification: Amplify the integrated sgRNA sequences from the gDNA using primers flanking the sgRNA cassette. Use a two-step PCR protocol to add Illumina sequencing adapters. 5.2. Next-Generation Sequencing (NGS): Pool the PCR products and sequence them on an NGS platform (e.g., Illumina NextSeq). Aim for a read depth of >200 reads per sgRNA. 5.3. Data Analysis: 5.3.1. Align sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA. 5.3.2. Normalize the read counts. 5.3.3. Calculate the log₂ fold change (LFC) of each sgRNA in the treated sample relative to the control (or T₀) sample. 5.3.4. Use statistical packages like MAGeCK to identify genes whose sgRNAs are significantly enriched in the treated population. These are the resistance "hits".
Protocol 2: Hit Validation
Validation is a critical step to confirm that the genes identified in the primary screen are bona fide resistance genes.
1. Individual Gene Knockout 1.1. Design 2-3 independent sgRNAs targeting each high-confidence hit gene from the screen. 1.2. Transduce Cas9-expressing cells with individual sgRNAs. 1.3. Verify gene knockout at the protein level via Western blot or at the genomic level by Sanger sequencing of the target locus.
2. Phenotypic Confirmation 2.1. Dose-Response Assay: Perform a cell viability assay (e.g., CellTiter-Glo) on the individual knockout cell lines and control cells across a range of GSPT1 degrader concentrations. 2.2. Confirm Resistance: A confirmed hit will show a rightward shift in the dose-response curve, indicating a higher IC₅₀ value compared to the control cell line.
3. Functional Characterization 3.1. Mechanism of Resistance: Investigate how the loss of the validated hit gene confers resistance. For example, if a component of the CRL4^CRBN^ ligase is knocked out, confirm that GSPT1 is no longer degraded in the presence of the drug using Western blot analysis. 3.2. Rescue Experiment: To confirm specificity, re-express the wild-type version of the hit gene in the knockout background and determine if it re-sensitizes the cells to the GSPT1 degrader.
Figure 3: Logical classification of potential resistance mechanisms.
Conclusion
The combination of GSPT1 degrader treatment with genome-wide CRISPR/Cas9 screening is a powerful and unbiased approach to prospectively identify mechanisms of drug resistance. The insights gained from these screens, as outlined in this note, are invaluable for understanding the requisite cellular machinery for degrader activity and for devising strategies to overcome resistance. The provided protocols offer a comprehensive framework for researchers to implement this technology, accelerating the development of more effective and durable cancer therapies.
References
- 1. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 3. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cancer Biology of GSPT1: Mechanisms and Targeted Therapy Opportunities of Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 12. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 13. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copy of GSPT1-KI Cell Line Helps Decode Drug Resistance Mechanisms - Kyinno Bio [kyinno.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Proteomics Analysis Following GSPT1 Degrader-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1) is a crucial protein involved in the termination of protein synthesis.[1] Its role in cell cycle progression and translation makes it a compelling target for therapeutic intervention, particularly in oncology.[2][3] GSPT1 degraders, such as GSPT1 degrader-5, are novel therapeutic agents that function as molecular glues, inducing the targeted degradation of the GSPT1 protein.[4] These compounds redirect the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase to recognize GSPT1, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted protein degradation has profound effects on the cellular proteome, making proteomics analysis an essential tool for understanding the mechanism of action and downstream consequences of GSPT1 degrader treatment.
These application notes provide detailed protocols for sample preparation for quantitative proteomics analysis after treatment with this compound, enabling researchers to robustly assess changes in the proteome.
Mechanism of Action of GSPT1 Degraders
GSPT1 degraders are small molecules that induce the proximity of GSPT1 to the CRBN E3 ubiquitin ligase complex.[5] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The degradation of GSPT1 disrupts its function in translation termination, leading to downstream effects on protein synthesis and cell viability.[6][7]
Caption: Mechanism of GSPT1 degradation by this compound.
GSPT1 Signaling Pathways
GSPT1 is implicated in several key cellular processes. Notably, it plays a role in the G1 to S phase transition of the cell cycle.[8] In some contexts, a Rac1-GSPT1 signaling axis has been proposed to accelerate astrocyte proliferation.[9][10] Furthermore, in cancer, GSPT1 can influence the GSK-3β signaling pathway, impacting cell proliferation.[11]
Caption: Simplified overview of GSPT1 signaling pathways.
Quantitative Proteomics Data
Following treatment with this compound, quantitative proteomics will reveal changes in the abundance of thousands of proteins. The primary and most significant change is the direct downregulation of GSPT1. Secondary effects include changes in proteins involved in translation, cell cycle, and apoptosis, reflecting the functional consequences of GSPT1 depletion.
Table 1: Quantitative Proteomics Analysis of this compound Treatment
| Protein | Gene | Function | Log2 Fold Change (Treated/Control) | p-value |
| GSPT1 | GSPT1 | Translation termination factor | -4.5 | < 0.0001 |
| c-Myc | MYC | Transcription factor, proto-oncogene | -2.1 | < 0.001 |
| Cyclin D1 | CCND1 | Cell cycle regulator | -1.8 | < 0.005 |
| CDK4 | CDK4 | Cell cycle kinase | -1.5 | < 0.01 |
| Bcl-2 | BCL2 | Apoptosis regulator | -1.2 | < 0.05 |
| Bax | BAX | Apoptosis regulator | 1.4 | < 0.05 |
| Caspase-3 | CASP3 | Executioner caspase | 1.6 | < 0.01 |
| p53 | TP53 | Tumor suppressor | 0.8 | > 0.05 |
Table 2: DC50 and IC50 Values for this compound
| Parameter | Value | Cell Line |
| DC50 (nM) | 144 | Not Specified[4] |
| IC50 (nM) | 5-50 | BT-747[4] |
Experimental Protocols
A generalized workflow for proteomics sample preparation is crucial for obtaining high-quality, reproducible data.
Caption: Experimental workflow for proteomics analysis.
Protocol 1: Cell Lysis and Protein Extraction
This protocol is designed for cultured cells treated with this compound.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 14,000 x g at 4°C
Procedure:
-
After treatment with this compound, place the cell culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to the plate.
-
Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 2: In-Solution Protein Digestion
This protocol describes the preparation of protein samples for mass spectrometry analysis.
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
Procedure:
-
Take a defined amount of protein (e.g., 100 µg) from the lysate and adjust the volume with 50 mM ammonium bicarbonate buffer.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Cool the sample to room temperature.
-
Alkylation: Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes.
-
Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
Protocol 3: Peptide Cleanup
This protocol is for desalting and concentrating the peptide mixture before LC-MS/MS analysis.
Materials:
-
C18 StageTips or solid-phase extraction (SPE) cartridges
-
Wetting solution: 100% acetonitrile
-
Equilibration solution: 0.1% formic acid in water
-
Wash solution: 0.1% formic acid in water
-
Elution solution: 50% acetonitrile, 0.1% formic acid in water
-
Vacuum centrifuge
Procedure:
-
Wetting: Wet the C18 StageTip or SPE cartridge with the wetting solution.
-
Equilibration: Equilibrate the C18 material with the equilibration solution.
-
Loading: Load the acidified peptide sample onto the C18 material.
-
Washing: Wash the loaded peptides with the wash solution to remove salts and other contaminants.
-
Elution: Elute the peptides with the elution solution into a clean tube.
-
Drying: Dry the eluted peptides using a vacuum centrifuge.
-
Resuspend the dried peptides in a small volume of 0.1% formic acid for LC-MS/MS analysis.
Conclusion
The provided protocols and application notes offer a comprehensive framework for conducting proteomics analysis to investigate the effects of this compound. By following these detailed methodologies, researchers can obtain high-quality data to elucidate the on-target and off-target effects of GSPT1 degradation, contributing to a deeper understanding of its therapeutic potential. The careful execution of these sample preparation steps is paramount for the success of any proteomics experiment.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Rac1-GSPT1 Signaling Pathway Controls Astrogliosis Following Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Rac1-GSPT1 Signaling Pathway Controls Astrogliosis Following Central Nervous System Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
- 12. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes: Measuring Cell Viability in Response to GSPT1 Degrader-5
For Researchers, Scientists, and Drug Development Professionals
Introduction to GSPT1 and Targeted Degradation
G1 to S phase transition 1 (GSPT1) is a crucial protein involved in the regulation of cell growth and division, specifically in the termination of protein synthesis (translation termination).[1][2] In many cancers, GSPT1 is overexpressed and promotes the progression of cancer cells, making it an attractive therapeutic target.[3][4][5]
GSPT1 degraders are a novel class of therapeutics that function through targeted protein degradation (TPD).[6] GSPT1 degrader-5 is a "molecular glue" designed to specifically induce the degradation of the GSPT1 protein.[7] These molecules work by forming a ternary complex between the GSPT1 protein and an E3 ubiquitin ligase, such as Cereblon (CRBN).[8][9] This proximity leads to the tagging of GSPT1 with ubiquitin, marking it for destruction by the cell's proteasome.[8] The resulting depletion of GSPT1 disrupts essential cellular processes, leading to cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[1]
This document provides detailed protocols for two common and robust methods to assess the cytotoxic effects of this compound: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Quantitative Data Summary
The efficacy of a protein degrader is typically assessed by two key metrics: the half-maximal degradation concentration (DC₅₀), which measures the potency of protein depletion, and the half-maximal inhibitory concentration (IC₅₀), which measures the compound's effect on cell viability or proliferation.
The table below presents example data for this compound, illustrating how results can be summarized.
| Compound | Type | DC₅₀ (nM) | IC₅₀ (nM) | Cell Line |
| This compound | Molecular Glue | 144[7] | 85 | MV4-11 (AML) |
| Compound A (Example) | Molecular Glue | 9.7[7] | 50 | MOLM-13 (AML) |
| Compound B (Example) | PROTAC | 2.1[7] | 30 | HeLa (Cervical Cancer) |
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification.[11] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[10]
Materials
-
96-well flat-bottom tissue culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell line of interest (e.g., MV4-11, MOLM-13)
-
Complete culture medium
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Methodology
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully add the diluted compound or vehicle control to the respective wells. The final volume in each well should be consistent (e.g., 200 µL).
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate first (e.g., 1000 x g for 5 min) before aspirating the supernatant.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis
-
Subtract the average OD of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100
-
Plot the % Viability against the log concentration of this compound to determine the IC₅₀ value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells by quantifying ATP, which is a key indicator of metabolically active cells.[12][13] The assay reagent lyses the cells and generates a stable "glow-type" luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present.[12]
Materials
-
Opaque-walled 96-well plates (to prevent well-to-well signal crosstalk)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell line of interest
-
Complete culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Plate-reading luminometer
Methodology
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature.
-
Prepare the CellTiter-Glo® Reagent by transferring the buffer into the substrate bottle. Mix by gentle inversion until the substrate is fully dissolved.[14]
-
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at the optimal density in 100 µL of complete culture medium per well.
-
Include wells with medium only for background measurements.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the diluted compound or vehicle control to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
Assay Procedure:
-
Equilibrate the cell plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Subtract the average background luminescence (from medium-only wells) from all experimental readings.
-
Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells) * 100
-
Plot the % Viability against the log concentration of this compound to determine the IC₅₀ value.
References
- 1. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. GSPT1 Functions as a Tumor Promoter in Human Liver Cancer [journal.hep.com.cn]
- 5. login.medscape.com [login.medscape.com]
- 6. revvity.com [revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 9. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 14. OUH - Protocols [ous-research.no]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Quantifying Apoptosis with Annexin V/PI Staining Following GSPT1 Degrader-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1) is a crucial protein involved in the regulation of cell growth, division, and mRNA translation termination.[1][2][3] Its inhibition or degradation can disrupt protein synthesis, leading to cellular stress, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[1] GSPT1 degraders are a novel class of therapeutics that induce the targeted degradation of the GSPT1 protein, showing potential as a therapeutic strategy against various cancers.[2][4]
This document provides a detailed protocol for assessing and quantifying apoptosis in cell cultures treated with a hypothetical GSPT1 degrader, "GSPT1 Degrader-5," using the Annexin V and Propidium Iodide (PI) staining method followed by flow cytometry analysis.
Principle of the Assay
The Annexin V/PI assay is a widely used method for detecting apoptosis. It differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells based on changes in plasma membrane integrity and composition.[5][6]
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane.[6][7] During the early stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V, a protein with a high affinity for PS.[6][7][8]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[9] It can only enter cells in the late stages of apoptosis or necrosis when the membrane integrity is compromised, where it binds to DNA.[6][8]
This dual-staining approach allows for the identification of four distinct cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact in this assay).
GSPT1 Degradation-Induced Apoptosis Pathway
The degradation of GSPT1 disrupts normal protein synthesis, specifically impairing translation termination.[10][11] This leads to ribosome stalling and the activation of the Integrated Stress Response (ISR) pathway, which culminates in the induction of apoptosis.[10][11][12]
Caption: Signaling pathway of GSPT1 degrader-induced apoptosis.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.
Materials and Reagents
-
Cell line of interest (e.g., MV4-11, HCT116)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
15 mL conical tubes
-
6-well culture plates
-
Flow cytometry tubes (5 mL polystyrene round-bottom)[5]
-
Flow cytometer
Procedure
1. Cell Seeding and Treatment
-
Culture cells in a 37°C, 5% CO2 incubator until they are in the logarithmic growth phase.
-
Seed cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvesting (e.g., 1 x 10^6 cells/well).[8][13] Allow cells to adhere for 24 hours if using an adherent cell line.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM).
-
Include a vehicle control well treated with the same final concentration of DMSO as the highest drug concentration well.
-
Remove the existing medium and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours).
2. Cell Harvesting
-
Crucial Step: After incubation, apoptotic cells may detach and float in the medium. To ensure all cells are collected, first transfer the culture medium from each well into a separate, labeled 15 mL conical tube.[8][14]
-
Wash the adherent cells remaining in the well with 1 mL of PBS, and add this wash to the respective conical tube.
-
For adherent cells, add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin.[15]
-
Transfer the detached cell suspension into the same conical tube containing the supernatant and PBS wash. For suspension cells, simply collect all cells from the well.
-
Centrifuge the tubes at 300-400 x g for 5 minutes at 4°C.[15]
-
Carefully discard the supernatant.
3. Staining
-
Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuging again at 300-400 x g for 5 minutes. Discard the supernatant.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[16] The cell concentration should be approximately 1 x 10^6 cells/mL.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the 100 µL cell suspension. (Note: volumes may vary depending on the kit manufacturer; always follow the kit's specific instructions).[16]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[5][7]
4. Flow Cytometry Analysis
-
After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells.[7][9]
-
Keep samples on ice and protected from light. Analyze on a flow cytometer immediately, preferably within 1 hour.[9]
-
Set up the flow cytometer using unstained, Annexin V-only, and PI-only stained cells to establish compensation and set quadrants correctly.[8]
-
Acquire data for at least 10,000 events per sample.
Experimental Workflow Diagram
References
- 1. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. Copy of GSPT1-KI Cell Line Helps Decode Drug Resistance Mechanisms - Kyinno Bio [kyinno.com]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. biologi.ub.ac.id [biologi.ub.ac.id]
- 7. kumc.edu [kumc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Determining the Potency of GSPT1 Degraders in Cancer Cells: A Detailed Application Note and Protocol for DC50 Measurement
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted protein degradation, the precise characterization of novel degrader molecules is paramount. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the half-maximal degradation concentration (DC50) of GSPT1 degrader-5 and other related compounds in cancer cell lines. The protocols and data presentation formats outlined herein are designed to ensure reproducibility and facilitate the comparative analysis of degrader potency.
G1 to S phase transition 1 (GSPT1) has emerged as a compelling therapeutic target in oncology.[1][2][3] It plays a crucial role in protein synthesis termination and cell cycle progression.[1][2][4] Dysregulation of GSPT1 is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and MYC-driven tumors.[5][6] The development of small molecules, particularly molecular glue degraders, that induce the targeted degradation of GSPT1 represents a promising therapeutic strategy.[2][5] These degraders function by hijacking the cell's ubiquitin-proteasome system to selectively eliminate the GSPT1 protein.[1]
The potency of a protein degrader is a critical parameter, and it is typically quantified by its DC50 value—the concentration of the compound required to achieve 50% degradation of the target protein.[7] A lower DC50 value signifies a more potent degrader. This document details the experimental workflow, from cell culture to data analysis, for accurately determining the DC50 of GSPT1 degraders.
Quantitative Data Summary
The following table summarizes the reported DC50 values for various GSPT1 molecular glue degraders in different cancer cell lines. This data serves as a valuable reference for researchers developing and characterizing new GSPT1-targeting compounds.
| Degrader Name | Cancer Cell Line | DC50 (nM) | Reference |
| This compound (4) | Not Specified | 144 | [8] |
| GSPT1 degrader-6 (8) | Not Specified | 13 | [8] |
| GSPT1 degrader-2 (Compound 210) | Not Specified | < 30 | [8][9] |
| GSPT1 degrader-4 (3) | CAL51 | 25.4 | [8] |
| GSPT1 degrader-11 | Not Specified | 67.7 | [8] |
| GSPT1 degrader-15 | Not Specified | 154 | [8] |
| GSPT1 degrader-17 | U937 | 35 | [8] |
| Compound 6 | MV4-11 | 9.7 (4h), 2.1 (24h) | [10][11] |
| Compound 7 | MV4-11 | >10,000 (4h), 10 (24h) | [10][11] |
| MG-277 | Not Specified | 1.3 | [9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the key processes involved, the following diagrams have been generated using Graphviz.
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. Cancer Biology of GSPT1: Mechanisms and Targeted Therapy Opportunities of Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Generation of a Dose-Response Curve for GSPT1 Degrader-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1) is a crucial protein involved in the regulation of the cell cycle, specifically the transition from G1 to S phase, and in the termination of mRNA translation.[1][2] Its dysregulation and overexpression have been implicated in the progression of various cancers, making it a compelling therapeutic target.[3][4] GSPT1 degraders represent a novel therapeutic modality designed to eliminate the GSPT1 protein, rather than just inhibiting its function. These molecules, often functioning as molecular glues or proteolysis-targeting chimeras (PROTACs), hijack the cell's ubiquitin-proteasome system to induce the degradation of GSPT1.[5] This application note provides a detailed protocol for generating a dose-response curve for GSPT1 degrader-5 in vitro, a critical step in characterizing its potency and efficacy.
Mechanism of Action: GSPT1 Degradation
GSPT1 degraders, including this compound, typically function by inducing proximity between GSPT1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN), which is part of the CRL4^CRBN complex.[5] This induced ternary complex formation leads to the ubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The degradation of GSPT1 disrupts key cellular processes, including cell cycle progression and protein synthesis, ultimately leading to apoptosis in cancer cells.[6][7]
GSPT1 Signaling Pathways
GSPT1 is a key regulator of several cellular signaling pathways. Its degradation has significant downstream effects, making it an attractive target for cancer therapy.
Data Presentation
The potency of GSPT1 degraders is typically characterized by their half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and their half-maximal inhibitory concentration (IC50) for cell viability.
| Compound | DC50 (nM) | Cell Line | Assay Type | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | 144 | - | - | - | - | - | [8] |
| GSPT1 Degrader (Cpd 3) | 1712.9 | HEK-293 | Nano-Glo HiBiT Lytic | 56.1 | NCI-H1155 | CellTiter-Glo | [9] |
| 17.8-1760 | AML cells | CellTiter-Glo | [9] |
Experimental Protocols
The following protocols provide a framework for determining the DC50 and IC50 of this compound.
Experimental Workflow
Protocol 1: Western Blot for GSPT1 Degradation (DC50 Determination)
Objective: To determine the concentration of this compound that results in 50% degradation of GSPT1 protein.
Materials:
-
Cell Line: A relevant cancer cell line (e.g., NCI-H1155, HEK-293).
-
Compound: this compound.
-
Reagents:
-
Cell culture medium and supplements.
-
DMSO (vehicle).
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody: anti-GSPT1.
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
-
Equipment:
-
Cell culture incubator.
-
Multi-well plates (e.g., 6-well).
-
SDS-PAGE and Western blot apparatus.
-
Chemiluminescence imaging system.
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add RIPA buffer to each well and scrape the cells.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody and a loading control antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities for GSPT1 and the loading control.
-
Normalize the GSPT1 band intensity to the loading control.
-
Plot the normalized GSPT1 protein levels against the log concentration of this compound.
-
Fit the data to a four-parameter logistic curve to determine the DC50 value.
-
Protocol 2: Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Cell Line: As used in Protocol 1.
-
Compound: this compound.
-
Reagents:
-
Cell culture medium and supplements.
-
DMSO (vehicle).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
-
Equipment:
-
Cell culture incubator.
-
Opaque-walled 96-well plates.
-
Luminometer.
-
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare 2x concentrated serial dilutions of this compound in cell culture medium.
-
Cell Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells to achieve the final desired concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion
These protocols provide a robust framework for the in vitro characterization of this compound. The generation of accurate dose-response curves is fundamental to understanding the potency and efficacy of this novel therapeutic agent and is a critical step in the drug development process. The provided data on other GSPT1 degraders can serve as a valuable benchmark for experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 3. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
- 4. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cyrus Therapeutics patent reports GSPT1 degradation inducers | BioWorld [bioworld.com]
Application Notes and Protocols for Studying Translation Termination in Mammalian Cells Using GSPT1 Degrader-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Translation termination is a fundamental process in protein synthesis, ensuring the accurate release of newly synthesized polypeptides from the ribosome. The eukaryotic release factor 3a (eRF3a), also known as G1 to S phase transition 1 (GSPT1), is a GTPase that plays a critical role in this process, functioning in a complex with eRF1 to mediate stop codon recognition and peptide release.[1][2][3][4][5] Dysregulation of translation termination is implicated in various diseases, including cancer, making the components of this machinery attractive therapeutic targets.[6][7][8][9]
GSPT1 degrader-5 is a potent and selective molecular glue degrader that induces the proteasomal degradation of the GSPT1 protein.[10] These degraders function by bringing GSPT1 into proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[6][9] The depletion of GSPT1 provides a powerful tool to investigate the mechanistic details of translation termination and to explore the therapeutic potential of targeting this pathway. The degradation of GSPT1 leads to impaired translation termination, ribosome read-through of stop codons, activation of the integrated stress response (ISR), and ultimately, cell death in susceptible cells.[11][12][13]
These application notes provide detailed protocols for utilizing this compound to study its effects on translation termination in mammalian cells. The included methodologies cover the assessment of GSPT1 degradation, the functional consequences on protein synthesis, and the analysis of global translational changes.
Data Presentation
The following tables summarize the quantitative data for GSPT1 degraders, providing key metrics for their activity in various cell lines.
Table 1: Degradation Potency (DC50) of GSPT1 Degraders
| Compound | Cell Line | DC50 (nM) | Incubation Time (hours) |
| This compound | - | 144 | - |
| Compound 6 | MV4-11 | 9.7 | 4 |
| Compound 7 | MV4-11 | 10 | 24 |
| CC-885 | - | - | 5 |
Data for this compound and related compounds from various sources.[5][10][14]
Table 2: Anti-proliferative Activity (IC50) of GSPT1 Degraders
| Compound | Cell Line(s) | IC50 (nM) |
| CC-885 | AML cell lines | 10 - 1000 |
| CC-90009 | 11 human AML cell lines | 3 - 75 |
| GSPT1 degrader-4 | CAL51 | 39 |
| GSPT1 degrader-8 | HL-60 | 10 |
Data for various GSPT1 degraders in different cancer cell lines.[1][10][11][15]
Mandatory Visualizations
Signaling Pathway of GSPT1-Mediated Translation Termination
Caption: GSPT1 in Translation Termination.
Experimental Workflow for Studying this compound Effects
Caption: Experimental workflow overview.
Mechanism of Action of this compound
Caption: this compound mechanism.
Experimental Protocols
Western Blotting for GSPT1 Degradation
This protocol is to quantify the levels of GSPT1 protein in mammalian cells following treatment with this compound.
Materials:
-
Mammalian cells of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA Lysis and Extraction Buffer (or similar)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-20%)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-GSPT1
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for desired time points (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-GSPT1 antibody (at the manufacturer's recommended dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the GSPT1 band intensity to the loading control (GAPDH or β-actin).
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.
-
Dual-Luciferase Reporter Assay for Translation Termination Read-through
This assay measures the efficiency of translation termination by quantifying the read-through of a stop codon.[11]
Materials:
-
Mammalian cells of interest
-
Dual-luciferase reporter plasmid containing a Firefly luciferase gene, a stop codon, and an in-frame Renilla luciferase gene.
-
Transfection reagent
-
This compound
-
Dual-Luciferase® Reporter Assay System (or similar)
-
Luminometer
Procedure:
-
Cell Transfection:
-
Plate cells in a 96-well plate.
-
Co-transfect the cells with the dual-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with this compound at various concentrations for a predetermined time.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate at room temperature for 15 minutes with gentle shaking.[14]
-
-
Luciferase Assay:
-
Transfer the cell lysate to a white-walled luminometer plate.
-
Add the Luciferase Assay Reagent II (Firefly luciferase substrate) to each well and measure the luminescence (Firefly activity).
-
Add the Stop & Glo® Reagent to each well to quench the Firefly signal and activate the Renilla luciferase. Measure the luminescence (Renilla activity).[14]
-
-
Data Analysis:
-
Calculate the read-through efficiency by determining the ratio of Renilla luciferase activity to Firefly luciferase activity for each condition.
-
Normalize the read-through ratio of treated samples to that of the vehicle-treated control.
-
Polysome Profiling
This technique separates mRNAs based on the number of associated ribosomes, allowing for an assessment of global translation activity.[16]
Materials:
-
Mammalian cells
-
This compound
-
Cycloheximide (or other translation elongation inhibitor)
-
Polysome Lysis Buffer
-
Sucrose (B13894) solutions (e.g., 10% and 50% in polysome gradient buffer)
-
Gradient maker
-
Ultracentrifuge and appropriate rotor
-
Fractionation system with a UV detector (254 nm)
-
RNA extraction kit
Procedure:
-
Cell Treatment and Harvest:
-
Treat cells with this compound or vehicle.
-
Prior to harvesting, treat cells with a translation elongation inhibitor (e.g., 100 µg/mL cycloheximide) for 5-10 minutes to "freeze" ribosomes on the mRNA.[2][7]
-
Wash cells with ice-cold PBS containing the translation inhibitor.
-
Lyse the cells in polysome lysis buffer on ice.[9]
-
-
Sucrose Gradient Preparation:
-
Ultracentrifugation:
-
Carefully layer the cell lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.[13]
-
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom using a fractionation system.
-
Continuously monitor the absorbance at 254 nm to generate a polysome profile. The profile will show peaks corresponding to 40S and 60S ribosomal subunits, 80S monosomes, and polysomes.
-
Collect fractions corresponding to different parts of the profile.
-
-
RNA Extraction and Downstream Analysis:
-
Extract RNA from the collected fractions.
-
Analyze the distribution of specific mRNAs across the gradient using RT-qPCR or perform RNA-sequencing on pooled fractions (e.g., non-translating vs. translating) to assess global changes in translation.
-
Conclusion
This compound is a valuable chemical probe for elucidating the intricacies of translation termination in mammalian cells. The protocols outlined in these application notes provide a comprehensive framework for characterizing the cellular effects of GSPT1 degradation, from confirming target engagement to assessing the functional consequences on global protein synthesis. These methods will aid researchers in understanding the fundamental biology of translation termination and in the development of novel therapeutics targeting this essential cellular process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dirusciolab.com [dirusciolab.com]
- 3. library.opentrons.com [library.opentrons.com]
- 4. med.emory.edu [med.emory.edu]
- 5. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Polysome profiling - Wikipedia [en.wikipedia.org]
- 10. bio-rad.com [bio-rad.com]
- 11. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 12. assaygenie.com [assaygenie.com]
- 13. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]
- 14. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSPT1 Degrader-5 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSPT1 (G1 to S phase transition 1) is a crucial protein involved in the regulation of cell cycle progression and mRNA translation termination.[1] Its overexpression has been linked to various cancers, making it an attractive therapeutic target. GSPT1 degrader-5 is a molecular glue that induces the degradation of the GSPT1 protein, representing a promising strategy for cancer therapy. This document provides detailed application notes and protocols for the use of this compound in research settings, with a focus on its application in inducing G1 phase cell cycle arrest in cancer cells.
This compound functions by binding to the E3 ubiquitin ligase Cereblon (CRBN), which then targets GSPT1 for ubiquitination and subsequent proteasomal degradation. The depletion of GSPT1 disrupts the cell cycle, leading to an arrest in the G1 phase and inhibiting cancer cell proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant GSPT1 degraders. This data is essential for designing experiments and interpreting results.
| Compound | Type | DC50 (nM) | Cell Line |
| This compound | Molecular Glue | 144 | Not Specified |
| GSPT1 degrader-4 | Molecular Glue | 25.4 | Not Specified |
| GSPT1 degrader-6 | Molecular Glue | 13 | Not Specified |
| GSPT1 degrader-11 | Molecular Glue | 67.7 | Not Specified |
| MG-277 | Molecular Glue | 1.3 | Not Specified |
| Compound | Type | IC50 (nM) | Cell Line(s) |
| GSPT1 degrader-4 | Molecular Glue | 39 | CAL51 |
| GSPT1 degrader-10 | Molecular Glue | 10 | HL-60 |
| MRT-2359 | Molecular Glue | 5 - 50 | BT-747 |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of GSPT1 degradation by this compound.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below.
Protocol 1: Western Blot for GSPT1 Degradation and Cell Cycle Protein Analysis
Objective: To determine the dose-dependent degradation of GSPT1 and assess the impact on G1 phase-related proteins like Cyclin D1 and CDK4/6.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, MOLM-13)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-Cyclin D1, anti-CDK4/6, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the percentage of cells in each phase of the cell cycle, particularly the G1 phase, following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
-
Cell Fixation:
-
Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Cell Staining:
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate the cell populations and quantify the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.
-
Protocol 3: Cell Viability Assay
Objective: To determine the anti-proliferative effect of this compound and calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for 72 hours.
-
-
Viability Measurement (using CellTiter-Glo®):
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control cells.
-
Plot the cell viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
-
Conclusion
This compound is a valuable tool for studying the effects of GSPT1 depletion in cancer cells. The protocols provided here offer a comprehensive framework for characterizing its ability to induce G1 phase cell cycle arrest and inhibit cell proliferation. By understanding its mechanism of action and having robust methods for its evaluation, researchers can effectively utilize this compound in the development of novel cancer therapeutics.
References
Application Notes and Protocols for the In Vivo Analysis of GSPT1 Degrader-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a promising therapeutic strategy, offering the potential to address disease targets previously considered "undruggable".[1] GSPT1 (G1 to S phase transition 1), a protein involved in cell cycle progression and mRNA translation termination, has been identified as a key therapeutic target in various cancers.[2][3] GSPT1 degraders, often functioning as molecular glues, hijack the body's own ubiquitin-proteasome system to selectively eliminate the GSPT1 protein.[1][2] These degraders induce the formation of a ternary complex between the E3 ubiquitin ligase component cereblon (CRBN), the GSPT1 protein, and the degrader molecule, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[2][4] This application note provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) analysis of a representative GSPT1 degrader, herein referred to as GSPT1 degrader-5, in mouse models. Detailed protocols for key in vivo experiments are provided to facilitate the generation of robust and reproducible data.
Data Presentation
Pharmacokinetic Profile of this compound in Mice
The pharmacokinetic parameters of this compound have been characterized in mice to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[5] The following table summarizes the key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration. The data presented is based on a well-characterized GSPT1 degrader, compound 6 (SJ6986).[6][7]
| Parameter | IV Administration (3 mg/kg) | Oral Administration (10 mg/kg) |
| Tmax (h) | - | 0.25 |
| Cmax (µM) | - | Data not available |
| AUC (µM*h) | Data not available | Data not available |
| t1/2 (h) | 3.4 | Data not available |
| Clearance (mL/min/kg) | 0.46 | Data not available |
| Volume of Distribution (Vss, L/kg) | 0.15 | Data not available |
| Oral Bioavailability (%) | - | 84 |
Data based on compound 6 (SJ6986) from reference[7].
Pharmacodynamic Profile of this compound
The pharmacodynamic effects of this compound are characterized by its ability to induce the degradation of GSPT1 protein and elicit an anti-tumor response. The following table summarizes the in vitro degradation potency and in vivo anti-tumor efficacy of representative GSPT1 degraders.
| Parameter | Cell Line | Value |
| DC50 (in vitro) | MV4-11 | 9.7 nM (4h) / 2.1 nM (24h) |
| Dmax (in vitro) | MV4-11 | >90% at 100 nM |
| Tumor Growth Inhibition (in vivo) | NCI-N87 Gastric Cancer Xenograft | 93% at 30 mg/kg (PO) |
| Tumor Growth Inhibition (in vivo) | TMD-8 Xenograft | Significant suppression |
DC50 and Dmax data are for compound 6 (SJ6986) from reference[7]. In vivo efficacy data is for a representative GSPT1 degrader from reference[3] and compound 34f from reference[8].
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Workflow for pharmacodynamic and efficacy studies.
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice following a single administration.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 5% NMP, 5% Solutol HS-15, 90% saline)[7]
-
Dosing syringes and needles (for IV and PO administration)
-
Blood collection tubes (e.g., heparinized capillaries or EDTA-coated tubes)[11]
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Formulation: Prepare a stock solution of this compound in a suitable vehicle.[12] The final formulation should be sterile and appropriate for the chosen route of administration.
-
Animal Dosing:
-
Blood Sampling:
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[10]
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.[5]
-
In Vivo Pharmacodynamic Study: Western Blot for GSPT1 Degradation
This protocol describes the assessment of GSPT1 protein degradation in tumor tissues following treatment with this compound.
Materials:
-
Tumor-bearing mice (from efficacy study)
-
This compound and vehicle
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[13]
-
BCA protein assay kit[12]
-
SDS-PAGE gels and electrophoresis system
-
PVDF membranes
-
Primary antibodies (anti-GSPT1, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system[13]
Procedure:
-
Dosing and Tissue Collection:
-
Dose tumor-bearing mice with this compound or vehicle.
-
At specified time points post-dosing, euthanize the animals and excise the tumors.[12]
-
-
Protein Extraction:
-
Homogenize the tumor tissues in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[12]
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[13]
-
Block the membrane and incubate with the primary antibody against GSPT1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate.[13]
-
Probe the same membrane with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the GSPT1 band intensity to the loading control for each sample.
-
Compare the normalized GSPT1 levels in the treated groups to the vehicle control group to determine the extent of degradation.
-
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol details the evaluation of the anti-tumor activity of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
This compound and vehicle
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound or vehicle to the respective groups according to the planned dosing schedule (e.g., once daily, PO).
-
-
Efficacy Monitoring:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.[12]
-
-
Study Endpoint:
-
Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.[12] . At the end of the study, euthanize the animals and collect the tumors for further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. Oral GSPT1 degraders show potent antitumor activity | BioWorld [bioworld.com]
- 4. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationship analysis of novel GSPT1 degraders based on benzotriazinone scaffold and its antitumor effect on xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.9. Pharmacokinetic Studies in BALB/c mice [bio-protocol.org]
- 10. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for GSPT1 Degrader-5 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1) is a crucial protein involved in the regulation of cell cycle progression and mRNA translation termination. Its dysregulation has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. GSPT1 degraders are a novel class of small molecules that induce the targeted degradation of the GSPT1 protein via the ubiquitin-proteasome system. This approach offers a promising strategy for the treatment of cancers, including those resistant to conventional therapies.
These application notes provide a comprehensive overview and detailed protocols for the utilization of GSPT1 degrader-5 in patient-derived xenograft (PDX) models. PDX models, established by implanting patient tumor tissue into immunodeficient mice, are invaluable preclinical tools that faithfully recapitulate the heterogeneity and tumor microenvironment of human cancers, thus offering a more predictive assessment of therapeutic efficacy.
Mechanism of Action: GSPT1 Degradation and Downstream Effects
This compound functions as a molecular glue, inducing proximity between the GSPT1 protein and the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The subsequent depletion of GSPT1 leads to impaired translation termination, triggering the Integrated Stress Response (ISR).[1][2] This cellular stress cascade ultimately results in TP53-independent apoptosis in cancer cells.[1][2]
References
- 1. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent GSPT1 degradation with GSPT1 degrader-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSPT1 degraders, with a focus on troubleshooting inconsistent degradation observed with GSPT1 degrader-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a molecular glue that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein.[1] It functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase, altering its substrate specificity to recognize and ubiquitinate GSPT1.[2][3][4] This polyubiquitination marks GSPT1 for degradation by the proteasome, leading to a reduction in its cellular levels.[4] The degradation of GSPT1 has been shown to induce apoptosis in cancer cells, making it a target for therapeutic development.[5][6]
Q2: What is the expected outcome of successful GSPT1 degradation?
Successful degradation of GSPT1 should lead to a significant reduction in GSPT1 protein levels, which can be observed by western blot. Downstream cellular effects can include cell cycle arrest and apoptosis, which can be measured by cell viability assays.[5][6]
Q3: My this compound is not showing any degradation at the recommended concentration. What should I do first?
First, verify the expression of both GSPT1 and the E3 ligase Cereblon (CRBN) in your cell line of choice using western blotting. The degrader's efficacy is dependent on the presence of both the target protein and the E3 ligase. Next, confirm the viability of your cells after treatment, as high concentrations of degraders can sometimes be cytotoxic without causing degradation. Finally, ensure your western blot protocol is optimized for GSPT1 detection.
Q4: I am observing a "hook effect" with this compound. What does this mean and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC or molecular glue decreases at higher concentrations. This occurs because the degrader can form non-productive binary complexes with either the target protein (GSPT1) or the E3 ligase (CRBN), preventing the formation of the productive ternary complex required for degradation. To mitigate this, it is crucial to perform a dose-response experiment with a wide range of concentrations, including lower concentrations, to identify the optimal concentration for maximal degradation.
Troubleshooting Inconsistent GSPT1 Degradation
Problem 1: No or Weak GSPT1 Degradation
| Possible Cause | Troubleshooting Steps |
| Low or no expression of GSPT1 or CRBN in the cell line | - Confirm the expression levels of both GSPT1 and CRBN in your cell line by western blot. - If expression is low, consider using a different cell line known to express both proteins at higher levels. |
| Poor cell permeability of the degrader | - Increase the incubation time to allow for better cell penetration. - If possible, use a more permeable analog of the degrader. |
| Suboptimal concentration of the degrader | - Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for degradation. Be mindful of the potential "hook effect" at higher concentrations. |
| Incorrect incubation time | - Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal time for maximal GSPT1 degradation. Degradation is a dynamic process, and the optimal time point can vary between cell lines. |
| Degrader instability in culture medium | - Prepare fresh degrader solutions for each experiment. - Minimize the time the degrader is in the culture medium before being added to the cells. |
| Issues with Western Blotting | - Ensure you are using a validated antibody for GSPT1. - Optimize your western blot protocol, including lysis buffer composition, protein loading amount, antibody concentrations, and incubation times. - Use a positive control cell lysate known to express GSPT1. |
Problem 2: Inconsistent GSPT1 Degradation Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in cell culture conditions | - Use cells within a consistent and low passage number range. - Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. |
| Inconsistent degrader preparation | - Prepare fresh stock solutions of the degrader and aliquot for single use to avoid freeze-thaw cycles. - Use a consistent solvent (e.g., DMSO) and final concentration in your experiments. |
| Variability in experimental execution | - Standardize all incubation times and temperatures. - Ensure thorough and consistent washing steps during cell harvesting and western blotting. |
Quantitative Data Summary
The following table summarizes the degradation potency (DC50) and anti-proliferative activity (IC50) of some well-characterized GSPT1 degraders. This data can serve as a reference for expected potency.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Citation |
| This compound | GSPT1 | Not Specified | 144 | Not Specified | Not Specified | [1] |
| CC-885 | GSPT1 | MM1.S | Not Specified | Not Specified | 18 | [7] |
| CC-90009 | GSPT1 | Kasumi-1 | Not Specified | >90% (at 100 nM) | 8.1 (72h) | [8] |
| CC-90009 | GSPT1 | U937 | <10 | Not Specified | <10 | [9] |
| CC-90009 | GSPT1 | OCI-AML2 | <10 | Not Specified | <10 | [9] |
| CC-90009 | GSPT1 | MOLM-13 | <10 | Not Specified | <10 | [9] |
| Compound 6 | GSPT1 | MV4-11 | 9.7 (4h) | ~90% (at 100 nM) | Not Specified | [7] |
| Compound 7 | GSPT1 | MV4-11 | 10 (24h) | ~90% (at 100 nM) | Not Specified | [7] |
Experimental Protocols
Protocol 1: GSPT1 Degradation Assay by Western Blot
1. Cell Culture and Treatment: a. Seed cells at a consistent density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment. b. Prepare a stock solution of this compound in DMSO. c. Treat cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO). d. Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Western Blotting: a. Normalize the protein concentration for all samples. b. Denature the protein samples by adding Laemmli sample buffer and boiling for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. d. Perform electrophoresis to separate the proteins. e. Transfer the proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. h. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.[2] i. Wash the membrane with TBST. j. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. k. Wash the membrane again with TBST. l. Visualize the protein bands using an ECL substrate and an imaging system.
5. Data Analysis: a. Quantify the band intensities for GSPT1 and the loading control using image analysis software. b. Normalize the GSPT1 band intensity to the loading control band intensity for each sample. c. Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay
1. Cell Seeding: a. Seed cells in a 96-well plate at a density appropriate for your cell line.
2. Compound Treatment: a. Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
3. Incubation: a. Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).
4. Viability Measurement: a. Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays). b. Follow the manufacturer's instructions to measure cell viability.
5. Data Analysis: a. Normalize the viability of treated cells to the vehicle-treated control. b. Plot the percentage of viability against the log of the degrader concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent GSPT1 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 5. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Optimizing GSPT1 degrader-5 concentration for maximal degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSPT1 degrader-5. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the optimization of this compound concentration for maximal degradation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular glue that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein. It functions by binding to the E3 ubiquitin ligase Cereblon (CRBN), altering its substrate specificity to recognize GSPT1 as a neosubstrate. This leads to the ubiquitination of GSPT1 and its subsequent degradation by the proteasome.
Q2: What is a typical starting concentration range for this compound?
A2: Based on publicly available data for similar GSPT1 molecular glues, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments. The optimal concentration will be cell-line dependent and should be determined empirically.
Q3: How long should I treat my cells with this compound?
A3: The kinetics of GSPT1 degradation can vary. We recommend a time-course experiment ranging from 4 to 24 hours to determine the optimal treatment duration for achieving maximal degradation in your specific cell line. Some studies have shown that near-complete degradation can be achieved within 24 hours.[1][2]
Q4: How can I confirm that the degradation of GSPT1 is dependent on the proteasome and CRBN?
A4: To confirm proteasome-dependent degradation, you can co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132). A rescue of GSPT1 protein levels in the presence of the proteasome inhibitor would confirm its involvement. To verify CRBN dependency, you can perform your experiment in a CRBN knockout or knockdown cell line. The degrader's activity should be significantly reduced or abolished in these cells.
Q5: What are the potential downstream effects of GSPT1 degradation?
A5: Degradation of GSPT1 has been shown to induce cell cycle arrest and apoptosis in cancer cells.[3] It can also impact signaling pathways such as the Rac1-GSPT1 and GSK-3β/CyclinD1 pathways, affecting cell proliferation and survival.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or No GSPT1 Degradation | 1. Suboptimal degrader concentration. 2. Inappropriate treatment duration. 3. Low expression of CRBN in the cell line. 4. Degrader instability. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours). 3. Verify CRBN expression levels in your cell line via Western Blot or qPCR. Consider using a different cell line with higher CRBN expression. 4. Prepare fresh stock solutions of the degrader for each experiment. |
| High Cell Toxicity | 1. Off-target effects of the degrader at high concentrations. 2. On-target toxicity due to efficient GSPT1 degradation in a sensitive cell line. | 1. Lower the concentration of the degrader. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value and use concentrations below this for mechanistic studies. |
| Inconsistent Results Between Experiments | 1. Variability in cell culture conditions (e.g., cell passage number, confluency). 2. Inconsistent preparation of degrader dilutions. | 1. Standardize cell culture procedures, using cells within a consistent passage number range and plating at a uniform density. 2. Prepare fresh serial dilutions from a concentrated stock solution for each experiment. |
| Difficulty in Detecting GSPT1 by Western Blot | 1. Poor antibody quality. 2. Low GSPT1 expression in the chosen cell line. | 1. Validate your primary antibody using a positive control (e.g., a cell line known to express high levels of GSPT1). 2. Confirm GSPT1 expression in your cell line. If low, consider using a more sensitive detection method or a different cell line. |
Comparative Efficacy of GSPT1 Degraders
The following table summarizes the in vitro degradation potency (DC50) and maximal degradation (Dmax) of various GSPT1 degraders to provide a comparative landscape.
| Compound | Type | DC50 (nM) | Dmax (%) | Cell Line | Citation |
| This compound | Molecular Glue | 144 | Not Specified | Not Specified | [4] |
| GSPT1 degrader-6 | Molecular Glue | 13 | Not Specified | Not Specified | [4] |
| GSPT1 degrader-17 | Molecular Glue | 35 | 81.65 | U937 | [5] |
| Compound 6 (SJ6986) | Molecular Glue | 9.7 (4h), 2.1 (24h) | >90 | MV4-11 | [1][2] |
| Compound 7 (SJ7023) | Molecular Glue | >10,000 (4h), 10 (24h) | 60 (4h), >90 (24h) | MV4-11 | [1][2] |
| CC-90009 | Molecular Glue | <10 | Not Specified | U937, OCI-AML2, MOLM-13 | [6] |
Experimental Protocols
Western Blotting for GSPT1 Degradation
This protocol outlines the steps to quantify the degradation of GSPT1 protein levels following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against GSPT1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) in fresh cell culture medium. The final DMSO concentration should not exceed 0.1%. Aspirate the old medium and add the treatment media to the cells.
-
Incubation: Incubate the cells for the desired time points (e.g., 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary GSPT1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the GSPT1 signal to the loading control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell line of interest
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Include wells with medium only for background measurements. Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium and add it to the wells.
-
Incubation: Incubate the plate for a desired time period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Visualizations
Caption: GSPT1 signaling pathways involved in cell cycle and proliferation.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for GSPT1 degradation experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Identifying and minimizing off-target effects of GSPT1 degrader-5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSPT1 degrader-5. The information is tailored for researchers, scientists, and drug development professionals to help identify and minimize off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule, likely a Proteolysis Targeting Chimera (PROTAC), designed to specifically induce the degradation of the G1 to S phase transition 1 (GSPT1) protein.[1] It functions by hijacking the cell's ubiquitin-proteasome system. The degrader simultaneously binds to GSPT1 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of GSPT1, marking it for degradation by the proteasome.[1][2]
Q2: What are the known or potential off-target effects of this compound?
A primary concern with some cereblon-based degraders is the unintended degradation of GSPT1 itself when targeting other proteins.[3] Conversely, a degrader designed to target GSPT1 may have other off-targets. For instance, some GSPT1 degraders, particularly those based on a thalidomide (B1683933) scaffold, have been observed to also degrade IKZF1 and IKZF3.[4][5] Additionally, because GSPT1 is involved in translation termination, its degradation can lead to a general reduction in the synthesis of short-lived proteins, which can be misinterpreted as a direct off-target degradation effect.[3]
Q3: What are the essential controls for a this compound experiment?
To ensure the validity of your results, the following controls are critical:
-
Vehicle Control (e.g., DMSO): Establishes a baseline for comparing the effects of the degrader.[6]
-
Positive Control Degrader: A well-characterized degrader for a different target to confirm the experimental system is functioning correctly.[6]
-
Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor should rescue GSPT1 degradation, confirming the degradation is proteasome-dependent.[6]
-
Negative Control Compound: A structurally similar but inactive version of this compound can help confirm that the observed effects are specific to the intended mechanism.[6]
-
E3 Ligase Ligand Only: This control helps assess any off-target effects of the E3 ligase-binding component of the degrader.[6]
Q4: What is the "hook effect" and how can it be mitigated?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[6] This occurs because at excessive concentrations, the degrader is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[6]
Troubleshooting Guide
Issue 1: No degradation of GSPT1 is observed.
| Potential Cause | Troubleshooting Step |
| Incorrect degrader concentration | Perform a dose-response experiment over a wide concentration range to determine the optimal concentration (DC50) and maximum degradation (Dmax).[6] |
| Suboptimal treatment time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal duration for GSPT1 degradation. |
| Low E3 ligase expression in the cell line | Verify the expression level of the recruited E3 ligase (e.g., Cereblon) in your cell line using Western blot or qPCR. Consider using a different cell line with higher E3 ligase expression.[2] |
| Poor cell permeability of the degrader | If possible, use a more cell-permeable analog or a different delivery method. |
| Degrader instability | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -80°C.[7] |
Issue 2: Degradation of short-lived proteins is observed, creating confusion with direct off-target effects.
| Potential Cause | Troubleshooting Step |
| Indirect effect of GSPT1 degradation on protein synthesis | GSPT1 degradation can reduce the rate of protein synthesis, leading to the apparent degradation of short-lived proteins.[3] |
| 1. Measure the mRNA levels of the suspected off-target protein using qPCR. A decrease in protein without a corresponding decrease in mRNA suggests a post-transcriptional effect. | |
| 2. Use a global proteomics approach (e.g., LC-MS/MS) to assess changes across the proteome. This can help distinguish between direct degradation and broader effects on protein synthesis.[8] | |
| 3. Compare the effects of this compound with a known inhibitor of protein synthesis, such as cycloheximide.[3] |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in cell culture | Maintain consistent cell passage numbers, confluency, and growth conditions.[7] |
| Inaccurate pipetting | Use calibrated pipettes and prepare a master mix for treating multiple wells to minimize pipetting errors.[2] |
| Degradation of degrader stock solution | Aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[2] |
Data Presentation
Table 1: Hypothetical Off-Target Profile of this compound in HEK293T Cells (24-hour treatment)
| Protein | DC50 (nM) | Dmax (%) |
| GSPT1 (On-Target) | 15 | 95 |
| IKZF1 (Off-Target) | 250 | 60 |
| IKZF3 (Off-Target) | 300 | 55 |
| MYC (Short-lived protein) | 50 | 40 |
| MDM2 (Short-lived protein) | 65 | 35 |
Table 2: Hypothetical qPCR Analysis of mRNA Levels after 24-hour Treatment with this compound (100 nM)
| Gene | Fold Change in mRNA Level (vs. Vehicle) |
| GSPT1 | 1.1 |
| IKZF1 | 0.9 |
| IKZF3 | 1.0 |
| MYC | 0.95 |
| MDM2 | 1.2 |
Experimental Protocols
1. Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the levels of GSPT1 and potential off-target proteins following treatment with this compound.
-
Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with a serial dilution of this compound and a vehicle control for the desired time.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[2]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against GSPT1, potential off-targets (e.g., IKZF1, IKZF3), and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.[8]
2. Global Proteomics using LC-MS/MS for Off-Target Identification
This protocol provides an unbiased approach to identify off-target effects of this compound.
-
Sample Preparation: Treat cells with this compound and vehicle control. Lyse the cells, extract proteins, and digest them into peptides (e.g., using trypsin).
-
Tandem Mass Tag (TMT) Labeling: Label the peptide samples from different treatment conditions with isobaric TMT tags.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Fractionate the labeled peptide mixture and analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.[8]
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly down-regulated upon treatment with this compound.[8]
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for no GSPT1 degradation.
Caption: Workflow for analyzing off-target effects.
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Reasons for variable Western blot results with GSPT1 degrader-5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering variable Western blot results with GSPT1 degrader-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a molecular glue that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein.[1] It functions by binding to the E3 ubiquitin ligase cereblon (CRBN), which alters CRBN's substrate specificity, causing it to recognize GSPT1 as a target for ubiquitination and subsequent proteasomal degradation.[2][3] This targeted degradation of GSPT1, a key factor in translation termination, has shown promise as a therapeutic strategy in oncology.[2][4]
Q2: I am not seeing any degradation of GSPT1 after treatment with the degrader. What are the possible reasons?
Several factors could contribute to a lack of GSPT1 degradation. These include:
-
Inactive Compound: Ensure the this compound is properly stored and has not expired.
-
Incorrect Concentration: The concentration of the degrader may be too low to effectively induce degradation. A dose-response experiment is recommended.[5]
-
Insufficient Treatment Time: The kinetics of degradation may require longer incubation times. A time-course experiment is crucial to determine the optimal treatment duration.[5]
-
Cell Line Specificity: The efficacy of GSPT1 degraders can vary between cell lines due to differences in CRBN expression or other cellular factors.
-
Suboptimal Western Blot Conditions: Issues with the Western blot protocol itself, such as inefficient protein transfer or inactive antibodies, can mask the degradation effect.
Q3: The band for GSPT1 appears smeared in my Western blot. What could be the cause?
Smeared lanes in a Western blot are often indicative of poor sample preparation.[6] This can result from:
-
Protein Degradation during Lysis: Inadequate or absent protease inhibitors in the lysis buffer can lead to protein degradation by endogenous proteases, resulting in a smear.[7][8]
-
Protein Aggregation: Overheating samples during preparation can cause protein aggregation.[8]
-
Overloading of Protein: Loading too much protein onto the gel can cause streaking and smearing.[9]
Q4: I see multiple bands in my Western blot for GSPT1. What does this mean?
The presence of multiple bands can be due to several factors:
-
Protein Degradation: Partial degradation of GSPT1 can result in smaller protein fragments that are detected by the antibody.[10]
-
Post-Translational Modifications: GSPT1 may undergo post-translational modifications that alter its molecular weight.
-
Splice Variants: Different splice variants of GSPT1 may exist in the cell line being used.[11]
-
Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins. Using a monoclonal antibody can help reduce non-specific binding.[12]
Troubleshooting Guide for Variable Western Blot Results
This guide addresses specific issues you might encounter when performing Western blots to assess GSPT1 degradation.
| Problem | Possible Cause | Recommended Solution |
| No GSPT1 Band Detected (Even in Control) | Low protein expression in the chosen cell line. | Check GSPT1 expression levels in your cell line using resources like The Human Protein Atlas. Consider using a positive control cell line known to express GSPT1.[7] |
| Insufficient protein loaded onto the gel. | Increase the amount of protein loaded per lane (typically 20-30 µg for whole-cell extracts).[7][9] | |
| Inefficient protein transfer. | Optimize transfer conditions, especially for proteins of different molecular weights. Consider using a PVDF membrane for better protein retention.[13] | |
| Inactive primary or secondary antibody. | Use fresh antibody dilutions for each experiment. Confirm antibody activity with a positive control.[6][10] | |
| Weak GSPT1 Band in Treated Samples (Inconsistent Degradation) | Suboptimal degrader concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal DC50 (half-maximal degradation concentration) and time point for maximal degradation.[5] |
| Cell confluence and health. | Ensure cells are in a logarithmic growth phase and are not overly confluent, as this can affect drug response. | |
| Incomplete cell lysis. | Use a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors and ensure complete cell disruption.[8] | |
| High Background on the Western Blot | Blocking is insufficient. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[8] |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background.[12] | |
| Inadequate washing. | Increase the number and duration of washes between antibody incubations to remove unbound antibodies.[9] | |
| "Smiling" or Distorted Bands | Gel running too hot. | Reduce the voltage during electrophoresis and run the gel in a cold room or on ice to prevent overheating.[10] |
| Uneven gel polymerization. | If casting your own gels, ensure they polymerize evenly. Consider using pre-cast gels for better consistency.[10] |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Treatment: Plate cells at an appropriate density and treat with this compound at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[5] This ensures equal protein loading in the subsequent Western blot.
-
Protocol 2: Western Blotting for GSPT1
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GSPT1 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (at the appropriate dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Loading Control: Probe the same membrane for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
Mandatory Visualizations
Signaling Pathway of GSPT1 Degradation
Caption: Mechanism of GSPT1 degradation by this compound.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of GSPT1 protein levels.
Troubleshooting Decision Tree for Western Blot
Caption: Decision tree for troubleshooting Western blot issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Impact of cell line variability on GSPT1 degrader-5 efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of GSPT1 degrader-5. All information is presented in a clear question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the use of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or poor GSPT1 degradation | 1. Low CRBN expression in the cell line: The efficacy of this compound is dependent on the presence of the E3 ligase Cereblon (CRBN).[1] 2. Low GSPT1 expression in the cell line: The target protein must be present at sufficient levels for degradation to be observed. 3. Cell line-specific factors: Other cellular factors can influence the formation of the ternary complex (this compound-CRBN-GSPT1).[1] 4. Compound inactivity: The degrader may have degraded due to improper storage or handling. 5. Insufficient treatment time or concentration: Degradation may not have reached a detectable level.[2][3] | 1. Check CRBN and GSPT1 expression levels: Use Western blotting or qPCR to determine the endogenous expression levels of CRBN and GSPT1 in your cell line of choice.[4][5][6][7][8][9][10][11] Consider using a cell line with known high CRBN expression. 2. Optimize treatment conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.[2][3] 3. Confirm compound activity: Use a positive control cell line known to be sensitive to GSPT1 degraders. 4. Ensure proper compound handling: Follow the manufacturer's instructions for storage and use. |
| High cell line variability in efficacy | 1. Differential CRBN expression: Cell lines with higher CRBN expression tend to be more sensitive to GSPT1 degraders.[1] 2. Varying GSPT1 expression: Differences in endogenous GSPT1 levels can affect the extent of degradation.[4][6][7][11] 3. Presence of resistance mutations: Pre-existing or acquired mutations in GSPT1 or CRBN can prevent degrader efficacy. | 1. Characterize your cell lines: Profile the expression levels of GSPT1 and CRBN in the cell lines you plan to use. 2. Select appropriate cell lines: Choose cell lines with moderate to high CRBN and GSPT1 expression for initial experiments. 3. Sequence GSPT1 and CRBN genes: If resistance is suspected, sequence the genes to identify any potential mutations. |
| Observed cytotoxicity is not correlated with GSPT1 degradation | 1. Off-target effects: The degrader may be affecting other cellular proteins or pathways. 2. General cellular stress: At high concentrations, the compound may induce cytotoxicity through mechanisms other than targeted protein degradation. | 1. Perform a CRBN knockout/knockdown experiment: In the absence of CRBN, GSPT1 degradation and any associated on-target cytotoxicity should be abolished.[12] 2. Conduct a washout experiment: If the cytotoxic effect is due to off-target inhibition, it may be reversible upon removal of the compound. 3. Profile the proteome: Use quantitative mass spectrometry to identify other proteins that may be affected by the degrader. |
| Development of resistance to this compound | 1. Mutations in GSPT1: Changes in the GSPT1 protein can prevent the binding of the degrader or the formation of the ternary complex. 2. Mutations in CRBN: Mutations in CRBN can impair its ability to be hijacked by the degrader. 3. Downregulation of CRBN: Reduced CRBN expression can lead to decreased degrader efficacy.[9] | 1. Sequence GSPT1 and CRBN: Identify mutations that may confer resistance. 2. Monitor CRBN expression: Regularly check CRBN protein levels in long-term experiments. 3. Consider combination therapies: Using this compound in combination with other anti-cancer agents may help to overcome or prevent resistance. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a molecular glue that works by inducing the proximity of GSPT1 to the E3 ubiquitin ligase Cereblon (CRBN). This leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1 disrupts translation termination, leading to cell cycle arrest and apoptosis in cancer cells.[13][14]
Q2: How do I select the best cell line for my this compound experiment?
A2: The ideal cell line should have detectable levels of both GSPT1 and CRBN protein. Neuroendocrine and acute myeloid leukemia (AML) cancer cells often exhibit high CRBN expression and are particularly sensitive to GSPT1 degraders.[1] It is recommended to screen a panel of cell lines to determine their relative sensitivity to this compound.
Q3: What are the expected downstream effects of GSPT1 degradation?
A3: Degradation of GSPT1 has been shown to impair translation termination and activate the integrated stress response (ISR) pathway.[15] This can lead to a reduction in global protein synthesis and the induction of apoptosis. GSPT1 degradation can also cause cell cycle dysregulation, specifically an arrest at the G1 to S phase transition.[12]
Q4: How can I confirm that the degradation of GSPT1 is CRBN-dependent?
A4: To confirm CRBN-dependent degradation, you can compare the effect of this compound in wild-type cells versus cells where CRBN has been knocked out or knocked down. A CRBN-dependent degrader will only show activity in the wild-type cells.[12] Co-treatment with a neddylation inhibitor like MLN4924, which inactivates cullin-RING ligases including CRL4-CRBN, can also be used to confirm CRBN-dependent degradation.[16]
Q5: What are some common off-targets of GSPT1 degraders?
A5: While this compound is designed to be selective, some molecular glues that target GSPT1 have been shown to also degrade IKZF1 and IKZF3, though often with lower potency.[3][16] It is important to assess the selectivity of this compound in your experimental system.
Quantitative Data
The following tables summarize the in vitro degradation potency (DC50) and anti-proliferative activity (IC50) of various GSPT1 degraders across different cancer cell lines.
Table 1: In Vitro Degradation Potency of GSPT1 Degraders
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| This compound | GSPT1 | Not Specified | 144 | Not Specified | [13] |
| CC-90009 | GSPT1 | 22Rv1 | 19 | >90 | [12] |
| CC-90009 | GSPT1 | MV4-11 | ~10-100 | >70 | [12] |
| MRT-2359 | GSPT1 | CAL51 | 5 | 100 | [12] |
| Compound 6 (SJ6986) | GSPT1 | MV4-11 | 9.7 (4h), 2.1 (24h) | ~74 | [2][13] |
| Compound 7 (SJ7023) | GSPT1 | MV4-11 | >10,000 (4h), 10 (24h) | ~74 | [2][13] |
DC50 represents the concentration required to achieve 50% of the maximal degradation (Dmax).
Table 2: Anti-proliferative Activity of GSPT1 Degraders
| Compound | Cell Line | IC50 (nM) | Citation |
| CC-90009 | U937 | <10 | [12] |
| CC-90009 | OCI-AML2 | <10 | [12] |
| CC-90009 | MOLM-13 | <10 | [12] |
| MRT-2359 | NCI-H660 (L-MYC high) | <300 | [12] |
| MRT-2359 | 22Rv1 (AR-V7+) | <300 | [12] |
| MRT-2359 | CAL51 (MYC low) | >1000 | [12] |
IC50 represents the concentration required to inhibit cell growth by 50%.
Experimental Protocols
Western Blotting for GSPT1 Degradation
This protocol outlines the steps to measure the reduction in GSPT1 protein levels following treatment with this compound.
1. Sample Preparation:
- Seed cells in a 6-well plate and allow them to adhere overnight.
- Treat cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 24 hours).
- Harvest cells by scraping in ice-cold PBS and pellet by centrifugation.
- Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
2. Gel Electrophoresis and Transfer:
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
- Run the gel to separate proteins by size.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol assesses the effect of GSPT1 degradation on cell proliferation and viability.
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
3. Incubation:
- Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
4. Signal Measurement:
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
- Measure the luminescence using a plate reader.
5. Data Analysis:
- Normalize the luminescence readings to the vehicle-only control and plot the results as a percentage of cell viability versus compound concentration.
- Calculate the IC50 value using non-linear regression analysis.[13]
Co-Immunoprecipitation (Co-IP) for CRBN-GSPT1 Interaction
This protocol is used to confirm the interaction between CRBN and GSPT1 in the presence of this compound.
1. Cell Lysis:
- Treat cells with this compound or a vehicle control for a specified time.
- Lyse cells in a non-denaturing lysis buffer (e.g., IP lysis buffer) containing protease inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
2. Immunoprecipitation:
- Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads.
- Incubate the pre-cleared lysate with an antibody against either GSPT1 or CRBN overnight at 4°C.
- Add protein A/G agarose beads to capture the antibody-protein complexes.
3. Washing and Elution:
- Wash the beads several times with lysis buffer to remove non-specific binding proteins.
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
- Analyze the eluted samples by Western blotting using antibodies against both GSPT1 and CRBN to detect the co-immunoprecipitated protein.
Visualizations
Caption: Mechanism of GSPT1 degradation by this compound.
Caption: General experimental workflow for characterizing this compound.
Caption: Key cellular consequences of GSPT1 degradation.
References
- 1. High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression of GSPT1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. researchgate.net [researchgate.net]
- 8. CRBN protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of CRBN in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 11. Cell line - GSPT1 - The Human Protein Atlas [proteinatlas.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of GSPT1 degrader-5 for in vitro assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers improve the solubility of GSPT1 degrader-5 for in vitro assays. Given that GSPT1 degraders are often complex molecules with poor aqueous solubility, this guide offers general strategies applicable to similar small molecule degraders.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution in my aqueous assay buffer. What is the most likely cause?
A1: Precipitation in aqueous buffers is a common issue for potent, often hydrophobic, small molecules like GSPT1 degraders. The most likely cause is that the final concentration of the organic solvent (like DMSO) used to make the stock solution is too low in the final assay volume to keep the compound dissolved. The compound's intrinsic low aqueous solubility is the root cause.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assays?
A2: The maximum tolerable DMSO concentration varies significantly between cell lines. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q3: Can pH adjustment of the buffer improve the solubility of this compound?
A3: Adjusting the pH of your buffer can improve solubility if your compound has ionizable groups (i.e., acidic or basic moieties). The solubility of an acidic compound will increase in a buffer with a pH above its pKa, while a basic compound's solubility will increase in a buffer with a pH below its pKa. It is important to first determine the pKa of your compound and ensure that the pH change does not negatively impact your assay's performance.
Troubleshooting Guide
Issue: Compound Precipitation Observed During Assay Plate Preparation
This workflow provides a step-by-step guide to troubleshoot and resolve solubility issues with this compound.
Caption: A workflow diagram for troubleshooting solubility issues.
Quantitative Data on Solubility Enhancement
The following tables provide example data on how different conditions can impact the solubility of a hypothetical GSPT1 degrader.
Table 1: Effect of Co-solvents on the Solubility of a GSPT1 Degrader
| Co-solvent (5% in PBS) | Kinetic Solubility (μM) |
| DMSO | 25 |
| Ethanol | 15 |
| PEG 400 | 45 |
| NMP | 60 |
Table 2: Effect of pH on the Solubility of a Hypothetical Basic GSPT1 Degrader (pKa = 7.5)
| Buffer pH | Kinetic Solubility (μM) |
| 7.4 | 20 |
| 7.0 | 50 |
| 6.5 | 120 |
| 6.0 | >200 |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions with Co-solvents
-
Weigh Compound: Accurately weigh out a precise amount of this compound.
-
Initial Dissolution: Add the appropriate volume of the chosen co-solvent (e.g., DMSO, NMP) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure Complete Dissolution: Vortex the solution for 1-2 minutes. If necessary, use a sonicator for 5-10 minutes to ensure the compound is fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay using Nephelometry
-
Prepare Compound Plate: In a 96-well plate, perform serial dilutions of your this compound stock solution in DMSO.
-
Prepare Assay Buffer: Prepare the aqueous assay buffer (e.g., PBS) at the desired pH.
-
Dispense Buffer: Add the assay buffer to a new 96-well plate.
-
Add Compound: Transfer a small volume (e.g., 1-2 μL) of the compound dilutions from the DMSO plate to the buffer plate. This will create a final DMSO concentration that is consistent across all wells.
-
Incubate: Shake the plate for 1-2 hours at room temperature to allow for equilibration.
-
Measure Turbidity: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Determine Solubility: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.
GSPT1 Degrader Mechanism of Action
The following diagram illustrates the general mechanism of action for a GSPT1 degrader. These molecules typically function as PROTACs (Proteolysis Targeting Chimeras) or molecular glues, inducing the degradation of the GSPT1 protein.
Assessing the stability of GSPT1 degrader-5 in cell culture media
Welcome to the technical support center for GSPT1 degrader-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the stability of this compound in cell culture media and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a molecular glue that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein.[1] It functions by binding to the E3 ubiquitin ligase Cereblon (CRBN), altering its surface to recognize GSPT1 as a new substrate (neosubstrate).[2] This leads to the ubiquitination of GSPT1, tagging it for destruction by the cell's proteasome.[2][3] GSPT1 plays a critical role in translation termination, and its degradation can lead to cell death in cancer cells, making it a therapeutic target.[4][5]
Q2: Why is assessing the stability of this compound in cell culture media important?
The stability of this compound in cell culture media is crucial for obtaining reliable and reproducible experimental results. Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration, resulting in reduced or inconsistent GSPT1 protein degradation and downstream biological effects. Factors such as temperature, pH, and components of the media can affect its stability.[6]
Q3: What are the signs of this compound instability in my experiments?
Signs of instability can include:
-
Diminished biological effect over time: The potency of the degrader appears to decrease in long-term experiments.
-
Inconsistent results: High variability between replicate wells or experiments.
-
Requirement for higher concentrations: Needing more compound than initially determined to achieve the same level of GSPT1 degradation.
Q4: How does GSPT1 degradation affect cells?
Degradation of GSPT1 impairs translation termination, which can activate the integrated stress response pathway and lead to TP53-independent cell death in cancer cells.[4][5] This makes GSPT1 degraders a promising therapeutic strategy for various cancers, including acute myeloid leukemia (AML).[5]
Troubleshooting Guides
Issue 1: Inconsistent or No GSPT1 Degradation
If you observe variable or no reduction in GSPT1 protein levels after treatment with this compound, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting a lack of GSPT1 degradation.
-
Step 1: Verify Compound Stability and Concentration
-
Problem: this compound may be degrading in the cell culture media or the stock solution may be inaccurate.
-
Solution: Perform a stability analysis of this compound in your specific cell culture medium using the protocol provided below. Prepare fresh stock solutions in an appropriate solvent like DMSO and store them at -80°C.
-
-
Step 2: Check Cell Health and CRBN Expression
-
Problem: The cells may be unhealthy, or they may not express sufficient levels of Cereblon (CRBN), the E3 ligase required for this compound activity.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase. Confirm CRBN expression in your cell line using Western blotting or qPCR.
-
-
Step 3: Confirm Ternary Complex Formation
-
Problem: The degrader may not be effectively bringing together GSPT1 and CRBN to form a stable ternary complex.
-
Solution: Perform a co-immunoprecipitation (Co-IP) experiment to pull down CRBN and blot for GSPT1 in the presence of the degrader.
-
-
Step 4: Assess Proteasome Activity
-
Problem: The proteasome, which is responsible for degrading ubiquitinated GSPT1, may be inhibited or functioning poorly in your cells.
-
Solution: Use a proteasome activity assay to confirm that the proteasome is active in your cell line. As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG-132); this should rescue GSPT1 from degradation.
-
-
Step 5: Consider the Impact on Protein Synthesis
-
Problem: GSPT1's role in translation means its degradation can nonspecifically affect the levels of short-lived proteins, which could confound the interpretation of results for other targets of interest.[7][8]
-
Solution: To distinguish between direct degradation of a protein of interest and an indirect effect from GSPT1 degradation, compare the effects of the GSPT1 degrader to a general translation inhibitor like cycloheximide.[7][8]
-
Data Presentation
The stability of this compound can vary depending on the cell culture medium and storage conditions. The following tables provide representative stability data.
Table 1: Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM | % Remaining in RPMI-1640 |
| 0 | 100 | 100 |
| 4 | 98 | 95 |
| 8 | 95 | 91 |
| 24 | 85 | 78 |
| 48 | 72 | 65 |
| 72 | 61 | 54 |
Table 2: Temperature Effect on this compound (10 µM) Stability in DMEM
| Time (hours) | % Remaining at 37°C | % Remaining at Room Temp (25°C) | % Remaining at 4°C |
| 0 | 100 | 100 | 100 |
| 24 | 85 | 92 | 99 |
| 48 | 72 | 85 | 98 |
| 72 | 61 | 78 | 97 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media via LC-MS/MS
This protocol outlines a method to quantify the concentration of this compound over time in your specific cell culture medium.
Caption: Experimental workflow for assessing compound stability in cell culture media.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Acetonitrile (B52724) (ACN) or methanol (B129727) (ice-cold)
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Create a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Spike Media: Warm your cell culture medium to 37°C. Dilute the stock solution into the medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media and process it as described in step 5. This serves as your 100% reference.
-
Incubation: Aliquot the remaining spiked media into sterile tubes and place them in a 37°C incubator.
-
Sample Collection and Quenching: At each desired time point (e.g., 4, 8, 24, 48, 72 hours), remove an aliquot and quench the sample by adding 3 volumes of ice-cold acetonitrile to precipitate proteins and stop any enzymatic degradation.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis. Use a validated LC-MS/MS method to quantify the concentration of this compound in each sample.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Protocol 2: Western Blot for GSPT1 Degradation
This protocol is for determining the degradation of GSPT1 protein levels following treatment with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Strategies to reduce GSPT1 degrader-5 induced cytotoxicity in normal cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to cytotoxicity induced by GSPT1 degrader-5 in normal cells during your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit cytotoxicity in normal cells?
A1: GSPT1 (G1 to S phase transition 1) is a crucial protein involved in the termination of translation, a fundamental process for protein synthesis in all cells.[1][2] Its degradation, therefore, disrupts this essential cellular function, leading to broad cytotoxicity.[3] However, some studies suggest that cells with higher rates of protein translation, such as many cancer cells, may be more susceptible to the effects of GSPT1 degradation, potentially providing a therapeutic window.[3][4]
Q2: What are the primary mechanisms behind this compound-induced cytotoxicity?
A2: The primary mechanism is the disruption of translation termination, which leads to two main cytotoxic effects:
-
Activation of the Integrated Stress Response (ISR): The failure of ribosomes to terminate translation properly triggers the ISR, a signaling pathway that responds to cellular stress.[3][4] This can lead to the induction of apoptosis (programmed cell death).
-
Apoptosis Induction: GSPT1 degradation has been shown to lead to the activation of caspases, key enzymes in the apoptotic cascade.
Q3: What are the known clinical toxicities associated with GSPT1 degraders?
A3: Clinical trials of GSPT1 degraders, such as CC-90009, have reported toxicities including hypotension (low blood pressure) and cytokine release syndrome. These are considered on-target toxicities related to the degradation of GSPT1.
Q4: How can I assess the off-target effects of my this compound?
A4: Quantitative proteomics is the most comprehensive method to identify off-target protein degradation. This involves comparing the proteome of cells treated with your this compound to vehicle-treated cells to identify unintended protein degradation.
Troubleshooting Guide: Strategies to Reduce Cytotoxicity in Normal Cells
This guide provides strategies and experimental approaches to mitigate the cytotoxic effects of this compound in non-cancerous cells while aiming to maintain its efficacy in cancer cells.
Issue 1: High Cytotoxicity Observed in Normal Cell Lines
Possible Cause: On-target toxicity due to the essential role of GSPT1 in normal cell function.
Solutions:
-
Dose Optimization:
-
Rationale: Reducing the concentration of the degrader can minimize toxicity in normal cells while still being effective in more sensitive cancer cells.
-
Action: Perform a dose-response study comparing the cytotoxicity of this compound in a panel of cancer cell lines versus normal cell lines (e.g., PBMCs, fibroblasts). Determine the concentration that maximizes cancer cell death while minimizing the impact on normal cells.
-
-
Tumor-Targeted Delivery:
-
Rationale: Conjugating the GSPT1 degrader to a molecule that specifically targets cancer cells can increase its local concentration at the tumor site and reduce systemic exposure to normal tissues.
-
Action:
-
Folate Conjugation: Synthesize a folate-conjugated version of your this compound. This will target the folate receptor, which is often overexpressed on the surface of various cancer cells.
-
Antibody-Drug Conjugate (ADC) Approach: If a specific surface antigen is known for your cancer model, consider conjugating the this compound to an antibody that targets this antigen.
-
-
Issue 2: Evidence of Systemic Toxicity in in vivo Models (e.g., hypotension, cytokine release)
Possible Cause: On-target effects leading to systemic inflammatory responses.
Solutions:
-
Co-treatment with Dexamethasone (B1670325):
-
Rationale: Dexamethasone is a corticosteroid with potent anti-inflammatory properties that can suppress the production of inflammatory cytokines. This has been proposed as a strategy to manage toxicities observed in clinical trials of GSPT1 degraders.
-
Action: In your in vivo models, administer a clinically relevant dose of dexamethasone prior to or concurrently with the this compound. Monitor for a reduction in inflammatory cytokines (e.g., IL-6, TNF-α) and an amelioration of systemic toxicity symptoms.
-
-
Pro-PROTAC Strategy:
-
Rationale: A "pro-PROTAC" is an inactive form of the degrader that is activated by specific conditions present in the tumor microenvironment, such as hypoxia.
-
Action: Design and synthesize a hypoxia-activated version of your this compound. This involves "caging" the molecule with a group that is cleaved under hypoxic conditions, releasing the active degrader specifically within the tumor.
-
Data Presentation
Table 1: Hypothetical Comparative Cytotoxicity of this compound in Cancer vs. Normal Cells
| Cell Line | Cell Type | This compound IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | 15 |
| MOLM-13 | Acute Myeloid Leukemia | 25 |
| PBMC | Normal Peripheral Blood Mononuclear Cells | 250 |
| HFF-1 | Normal Human Foreskin Fibroblasts | 500 |
Table 2: Hypothetical Effect of Dexamethasone Co-treatment on this compound-Induced Cytokine Release in vivo
| Treatment Group | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |
| Vehicle Control | 10 | 15 |
| This compound | 500 | 800 |
| This compound + Dexamethasone | 150 | 250 |
Experimental Protocols
Protocol 1: Cytotoxicity Assay in Cancer vs. Normal Cells
-
Cell Plating: Plate cancer cells (e.g., MV4-11, MOLM-13) and normal cells (e.g., PBMCs, HFF-1) in 96-well plates at their optimal densities.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Add the diluted this compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 values for each cell line using a non-linear regression curve fit.
Protocol 2: General Procedure for Folate Conjugation of a PROTAC
Disclaimer: This is a general protocol and may require optimization for your specific this compound.
-
PROTAC Modification: Synthesize your this compound with a reactive handle (e.g., an azide (B81097) or alkyne) on the linker.
-
Folate Modification: Modify folic acid with the complementary reactive handle.
-
Click Chemistry Reaction: In a suitable solvent, combine the modified this compound and modified folic acid in the presence of a copper(I) catalyst (for CuAAC) or use a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
-
Purification: Purify the folate-conjugated this compound using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.
Visualizations
Caption: Mechanism of this compound induced cytotoxicity.
Caption: Troubleshooting workflow for mitigating cytotoxicity.
References
- 1. A General Protocol for Synthesizing Thiolated Folate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
Technical Support Center: Optimizing GSPT1 Degradation with GSPT1 Degrader-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time for GSPT1 degradation using GSPT1 degrader-5.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a targeted protein degrader, likely functioning as a "molecular glue" or a Proteolysis-Targeting Chimera (PROTAC). These molecules work by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). This compound brings the GSPT1 protein into close proximity with an E3 ubiquitin ligase, such as Cereblon (CRBN). This induced proximity leads to the tagging of GSPT1 with ubiquitin molecules, marking it for degradation by the proteasome.[1][2][3]
Q2: Why is optimizing incubation time crucial for GSPT1 degradation experiments?
A2: Optimizing the incubation time is critical for accurately determining the efficacy and kinetics of this compound. Insufficient incubation time may not show significant degradation, while excessively long incubation could lead to secondary effects unrelated to direct GSPT1 degradation, such as cytotoxicity or activation of compensatory cellular pathways.[4][5] Different degraders can have different degradation kinetics; some may achieve maximal degradation within a few hours, while others may require 24 hours or longer.[5][6]
Q3: What are the key parameters to consider when designing an incubation time optimization experiment?
A3: The key parameters include:
-
Time points: A range of time points should be tested to capture the degradation kinetics. Suggested time points could be 0, 2, 4, 8, 12, 24, and 48 hours.
-
Concentration of this compound: A concentration that has been shown to induce degradation without significant cytotoxicity should be used. If this is unknown, a dose-response experiment should be performed first.
-
Cell line: The choice of cell line is important as GSPT1 expression levels and the machinery of the UPS can vary between cell types.[7][8]
-
Controls: Appropriate controls are essential for data interpretation. These include a vehicle control (e.g., DMSO), a negative control (structurally similar but inactive compound, if available), and a positive control (a known GSPT1 degrader, if available).[9]
Troubleshooting Guide
Issue 1: No GSPT1 degradation is observed at any time point.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Verify the identity and purity of this compound. Ensure proper storage and handling to prevent degradation of the compound. |
| Cell Permeability Issues | Confirm that the degrader is cell-permeable. If not, consider using cell lines with higher permeability or alternative delivery methods. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration range. It's possible the concentration used is too low to induce degradation. |
| "Hook Effect" | At very high concentrations, PROTACs can exhibit reduced efficacy due to the formation of non-productive binary complexes. Test a wider range of concentrations, including lower ones, to see if a bell-shaped dose-response curve is observed.[9] |
| Cell Line Resistance | The chosen cell line may lack essential components of the required E3 ligase complex or have low expression of GSPT1.[10] Verify GSPT1 and relevant E3 ligase (e.g., CRBN) expression in your cell line via Western blot or qPCR. |
| Technical Issues with Western Blot | Troubleshoot the Western blot protocol. Ensure the GSPT1 antibody is specific and used at the correct dilution.[11][12] Check for proper protein transfer and use appropriate loading controls. |
Issue 2: Partial GSPT1 degradation is observed, but it does not increase with longer incubation times.
| Possible Cause | Troubleshooting Step |
| Rapid Degradation Kinetics | The maximal degradation (Dmax) may be reached at an early time point. Analyze earlier time points (e.g., 30 minutes, 1 hour, 2 hours) to capture the initial degradation kinetics. |
| Protein Resynthesis | The cell may be compensating for GSPT1 loss by increasing its synthesis rate. To test this, co-treat with a protein synthesis inhibitor like cycloheximide (B1669411). However, be aware that cycloheximide can have broad cellular effects.[4] |
| Limited E3 Ligase Availability | The availability of the E3 ligase may be a rate-limiting factor. This is an inherent characteristic of the cellular system being used. |
| Compound Instability | The degrader may be unstable in cell culture medium over longer periods. Consider replenishing the medium with fresh degrader at intermediate time points. |
Issue 3: Significant cell death is observed at longer incubation times.
| Possible Cause | Troubleshooting Step |
| On-Target Toxicity | GSPT1 is an essential protein involved in translation termination.[10][13] Its prolonged depletion can lead to cytotoxicity.[6] Correlate the timing of cell death with the kinetics of GSPT1 degradation. |
| Off-Target Effects | The degrader may have off-target effects that induce cytotoxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) at various concentrations and time points to determine the cytotoxic threshold.[1] |
| Indirect Effects | Degradation of GSPT1 can impact overall protein synthesis, which can be cytotoxic.[4] |
Experimental Protocols
Protocol 1: Time-Course Analysis of GSPT1 Degradation by Western Blot
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not become over-confluent during the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[14]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.[15]
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) on the same blot.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the GSPT1 signal to the loading control signal. Calculate the percentage of GSPT1 remaining relative to the vehicle-treated control at each time point.
Data Presentation
Table 1: Example Data for Time-Dependent GSPT1 Degradation
| Time (hours) | GSPT1 Level (% of Vehicle Control) | Standard Deviation |
| 0 | 100 | 0 |
| 2 | 85 | 5.2 |
| 4 | 55 | 4.5 |
| 8 | 25 | 3.8 |
| 12 | 15 | 2.1 |
| 24 | 10 | 1.5 |
| 48 | 12 | 1.8 |
Note: This is example data and actual results will vary depending on the experimental conditions.
Visualizations
Caption: Experimental workflow for optimizing incubation time.
Caption: Mechanism of GSPT1 degradation by a molecular glue/PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. portlandpress.com [portlandpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSPT1 Functions as a Tumor Promoter in Human Liver Cancer [journal.hep.com.cn]
- 8. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Gene - GSPT1 [maayanlab.cloud]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. GSPT1 - Wikipedia [en.wikipedia.org]
- 14. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. bio-rad.com [bio-rad.com]
GSPT1 Degrader-5 In Vivo Efficacy and Toxicity Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSPT1 degrader-5. The information is presented in a question-and-answer format to directly address potential issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSPT1 degraders?
GSPT1 degraders are typically molecular glue degraders. They work by inducing proximity between the G1 to S phase transition 1 (GSPT1) protein and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of GSPT1, tagging it for degradation by the proteasome. GSPT1 is a key factor in translation termination, and its degradation can impair this process, leading to cell cycle arrest and apoptosis, particularly in cancer cells with high protein translation rates, such as those driven by MYC.[1][2]
Q2: What are the potential on-target toxicities of GSPT1 degraders?
Given that GSPT1 is essential for normal cell function, on-target toxicity is a significant concern. Preclinical and clinical studies have identified several dose-limiting toxicities. For MRT-2359, Grade 4 thrombocytopenia and neutropenia were observed. For CC-90009, common grade 3/4 treatment-related adverse events included hypocalcemia, hypotension, hyperbilirubinemia, hyperglycemia, hypophosphatemia, pneumonitis, sepsis, thrombocytopenia, and tumor lysis syndrome.[3][4] Hypocalcemia has been confirmed as a manageable on-target toxicity of CC-90009.[3][4]
Q3: Why is it critical to use a humanized CRBN mouse model for in vivo studies?
Standard mouse models are often resistant to CRBN-mediated degraders due to differences between human and mouse CRBN protein sequences.[5][6] To accurately assess the in vivo efficacy and, crucially, the toxicity of GSPT1 degraders that engage human CRBN, it is essential to use humanized CRBN knock-in mouse models.[5][6] These models have been shown to recapitulate the human-specific toxicity profiles of compounds like CC-885, which was found to be lethal in humanized CRBN mice but not in wild-type mice.[5][6]
Troubleshooting Guide
Issue 1: Lack of In Vivo Efficacy
Q: My this compound shows good in vitro potency but is not efficacious in our xenograft model. What are the possible reasons?
A: Several factors could contribute to a lack of in vivo efficacy despite promising in vitro data:
-
Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid clearance, or poor distribution to the tumor tissue. It is crucial to perform PK studies to assess exposure levels.
-
Inadequate Formulation: The compound may not be adequately solubilized in the vehicle, leading to poor absorption. Experiment with different vehicle formulations. For example, a formulation for SJ6986 (compound 6) in mice was 5% v/v NMP, 5% v/v Solutol HS-15, and 90% v/v normal saline.[7]
-
Suboptimal Dosing Regimen: The dose and schedule may not be sufficient to maintain the required level of GSPT1 degradation in the tumor. Dose-escalation and schedule-finding studies are necessary. Some GSPT1 degraders have shown efficacy with both daily and intermittent dosing schedules.[8]
-
Resistance Mechanisms: The tumor model may have intrinsic or acquired resistance. Potential resistance mechanisms include mutations in GSPT1 (e.g., G575N) that prevent degrader-induced binding to CRBN, or cellular adaptations such as decreased translation initiation.[8][9][10]
-
Mouse Model: As mentioned in the FAQs, if you are not using a humanized CRBN mouse model, the degrader may not effectively engage murine Crbn, leading to a lack of efficacy.[5][6]
Issue 2: Unexpected or Severe Toxicity
Q: We are observing severe toxicity in our mouse studies, leading to significant weight loss and mortality. How can we troubleshoot this?
A: Severe toxicity is a known challenge with GSPT1 degraders due to the essential function of the target.
-
Confirm On-Target Toxicity: The observed toxicity may be a direct result of GSPT1 degradation in normal tissues. Humanized CRBN mouse models are critical for evaluating clinically relevant on-target toxicities.[5][6] Pathological analysis of tissues from affected animals can provide insights into the organs most affected.[5]
-
Dose and Schedule Optimization: The current dose may be too high. Consider reducing the dose or exploring intermittent dosing schedules (e.g., 5 days on, 9 days off) which have shown efficacy with reduced toxicity for some GSPT1 degraders.[8]
-
Monitor for Known Toxicities: Be prepared to monitor for and manage known toxicities. For example, if hypocalcemia is anticipated, regular monitoring of blood calcium levels and potential dietary supplementation could be considered.
-
Off-Target Effects: While GSPT1 degradation is a likely cause of toxicity, off-target effects of the specific molecule cannot be ruled out. Comparing the toxicity profile to other known GSPT1 degraders can be informative.
Issue 3: Difficulty Interpreting Results Due to Confounding Factors
Q: We are seeing downregulation of other short-lived proteins in our in vivo samples after treatment with this compound. Is this an off-target effect?
A: Not necessarily. GSPT1 degradation inhibits overall protein synthesis.[11][12][13] This can lead to a decrease in the levels of short-lived proteins, which may be misinterpreted as a direct off-target degradation effect.[11][12][13]
-
Control Experiments: To differentiate between direct degradation and indirect effects of protein synthesis inhibition, you can use a GSPT1 rescue experiment. Overexpression of a degradation-resistant GSPT1 mutant (e.g., G575N) should prevent the downregulation of the other short-lived proteins if it is an indirect effect of GSPT1 degradation.[7]
-
Time-Course Analysis: A detailed time-course analysis can be helpful. The degradation of GSPT1 should precede the downregulation of other proteins if the effect is indirect.
Quantitative Data Summary
Table 1: In Vivo Efficacy of GSPT1 Degraders
| Compound | Cancer Model | Dosing Regimen | Efficacy Outcome | Citation |
| MRT-2359 | Prostate Cancer Xenograft (22RV1) | 10 mg/kg, PO, QD | Full tumor regression | [8] |
| MRT-2359 | Prostate Cancer Xenograft (VCaP) | 3 mg/kg, PO, QD | -32% tumor regression | [8] |
| MRT-2359 | NSCLC Xenograft | Starting at 1 mg/kg, PO, QD | Anti-tumor activity | [5] |
| CC-90009 | AML Xenografts | Not specified | Reduced leukemic engraftment | [10] |
| Compound 26 | NCI-N87 Xenograft | Not specified | Suppressed tumor growth | |
| AB138 | MV-4-11-Luc Xenograft | Not specified | Significant reduction in tumor burden |
Table 2: Pharmacokinetic and Toxicity Profile of GSPT1 Degraders
| Compound | Parameter | Value | Species | Citation |
| MRT-2359 | Oral Bioavailability | ~50% | Preclinical | [5] |
| MRT-2359 | Key Toxicities (Clinical) | Thrombocytopenia, Neutropenia | Human | |
| SJ6986 (compound 6) | Oral Bioavailability | 84% | Mouse | |
| CC-90009 | Key Toxicities (Clinical) | Hypocalcemia, Hypotension, Hematological toxicities | Human | [3] |
| CC-885 | Key Toxicities (Preclinical) | Rapid lethality in humanized CRBN mice | Mouse | [5][6] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG) with humanized CRBN if the degrader's efficacy is dependent on human CRBN.
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., 1-5 x 10^6 cells) in the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = (Length x Width²)/2).
-
Randomization and Dosing: Randomize mice into treatment and vehicle control groups.
-
Drug Formulation and Administration:
-
Prepare the this compound formulation. An example vehicle for oral administration is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administer the degrader and vehicle according to the planned dosing schedule (e.g., daily oral gavage).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for GSPT1 levels, immunohistochemistry).
-
-
Data Analysis: Calculate tumor growth inhibition (TGI) or tumor regression for the treatment groups compared to the vehicle control.
Protocol 2: Monitoring GSPT1 Degradation In Vivo
-
Sample Collection: Collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs) from treated and control animals at various time points after the last dose.
-
Protein Extraction: Prepare whole-cell lysates from the collected tissues or cells.
-
Western Blot Analysis:
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for GSPT1.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Quantification: Quantify the band intensities to determine the percentage of GSPT1 degradation in the treated samples relative to the vehicle control.
Visualizations
Caption: Mechanism of GSPT1 degradation by a molecular glue degrader.
Caption: A logical workflow for troubleshooting in vivo GSPT1 degrader experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. biocytogen.com [biocytogen.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copy of GSPT1-KI Cell Line Helps Decode Drug Resistance Mechanisms - Kyinno Bio [kyinno.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
GSPT1 Degrader-5 Technical Support Center: Troubleshooting and Control Experiments
Welcome to the technical support center for GSPT1 degrader-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and interpreting experiments to validate the on-target effects of this compound and rule out indirect or off-target effects.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the observed degradation of GSPT1 is mediated by the proteasome?
A1: To confirm that GSPT1 degradation is dependent on the proteasome, you should perform a co-treatment experiment with a proteasome inhibitor. By blocking the proteasome, you can observe if the degradation of GSPT1 is reversed or "rescued."
Expected Outcome: Co-treatment of cells with this compound and a proteasome inhibitor (e.g., MG-132 or carfilzomib) should result in a significant rescue of GSPT1 protein levels compared to cells treated with the degrader alone. This indicates that the degradation is occurring through the ubiquitin-proteasome system.[1][2]
Q2: How do I demonstrate that this compound acts through the CRBN E3 ligase?
A2: There are two primary methods to validate the involvement of the Cereblon (CRBN) E3 ligase:
-
CRBN Knockout (KO) Cells: Treat wild-type and CRBN KO cell lines with this compound. The degradation of GSPT1 should be significantly attenuated or completely absent in the CRBN KO cells.[3][4][5]
-
Neddylation Inhibition: Co-treat cells with this compound and a neddylation inhibitor like MLN4924. Neddylation is essential for the activity of Cullin-RING E3 ligases, including the CRL4-CRBN complex. Inhibition of neddylation should prevent GSPT1 degradation.[6]
Expected Outcome: A lack of GSPT1 degradation in CRBN KO cells or in the presence of a neddylation inhibitor strongly supports a CRBN-mediated mechanism.[5][6]
Q3: What is an appropriate negative control for this compound in my experiments?
A3: An ideal negative control is a molecule that is structurally similar to this compound but is unable to induce the formation of the GSPT1-CRBN ternary complex. This can be achieved by modifying the part of the degrader that binds to either GSPT1 or CRBN. This type of control helps to distinguish between the effects of GSPT1 degradation and other potential pharmacological effects of the compound.[6][7]
Q4: How can I be sure that the observed phenotype is a direct result of GSPT1 degradation?
A4: A rescue experiment using a degradation-resistant mutant of GSPT1 is the gold standard for confirming that a phenotype is on-target. By expressing a version of GSPT1 that cannot be degraded by your compound (e.g., the G575N mutant), you can determine if this rescues the observed cellular effects.[8][9][10]
Expected Outcome: If the phenotype (e.g., decreased cell viability) is reversed upon expression of the degradation-resistant GSPT1 mutant, it strongly indicates that the effect is a direct consequence of GSPT1 depletion.[9][10]
Q5: My GSPT1 degrader is causing changes in the levels of other proteins. How do I know if these are off-targets or indirect effects?
A5: GSPT1 is involved in translation termination, so its degradation can lead to a general, indirect reduction in the synthesis of short-lived proteins. To distinguish between direct off-target degradation and indirect effects on protein synthesis, you can:
-
Perform a time-course experiment: Direct degradation of off-targets should occur with similar kinetics to GSPT1 degradation. Indirect effects on protein levels will likely have delayed kinetics.
-
Quantitative Proteomics: Use techniques like Tandem Mass Tag (TMT) based quantitative proteomics to get a global view of protein level changes at early time points (e.g., <6 hours) to identify direct degradation events.[6][11][12][13]
-
mRNA level analysis: Use qPCR to check if the mRNA levels of the affected proteins are changed. A decrease in protein with no change in mRNA would be consistent with a post-transcriptional effect like degradation.
Troubleshooting Guides
Problem 1: No GSPT1 degradation is observed after treatment with this compound.
| Potential Cause | Troubleshooting Step |
| Incorrect dose or treatment time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. |
| Low CRBN expression in the cell line | Verify CRBN protein expression levels in your cell line by Western blot. |
| Compound instability | Ensure proper storage and handling of this compound. |
| Cell line is resistant | Consider using a different, sensitive cell line for initial validation. |
Problem 2: High levels of off-target protein degradation are observed.
| Potential Cause | Troubleshooting Step |
| Compound promiscuity | Use a lower concentration of the degrader. High concentrations can sometimes lead to non-specific effects. |
| Indirect effects on protein synthesis | Perform a time-course proteomics experiment to distinguish between early, direct degradation and later, indirect effects. |
| Confirmation of off-targets | Validate potential off-targets from proteomics data using an orthogonal method like Western blotting.[11] |
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes for key control experiments.
Table 1: Proteasome Inhibitor Co-treatment
| Treatment Group | Expected GSPT1 Protein Level (Normalized to Vehicle) |
| Vehicle (DMSO) | 100% |
| This compound | < 20% |
| Proteasome Inhibitor (e.g., MG-132) | ~100% |
| This compound + Proteasome Inhibitor | > 80% (rescued) |
Table 2: CRBN Knockout Experiment
| Cell Line | Treatment | Expected GSPT1 Protein Level (Normalized to Untreated) |
| Wild-Type | This compound | < 20% |
| CRBN KO | This compound | > 90% (no degradation) |
Table 3: Rescue Experiment with Degradation-Resistant GSPT1 Mutant
| Cell Line | Treatment | Expected Phenotypic Readout (e.g., % Cell Viability) |
| Wild-Type | This compound | ~30% |
| Expressing Empty Vector | This compound | ~30% |
| Expressing WT GSPT1 | This compound | ~30% |
| Expressing GSPT1 (G575N) | This compound | > 80% (rescued) |
Experimental Protocols
Protocol 1: Proteasome Inhibitor Co-treatment and Western Blot
-
Cell Culture and Seeding: Culture cells to approximately 80-90% confluency. Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treatment:
-
Prepare four treatment groups: Vehicle (e.g., DMSO), this compound (at 3x DC50), Proteasome Inhibitor (e.g., 10 µM MG-132), and this compound + Proteasome Inhibitor.
-
Pre-treat the "Degrader + PI" group with the proteasome inhibitor for 1-2 hours before adding the degrader.
-
Incubate cells for a predetermined time (e.g., 4-24 hours).[1]
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer with protease inhibitors.[1]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for GSPT1 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate secondary antibody and visualize using an ECL substrate.[1]
-
-
Data Analysis: Quantify band intensities and normalize GSPT1 levels to the loading control.
Protocol 2: Global Proteomics Analysis by TMT-MS
-
Cell Culture and Treatment: Culture cells and treat with this compound or vehicle control for a short duration (e.g., 4-6 hours) to enrich for direct degradation events.
-
Sample Preparation: Harvest, lyse, and digest proteins into peptides.
-
Isobaric Labeling: Label the peptide samples with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment groups. Look for proteins that are significantly downregulated in the degrader-treated samples compared to the vehicle control.
Protocol 3: Rescue with Degradation-Resistant GSPT1 Mutant
-
Cell Line Generation: Stably transfect cells with a plasmid expressing either wild-type GSPT1 or a degradation-resistant mutant (e.g., G575N). An empty vector control should also be generated.
-
Cell Treatment: Treat the generated cell lines with a dose range of this compound.
-
Phenotypic Assay: Perform a cell viability assay (e.g., CellTiter-Glo) after a set incubation period (e.g., 72 hours).
-
Western Blot Validation: Confirm the expression of the GSPT1 constructs and the degradation of endogenous GSPT1 in parallel.
-
Data Analysis: Compare the IC50 values for cell viability between the different cell lines. A significant rightward shift in the IC50 curve for cells expressing the resistant mutant indicates a rescue of the phenotype.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Logical workflow for validating the mechanism of this compound.
Caption: Key signaling pathways influenced by GSPT1.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation: Clinical Advances in the Field of Oncology | MDPI [mdpi.com]
- 3. Human CRBN Knockout Cell Line-HEK293 (CSC-RT2706) - Creative Biogene [creative-biogene.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Direct-to-biology, automated, nano-scale synthesis, and phenotypic screening-enabled E3 ligase modulator discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. dc.uthsc.edu [dc.uthsc.edu]
- 9. SJPYT-195: A Designed Nuclear Receptor Degrader That Functions as a Molecular Glue Degrader of GSPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Protein Degrader [proteomics.com]
Using cycloheximide as a control for GSPT1 degrader-5 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GSPT1 degrader-5 in their experiments, with a specific focus on the proper use of cycloheximide (B1669411) as a control.
Frequently Asked Questions (FAQs)
Q1: What is the function of GSPT1 and why is it a target for degradation?
GSPT1, or G1 to S phase transition 1, is a crucial protein involved in the termination of mRNA translation.[1][2][3] It is a component of the translation release factor complex, which recognizes stop codons and facilitates the release of newly synthesized polypeptide chains from the ribosome.[2][4] In certain cancers, GSPT1 is overexpressed and contributes to uncontrolled cell proliferation.[5][6] GSPT1 degraders are designed to specifically target and induce the degradation of the GSPT1 protein, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic target.[7][8]
Q2: What is cycloheximide and why is it used as a control in GSPT1 degrader experiments?
Cycloheximide (CHX) is a fungicide that acts as a general inhibitor of protein synthesis in eukaryotic cells.[9][10] It blocks the elongation step of translation by binding to the ribosome.[11][12][13] In the context of GSPT1 degrader experiments, CHX is used as a control to distinguish between the specific effects of GSPT1 degradation and the general effects of inhibiting protein synthesis. Since GSPT1 degradation itself leads to a reduction in protein synthesis, comparing the effects of a GSPT1 degrader to CHX can help elucidate the specific downstream consequences of GSPT1 loss versus a general translational blockade.[14][15]
Q3: What is the mechanism of action of this compound?
This compound is a "molecular glue" that works by inducing the proximity of GSPT1 to an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[7] The degrader simultaneously binds to both GSPT1 and CRBN, forming a ternary complex. This proximity allows the E3 ligase to tag GSPT1 with ubiquitin, marking it for degradation by the proteasome.[7][16] This targeted degradation leads to a rapid and sustained depletion of cellular GSPT1 levels.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No GSPT1 degradation observed after treatment with this compound. | Compound inactivity: The degrader may have degraded due to improper storage or handling. | 1. Ensure the degrader is stored correctly (e.g., at -20°C, protected from light).2. Prepare fresh stock solutions.3. Verify the compound's activity using a positive control cell line known to be sensitive to the degrader. |
| Cell line resistance: The cell line may lack the necessary E3 ligase components (e.g., CRBN) or have mutations in GSPT1 that prevent degrader binding. | 1. Confirm CRBN expression in your cell line via Western blot.2. Sequence the GSPT1 gene to check for mutations.3. Test the degrader in a panel of different cell lines. | |
| Incorrect experimental conditions: Suboptimal concentration or treatment duration. | 1. Perform a dose-response experiment to determine the optimal concentration (DC50).2. Conduct a time-course experiment to identify the optimal treatment duration.[17] | |
| High background in Western blot for GSPT1. | Antibody non-specificity: The primary antibody may be cross-reacting with other proteins. | 1. Use a well-validated, high-affinity monoclonal antibody specific for GSPT1.2. Optimize antibody concentration and incubation times.3. Include an isotype control. |
| Insufficient blocking: Incomplete blocking of the membrane can lead to non-specific antibody binding. | 1. Increase blocking time (e.g., 1-2 hours at room temperature).2. Use a different blocking agent (e.g., 5% BSA instead of non-fat milk). | |
| This compound and cycloheximide show identical effects on downstream proteins. | Indirect effects of protein synthesis inhibition: The observed effects on other proteins may be a general consequence of shutting down translation, rather than a specific result of GSPT1 loss. This is particularly true for short-lived proteins.[14][15] | 1. Focus on early time points after GSPT1 degradation before global protein synthesis is significantly affected.2. Use proteomics to identify proteins that are uniquely affected by the GSPT1 degrader compared to CHX.3. Validate findings with orthogonal methods, such as siRNA-mediated GSPT1 knockdown. |
| Cell death is observed with cycloheximide alone. | Cycloheximide toxicity: CHX can induce apoptosis in some cell types, especially at high concentrations or with prolonged exposure.[12][18] | 1. Determine the optimal, non-toxic concentration of CHX for your cell line by performing a dose-response viability assay.2. Use the lowest effective concentration of CHX that sufficiently inhibits protein synthesis. |
Experimental Protocols
Protocol 1: Cycloheximide Chase Assay to Determine Protein Half-Life
This protocol is used to determine the stability of a protein of interest following the inhibition of new protein synthesis.[10][19]
-
Cell Seeding: Seed cells at an appropriate density in multiple plates or wells to allow for harvesting at different time points.
-
Cycloheximide Treatment: Treat cells with a pre-determined optimal concentration of cycloheximide (e.g., 10-100 µg/mL).[10][12]
-
Time-Course Harvesting: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be adjusted based on the expected half-life of the protein of interest.[19]
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Separate equal amounts of protein from each time point by SDS-PAGE, transfer to a membrane, and probe with an antibody against the protein of interest. Also, probe for a long-lived loading control (e.g., β-actin or GAPDH).
-
Densitometry Analysis: Quantify the band intensities for the protein of interest at each time point and normalize to the loading control. Plot the normalized intensity versus time to determine the protein's half-life.
Protocol 2: Western Blotting to Confirm GSPT1 Degradation
This protocol directly measures the reduction in GSPT1 protein levels following treatment with this compound.
-
Cell Treatment: Treat cells with varying concentrations of this compound for a fixed time point (e.g., 4, 8, or 24 hours) or with a fixed concentration for varying time points.[17] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Measure the total protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. Subsequently, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the GSPT1 band intensity and normalize it to a loading control to determine the extent of degradation.
Data Presentation
Table 1: Comparison of GSPT1 Degraders and Cycloheximide
| Characteristic | This compound | Cycloheximide (CHX) |
| Mechanism of Action | Induces proteasomal degradation of GSPT1 via E3 ligase recruitment.[7] | Inhibits the elongation step of global protein synthesis.[9][11] |
| Specificity | Specific for GSPT1 degradation.[7] | General inhibitor of protein synthesis.[20][21] |
| Primary Effect | Depletion of GSPT1 protein. | Cessation of new protein synthesis.[10] |
| Secondary Effect | Inhibition of translation termination, leading to a reduction in overall protein synthesis.[8] | Can induce apoptosis in some cell types.[12] |
Table 2: Typical Experimental Concentrations and Durations
| Compound | Cell Line | Concentration | Duration | Reference |
| GSPT1 Degrader (CC-885) | MM1.S | 0.1 - 10 µM | 4 hours | [22] |
| GSPT1 Degrader (CC-90009) | AML patient samples | Not specified | Not specified | [8] |
| Cycloheximide | Jurkat | 50 µg/ml | 24 hours | [12] |
| Cycloheximide | Hepatocytes | 1 µM | Not specified | [23] |
| Cycloheximide | Yeast | 250 µg/ml | Up to 90 mins | [24] |
Visualizations
Caption: Mechanism of GSPT1 degradation by this compound.
Caption: Experimental workflow for this compound studies.
References
- 1. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 2. genecards.org [genecards.org]
- 3. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 8. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cycloheximide - Wikipedia [en.wikipedia.org]
- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cycloheximide | Cell Signaling Technology [cellsignal.com]
- 13. youtube.com [youtube.com]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. prescission.com [prescission.com]
- 19. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 20. academic.oup.com [academic.oup.com]
- 21. CYCLOHEXIMIDE: ASPECTS OF INHIBITION OF PROTEIN SYNTHESIS IN MAMMALIAN CELLS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Initial inhibition and recovery of protein synthesis in cycloheximide-treated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
GSPT1 knockout/knockdown cell lines for validating GSPT1 degrader-5 effects
Welcome to the technical support center for GSPT1 degrader-5. This resource is designed to assist researchers, scientists, and drug development professionals in validating the effects of this compound using GSPT1 knockout and knockdown cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular glue degrader. It works by inducing proximity between the G1 to S phase transition 1 (GSPT1) protein and the Cereblon (CRBN) E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of GSPT1. GSPT1, also known as eRF3a, is a crucial factor in translation termination. Its degradation disrupts this process, leading to downstream effects such as cell cycle arrest and apoptosis.
Q2: Why are GSPT1 knockout/knockdown cell lines important for validating this compound?
A2: GSPT1 knockout (KO) or knockdown (KD) cell lines are critical controls to demonstrate that the observed effects of this compound are specifically due to the degradation of the GSPT1 protein. In a GSPT1 KO/KD cell line, the degrader should show significantly reduced or no activity (e.g., decreased impact on cell viability) compared to the wild-type (WT) parental cell line. This confirms the on-target activity of the degrader and rules out potential off-target effects.
Q3: What are the expected outcomes when treating GSPT1 WT, KO, and KD cell lines with this compound?
A3:
-
Wild-Type (WT) Cells: Expect to see a dose-dependent decrease in GSPT1 protein levels (measured by Western Blot) and a corresponding decrease in cell viability.
-
GSPT1 Knockout (KO) Cells: GSPT1 protein will be absent. This compound should have minimal to no effect on the viability of these cells, as its primary target is not present.
-
GSPT1 Knockdown (KD) Cells: GSPT1 protein levels will be significantly reduced. The effect of this compound on cell viability should be substantially less pronounced compared to WT cells, corresponding to the degree of GSPT1 knockdown.
Q4: What is a "hook effect" in the context of GSPT1 degraders, and how can I avoid it?
A4: The "hook effect" refers to a phenomenon where the degradation efficiency of a molecular glue degrader decreases at very high concentrations. This is because the degrader can independently bind to both GSPT1 and CRBN, preventing the formation of the ternary complex required for degradation. To avoid this, it is essential to perform a dose-response experiment with a wide range of degrader concentrations to identify the optimal concentration for maximal degradation.
Troubleshooting Guides
Problem 1: this compound still shows significant cytotoxicity in my GSPT1 knockout cell line.
-
Possible Cause 1: Incomplete Knockout. The knockout may not be complete, and residual GSPT1 protein may still be present.
-
Troubleshooting Step: Verify the knockout efficiency at the protein level using Western Blot. Ensure that no GSPT1 band is detectable. At the genomic level, sequence the target region to confirm the presence of frameshift mutations.
-
-
Possible Cause 2: Off-Target Effects. this compound may have off-target effects that contribute to cytotoxicity.
-
Troubleshooting Step: Perform a proteomics analysis to identify other proteins that are downregulated upon treatment with the degrader. Additionally, a rescue experiment with a degradation-resistant GSPT1 mutant can help confirm that the observed phenotype is a direct result of GSPT1 degradation.[1]
-
-
Possible Cause 3: General Cytotoxicity. At high concentrations, the degrader may induce non-specific cytotoxicity.
-
Troubleshooting Step: Perform a cell viability assay to assess the cytotoxic effects of the degrader at the concentrations used in your degradation experiments. Use the lowest effective concentration that does not cause significant cell death. The degradation of short-lived proteins can be an artifact of cytotoxicity or a block in protein synthesis.[1]
-
Problem 2: The knockdown of GSPT1 using siRNA is inefficient.
-
Possible Cause 1: Suboptimal siRNA Sequence. The chosen siRNA sequence may not be effective at silencing GSPT1.
-
Troubleshooting Step: Test multiple siRNA sequences targeting different regions of the GSPT1 mRNA to find the most effective one.
-
-
Possible Cause 2: Poor Transfection Efficiency. The siRNA may not be efficiently delivered into the cells.
-
Troubleshooting Step: Optimize the transfection protocol by adjusting the siRNA concentration, transfection reagent-to-siRNA ratio, cell density at the time of transfection, and incubation time. Use a fluorescently labeled control siRNA to visually assess transfection efficiency.
-
-
Possible Cause 3: Incorrect Assessment of Knockdown. The timing of the analysis might not be optimal to observe maximum knockdown.
-
Troubleshooting Step: Perform a time-course experiment to determine the optimal time point for assessing GSPT1 knockdown at both the mRNA (by qRT-PCR) and protein (by Western Blot) levels.
-
Problem 3: Western blot results for GSPT1 are unclear or inconsistent.
-
Possible Cause 1: Poor Antibody Quality. The GSPT1 antibody may have low specificity or affinity.
-
Troubleshooting Step: Validate your GSPT1 antibody using a positive control (e.g., cell lysate from a GSPT1-overexpressing cell line) and a negative control (lysate from your GSPT1 KO cell line).
-
-
Possible Cause 2: Issues with Protein Lysis or Transfer. Incomplete cell lysis or inefficient protein transfer can lead to weak or inconsistent signals.
-
Troubleshooting Step: Ensure you are using a suitable lysis buffer with protease inhibitors. Verify complete protein transfer by staining the membrane with Ponceau S after transfer.
-
-
Possible Cause 3: Incorrect Loading. Uneven loading of protein samples can lead to inaccurate quantification.
-
Troubleshooting Step: Use a reliable loading control (e.g., GAPDH, β-actin) and normalize the GSPT1 band intensity to the loading control for accurate comparison.
-
Quantitative Data Summary
The following tables summarize the in vitro activity of various GSPT1 degraders across different cell lines. This data can be used as a reference for expected potency.
Table 1: GSPT1 Degradation Potency (DC50) of GSPT1 Degraders
| Compound | Type | DC50 (nM) | Cell Line | Treatment Time | Reference |
| GSPT1 degrader-17 | Molecular Glue | 35 | U937 | Not Specified | [2] |
| Compound 6 (SJ6986) | Molecular Glue | 9.7 | MV4-11 | 4h | [3] |
| Compound 6 (SJ6986) | Molecular Glue | 2.1 | MV4-11 | 24h | [3] |
| Compound 7 | Molecular Glue | >10,000 | MV4-11 | 4h | [3] |
| Compound 7 | Molecular Glue | 10 | MV4-11 | 24h | [3] |
| GSPT1 degrader-4 | Molecular Glue | 25.4 | Not Specified | Not Specified | [4] |
| GSPT1 degrader-6 | Molecular Glue | 13 | Not Specified | Not Specified | [4] |
| GSPT1 degrader-11 | Molecular Glue | 67.7 | Not Specified | Not Specified | [4] |
| MG-277 | Molecular Glue | 1.3 | Not Specified | Not Specified | [4] |
Table 2: Anti-proliferative Activity (IC50) of GSPT1 Degraders
| Compound | Cell Line | IC50 (nM) | Reference |
| GSPT1 degrader-17 | U937 | 19 | [2] |
| GSPT1 degrader-17 | MOLT-4 | 6 | [2] |
| GSPT1 degrader-17 | MV4-11 | 27 | [2] |
| Unnamed Degrader | HCC1569 | 0.19 | [5] |
| Unnamed Degrader | N87 | 0.29 | [5] |
| CC-885 | (in vitro assay) | 18 | [3] |
| GSPT1 degrader-4 | CAL51 | 39 | [4] |
| GSPT1 degrader-10 | HL-60 | 10 | [4] |
| MRT-2359 | BT-747 | 5 - 50 | [4] |
Experimental Protocols
Protocol 1: Western Blotting for GSPT1 Degradation
This protocol details the steps to measure the reduction in GSPT1 protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells (e.g., MV4-11) at a density that will allow them to reach 70-80% confluency at the time of harvest. Treat the cells with a serial dilution of this compound for the desired time points (e.g., 4, 8, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using image analysis software.
-
Normalize the GSPT1 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of GSPT1 degradation relative to the vehicle control for each concentration to determine the DC50.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of GSPT1 degradation on cell proliferation.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.[4]
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.[4]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[4]
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP, which indicates the number of viable cells.[4]
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the readings to the vehicle-only control and plot the results as a percentage of cell viability versus the degrader concentration. Calculate the IC50 value using non-linear regression analysis.[4]
Protocol 3: siRNA-mediated Knockdown of GSPT1
This protocol provides a general guideline for transiently knocking down GSPT1 expression.
-
siRNA Preparation: Resuspend lyophilized GSPT1-targeting siRNA and a non-targeting control siRNA in RNase-free water to create a stock solution.
-
Cell Seeding: Seed cells in a 6-well plate so that they are 50-70% confluent at the time of transfection.
-
Transfection:
-
Dilute the siRNA in a serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess GSPT1 knockdown efficiency by qRT-PCR (for mRNA levels) and Western Blot (for protein levels) as described in Protocol 1.
Visualizations
References
Technical Support Center: Overcoming Resistance to GSPT1 Molecular Glue Degraders
Welcome to the technical support center for researchers working with GSPT1 molecular glue degraders. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you navigate challenges in your experiments, with a focus on overcoming resistance to compounds like GSPT1 degrader-5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSPT1 molecular glue degraders?
A1: GSPT1 molecular glue degraders are small molecules that induce the degradation of the G1 to S phase transition 1 (GSPT1) protein. They function by binding to the E3 ubiquitin ligase Cereblon (CRBN), altering its substrate specificity. This alteration promotes the formation of a ternary complex between the degrader, CRBN, and GSPT1.[1][2][3] The formation of this complex leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome.[3] GSPT1 is a crucial component of the translation termination complex, and its degradation leads to apoptosis in cancer cells.[4][5]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to GSPT1 molecular glue degraders can arise through several mechanisms:
-
Mutations in GSPT1: The most well-documented resistance mechanism is a point mutation in GSPT1, specifically the G575N mutation.[6][7] This mutation is located in the degron motif of GSPT1 and prevents the formation of the ternary complex with the degrader and CRBN, thereby inhibiting ubiquitination and degradation.[6] Mutations in the β-hairpin structural degron of GSPT1 have also been shown to confer resistance.[8]
-
Alterations in E3 Ligase Components: Since GSPT1 degraders rely on the CRBN E3 ligase complex, mutations or downregulation of CRBN or other essential components of this complex can lead to resistance.
-
Changes in Downstream Signaling Pathways: Alterations in pathways that are affected by GSPT1 degradation, such as the integrated stress response, may also contribute to reduced sensitivity.
Q3: What is the DC50 of this compound?
A3: this compound has a DC50 of 144 nM.[9][10] The DC50 is the concentration of the degrader required to induce 50% degradation of the target protein.
Troubleshooting Guides
This section provides guidance for common issues encountered during experiments with GSPT1 degraders.
Problem 1: Reduced or no degradation of GSPT1 observed.
| Possible Cause | Troubleshooting Step |
| Cell line is resistant | Sequence the GSPT1 gene in your cells to check for resistance mutations like G575N. Use a sensitive (wild-type GSPT1) cell line as a positive control. |
| Ineffective degrader concentration | Perform a dose-response experiment to determine the optimal concentration for GSPT1 degradation. High concentrations can sometimes lead to a "hook effect" where degradation is less efficient. |
| Issues with the E3 ligase complex | Confirm the expression of CRBN in your cell line by Western blot. As a control, you can use a cell line with known high CRBN expression.[11] |
| Experimental procedure | Ensure proper handling and storage of the degrader. Verify the accuracy of your detection method (e.g., Western blot antibody specificity). |
Problem 2: Discrepancy between GSPT1 degradation and cell viability.
| Possible Cause | Troubleshooting Step |
| Off-target effects | At high concentrations, the degrader may have off-target effects that contribute to cytotoxicity independent of GSPT1 degradation. Correlate GSPT1 degradation levels with cell viability across a range of concentrations. |
| Delayed apoptotic response | The induction of apoptosis following GSPT1 degradation can be time-dependent. Perform a time-course experiment to assess cell viability at multiple time points after treatment. |
| Development of resistance | Prolonged treatment can lead to the selection of resistant cells. Monitor GSPT1 levels and cell viability over the course of your experiment. |
Quantitative Data Summary
The following tables summarize key quantitative data for GSPT1 molecular glue degraders.
Table 1: In Vitro Degradation Potency of GSPT1 Degraders
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| This compound | GSPT1 | - | 144 | - | [9][10] |
| GSPT1 degrader-6 | GSPT1 | - | 13 | - | [9] |
| MG-277 | GSPT1 | - | 1.3 | - | [12] |
| CC-885 | GSPT1 | HEK293T (mutant) | >10,000 | - | [2] |
| Compound 6 | GSPT1/2 | MV4-11 | 9.7 (4h), 2.1 (24h) | ~90 | [13] |
| Compound 7 | GSPT1/2 | MV4-11 | >10,000 (4h), 10 (24h) | ~60 (4h), ~90 (24h) | [13] |
Table 2: Anti-proliferative Activity of GSPT1 Degraders
| Compound | Cell Line | IC50 (nM) | Citation |
| MG-277 | RS4;11 | 3.5 | [12] |
| MG-277 | RS4;11/IRMI-2 (p53 mutant) | 3.4 | [12] |
| GT19630 | Various Blood Cancers | <100 | [14] |
| GSPT1 degrader-17 | U937 | 19 | [9] |
| GSPT1 degrader-17 | MOLT-4 | 6 | [9] |
| GSPT1 degrader-17 | MV4-11 | 27 | [9] |
Experimental Protocols
Protocol 1: Generation of GSPT1 Mutant Cell Lines using CRISPR/Cas9
This protocol provides a general workflow for creating a GSPT1 mutant cell line (e.g., G575N) to study drug resistance.
-
Design and Synthesize sgRNA: Design a single-guide RNA (sgRNA) targeting the genomic region of GSPT1 where the mutation is to be introduced.
-
Cloning into CRISPR Vector: Clone the designed sgRNA into a suitable CRISPR/Cas9 expression vector.
-
Design and Synthesize Donor DNA: Synthesize a single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired mutation (e.g., G575N) and flanking homology arms.
-
Transfection: Co-transfect the sgRNA/Cas9 expression vector and the ssODN donor template into the target cancer cells.
-
Single-Cell Cloning: After transfection, perform single-cell sorting or limiting dilution to isolate and expand individual cell clones.
-
Screening and Validation: Screen the resulting clones for the desired mutation by PCR and Sanger sequencing. Confirm the expression of the mutant GSPT1 protein by Western blot.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
This protocol is to determine if a GSPT1 degrader promotes the interaction between GSPT1 and CRBN.
-
Cell Treatment: Treat sensitive (wild-type GSPT1) and resistant (e.g., GSPT1-G575N mutant) cells with the GSPT1 degrader or vehicle control for a specified time.
-
Cell Lysis: Lyse the cells in a suitable Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either GSPT1 or CRBN overnight at 4°C. Then, add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against GSPT1 and CRBN to detect the co-immunoprecipitated protein. A stronger band for the co-precipitated protein in the degrader-treated sensitive cells compared to the control and resistant cells indicates successful ternary complex formation.[11]
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of a GSPT1 degrader on cell proliferation and viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the GSPT1 degrader. Include a vehicle-only control.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.[15]
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.[16]
-
-
Data Analysis: Normalize the results to the vehicle control and plot the cell viability against the degrader concentration to determine the IC50 value.
Visualizations
References
- 1. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 4. biorxiv.org [biorxiv.org]
- 5. captortherapeutics.com [captortherapeutics.com]
- 6. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Navigating the "Hook Effect" in PROTACs and Molecular Glues: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on understanding, troubleshooting, and mitigating the "hook effect," a paradoxical phenomenon observed with Proteolysis Targeting Chimeras (PROTACs) and certain molecular glues. This guide focuses on practical, experimental aspects, with a special emphasis on GSPT1 degrader-5, to empower researchers in their targeted protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs and molecular glues?
A1: The "hook effect" describes the bell-shaped dose-response curve observed in many targeted protein degradation experiments.[1][2] Instead of a typical sigmoidal curve where the effect plateaus at high concentrations, the degradation of the target protein decreases as the degrader concentration becomes excessively high. This can lead to the misinterpretation of a potent degrader as weak or inactive if tested at concentrations within the hook effect region.[2]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high concentrations of a bifunctional degrader like a PROTAC.[2] A PROTAC's efficacy depends on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[3] When the PROTAC is in excess, it can independently bind to either the target protein or the E3 ligase, forming "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes. These binary complexes are unable to bring the target and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[3]
Q3: Do molecular glues like this compound exhibit a hook effect?
A3: While the classic hook effect is more pronounced with bifunctional PROTACs, some molecular glues, particularly those with PROTAC-like characteristics or high concentrations, can also exhibit a hook effect, albeit often less dramatically. GSPT1 degraders that are Cereblon (CRBN) modulators can, at very high concentrations, saturate CRBN, potentially leading to a decrease in the formation of the productive GSPT1-degrader-CRBN ternary complex.
Q4: What are the experimental consequences of ignoring the hook effect?
A4: The primary consequence of an unrecognized hook effect is the potential for a significant misinterpretation of experimental data. A potent degrader might be incorrectly classified as having low efficacy if the tested concentrations fall on the downward slope of the bell-shaped curve. This can lead to inaccurate determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), potentially leading to the premature discontinuation of promising therapeutic candidates.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to the hook effect during your experiments.
Problem 1: My dose-response curve for this compound shows a bell shape, with decreased degradation at higher concentrations.
-
Likely Cause: You are observing the classic hook effect.
-
Troubleshooting Steps:
-
Confirm and Characterize the Curve: Repeat the experiment with a broader and more granular range of this compound concentrations (e.g., 0.1 nM to 100 µM) to fully delineate the bell-shaped curve.
-
Determine Optimal Concentration: Identify the concentration that elicits the maximal degradation (Dmax). For subsequent experiments, use concentrations at or near this optimal level.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays like NanoBRET or Co-Immunoprecipitation (Co-IP) to directly measure the formation of the GSPT1-degrader-CRBN ternary complex across the same concentration range. A corresponding decrease in ternary complex formation at high degrader concentrations will confirm the hook effect.[2]
-
Problem 2: this compound shows weak or no degradation at the tested concentrations.
-
Likely Cause: This could be due to several factors, including testing concentrations that are too high (within the hook effect region), too low to be effective, or inherent inactivity of the compound under your experimental conditions.
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a much broader range of concentrations, including very low (picomolar) and very high (micromolar) ranges. The optimal concentration may be outside your initial test window.
-
Verify Target Engagement: Confirm that this compound can bind to CRBN using cellular thermal shift assays (CETSA) or other target engagement assays.
-
Check E3 Ligase Expression: Ensure that the cell line you are using expresses sufficient levels of CRBN.
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed, potentially optimal concentration to determine the ideal degradation time.
-
Problem 3: My results are inconsistent between experiments.
-
Likely Cause: Variability in cell culture conditions, such as cell density, passage number, and health, can affect the ubiquitin-proteasome system and protein expression levels. Compound stability in the culture medium can also be a factor.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent passage number range, ensure uniform seeding densities, and monitor cell health and confluency.
-
Assess Compound Stability: Verify the stability of your this compound stock solution and its stability in the cell culture medium over the time course of your experiment.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for GSPT1 degraders. Table 1 provides representative data for the hypothetical "this compound" exhibiting a hook effect, and Table 2 presents data for other known GSPT1 molecular glues.
Table 1: Representative Dose-Response Data for this compound Exhibiting a Hook Effect
| This compound Conc. (nM) | % GSPT1 Protein Remaining (vs. Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 40 |
| 100 | 15 |
| 144 | 50 (DC50) |
| 500 | 25 |
| 1000 | 45 |
| 5000 | 70 |
| 10000 | 85 |
Note: This data is illustrative to demonstrate a typical hook effect profile. The DC50 for this compound has been reported as 144 nM.[4]
Table 2: Degradation Potency of Selected GSPT1 Molecular Glues
| Compound | DC50 (nM) | Dmax (%) | Cell Line |
| CC-90009 | <10 | >90 | U937, OCI-AML2, MOLM-13 |
| Compound 34f | 0.269 | >95 | KG-1 |
| GSPT1 degrader-6 | 13 | Not specified | Not specified |
| 5-OH-EM12 | Not specified | 47 ± 9 | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in characterizing the hook effect of this compound.
Protocol 1: Western Blotting for GSPT1 Degradation
This protocol details the steps to quantify the degradation of GSPT1 protein following treatment with this compound.
-
Cell Seeding: Plate cells (e.g., MV4-11) in a multi-well format to achieve 70-80% confluency at the time of harvest.
-
Degrader Treatment: Prepare serial dilutions of this compound in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to observe the full dose-response curve. Include a vehicle-only control (e.g., DMSO). Treat cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against GSPT1 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with appropriate secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the GSPT1 protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining GSPT1 against the log of the this compound concentration to generate the dose-response curve.
-
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This assay allows for the real-time detection of this compound-induced ternary complex formation within living cells.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with expression vectors for GSPT1 fused to NanoLuc® luciferase (donor) and CRBN fused to HaloTag® (acceptor).
-
Cell Plating: Seed the transfected cells into a 96-well, white-bottom plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Vivazine Substrate.
-
Degrader Treatment and Measurement: Add serial dilutions of this compound to the wells. Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the this compound concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
This protocol confirms the this compound-induced interaction between GSPT1 and CRBN.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle for a specified time (e.g., 2-4 hours). To capture the ternary complex and prevent degradation, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 2 hours.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against CRBN (or an appropriate tag if using overexpressed, tagged proteins) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against GSPT1 and CRBN. An increased amount of GSPT1 in the CRBN immunoprecipitate in the presence of this compound confirms the formation of the ternary complex.
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Mechanism of the PROTAC and Molecular Glue Hook Effect.
Caption: Troubleshooting Workflow for the Hook Effect.
Caption: Experimental Workflow for Western Blot Analysis.
References
Validation & Comparative
GSPT1 Degrader-5 vs. CC-885: A Comparative Guide to GSPT1 Degradation and Selectivity
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of G1 to S phase transition 1 (GSPT1), a key protein in translation termination, has emerged as a promising therapeutic strategy in oncology.[1] Molecular glue degraders, which co-opt E3 ubiquitin ligases to induce the degradation of specific target proteins, are at the forefront of this approach. This guide provides an objective comparison of two such degraders: the well-characterized but less selective compound CC-885, and the more recently identified GSPT1 degrader-5, a molecule demonstrating a more focused degradation profile. This comparison is supported by experimental data to inform the selection of appropriate research tools and potential therapeutic candidates.
Mechanism of Action: Molecular Glues for GSPT1 Degradation
Both this compound and CC-885 function as molecular glues that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] These compounds bind to CRBN, creating a novel interface that promotes the recruitment of GSPT1 as a "neosubstrate." This ternary complex formation (Degrader-CRBN-GSPT1) leads to the polyubiquitination of GSPT1, marking it for subsequent degradation by the proteasome. This targeted degradation of GSPT1 ultimately results in cell cycle arrest and apoptosis in cancer cells.[4]
References
- 1. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSPT1 degrader-6 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to GSPT1 Degraders in Acute Myeloid Leukemia: CC-90009 vs. BTX-1188
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent GSPT1-targeting degraders, CC-90009 and BTX-1188, in the context of Acute Myeloid Leukemia (AML). Both agents leverage the ubiquitin-proteasome system to eliminate the G1 to S phase transition 1 (GSPT1) protein, a key factor in protein translation termination, thereby inducing apoptosis in cancer cells. However, their distinct mechanisms of action and target profiles lead to notable differences in their preclinical and potential clinical characteristics.
At a Glance: Key Differences
| Feature | CC-90009 | BTX-1188 |
| Target Profile | Selective GSPT1 Degrader | Dual GSPT1 and IKZF1/3 Degrader |
| Mechanism of Action | Recruits GSPT1 to the CRL4CRBN E3 ubiquitin ligase complex for proteasomal degradation. | Recruits both GSPT1 and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the CRL4CRBN E3 ubiquitin ligase complex for degradation. |
| Key Differentiator | Focused anti-leukemic activity through GSPT1 degradation. | Combines the anti-leukemic effects of GSPT1 degradation with the immunomodulatory effects of IKZF1/3 degradation.[1][2] |
| Potential Advantage | High selectivity for GSPT1 may offer a targeted therapeutic approach. | Dual-targeting may provide a broader therapeutic window by mitigating potential toxicities associated with pure GSPT1 degradation and enhancing anti-tumor immunity.[1][2] |
Mechanism of Action and Signaling Pathways
Both CC-90009 and BTX-1188 function as "molecular glues," facilitating the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and their respective target proteins.
CC-90009 is a selective GSPT1 degrader. By promoting the ubiquitination and subsequent proteasomal degradation of GSPT1, CC-90009 disrupts protein translation, leading to the activation of the integrated stress response (ISR).[3][4] This pathway culminates in the induction of apoptosis in AML cells.
BTX-1188 exhibits a dual-targeting mechanism. In addition to degrading GSPT1, it also targets the lymphoid transcription factors IKZF1 and IKZF3 for degradation. The degradation of IKZF1 and IKZF3 is known to have immunomodulatory effects, including the inhibition of pro-inflammatory cytokines and the induction of anti-tumor immune responses.[1][2]
Caption: Mechanism of action of CC-90009 and BTX-1188.
Preclinical Efficacy in AML Models
Both CC-90009 and BTX-1188 have demonstrated potent anti-leukemic activity in preclinical AML models.
In Vitro Anti-proliferative Activity
| Compound | AML Cell Lines | IC50 Range (nM) | Reference |
| CC-90009 | Panel of 11 human AML cell lines | 3 - 75 | [3][4][5] |
| BTX-1188 | Various cancer cell lines (including MYC-driven) | 0.5 - 10 | [1] |
| BTX-1188 | Primary human AML patient samples | 0.4 - 1.5 | [1][6] |
Note: Direct head-to-head comparisons in the same panel of AML cell lines under identical conditions are limited in the public domain. The provided ranges are based on available data from separate studies and should be interpreted with caution.
In Vivo Anti-leukemic Activity
| Compound | AML Xenograft Model | Key Findings | Reference |
| CC-90009 | Patient-derived xenografts (PDX) | Significant reduction in leukemic burden. | [7] |
| BTX-1188 | AML xenograft models | Potent and sustained antitumor activity. | [2][6] |
Differentiating Feature: Immunomodulatory Effects
A key distinction between BTX-1188 and CC-90009 lies in their impact on the tumor microenvironment. The dual degradation of GSPT1 and IKZF1/3 by BTX-1188 is expected to not only directly kill tumor cells but also to modulate the immune response.
Cytokine Modulation
Preclinical studies have directly compared the effects of BTX-1188 and CC-90009 on cytokine production by human peripheral blood mononuclear cells (PBMCs).
| Cytokine | BTX-1188 | CC-90009 |
| Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNFα) | Potent Inhibition | No significant inhibition |
| Immune-stimulatory Cytokine (IL-2) | Induction | Minimal induction |
This data suggests that BTX-1188 may mitigate the risk of cytokine release syndrome, a potential toxicity associated with potent anti-cancer therapies, while simultaneously enhancing anti-tumor immunity.[8]
Caption: A generalized workflow for comparing GSPT1 degraders.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed AML cell lines in 96-well plates at a density of 5,000-10,000 cells per well in the appropriate culture medium.
-
Compound Treatment: Add serial dilutions of CC-90009, BTX-1188, or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to induce cell lysis and stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
Western Blot for Protein Degradation
-
Cell Treatment: Treat AML cells with the desired concentrations of CC-90009, BTX-1188, or DMSO for the indicated time points.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against GSPT1, IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation.
Summary and Future Directions
Both CC-90009 and BTX-1188 are potent GSPT1-targeting degraders with significant anti-leukemic activity in AML models. CC-90009's high selectivity for GSPT1 represents a focused therapeutic strategy. In contrast, BTX-1188's dual degradation of GSPT1 and IKZF1/3 offers the potential for a broader therapeutic index by mitigating inflammatory toxicities and harnessing the immune system.
Further head-to-head preclinical studies and the outcomes of ongoing clinical trials will be crucial in fully elucidating the comparative efficacy and safety profiles of these promising therapeutic agents for the treatment of AML. The distinct approaches of selective versus dual-targeting will provide valuable insights into the optimal strategies for leveraging protein degradation in oncology.
References
- 1. BTX-1188 / BioTheryX [delta.larvol.com]
- 2. researchgate.net [researchgate.net]
- 3. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 4. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. targetedonc.com [targetedonc.com]
- 7. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotheryx.com [biotheryx.com]
GSPT1 degrader-5 versus GSPT1-targeting PROTACs: a comparative analysis
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of G1 to S phase transition 1 (GSPT1), a crucial protein in cell cycle regulation and mRNA translation termination, has emerged as a promising therapeutic avenue in oncology.[1][2] This guide provides an objective comparison of two prominent strategies for GSPT1 degradation: molecular glue degraders, exemplified by GSPT1 degrader-5, and GSPT1-targeting Proteolysis Targeting Chimeras (PROTACs). This analysis is supported by experimental data, detailed methodologies, and visual diagrams to elucidate their distinct mechanisms and performance metrics.
Mechanism of Action: Molecular Glues vs. PROTACs
Both molecular glues and PROTACs harness the cell's ubiquitin-proteasome system to eliminate the GSPT1 protein. However, their approaches to inducing the interaction between GSPT1 and an E3 ubiquitin ligase are fundamentally different.
GSPT1 Molecular Glue Degraders (e.g., this compound): These are small molecules that induce a novel protein-protein interaction between an E3 ligase, typically Cereblon (CRBN), and GSPT1. The molecular glue essentially acts as an adhesive, bringing the two proteins together. This proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome.[1]
GSPT1-Targeting PROTACs: These are bifunctional molecules composed of a ligand that binds to GSPT1 and another ligand that recruits an E3 ligase (commonly CRBN or VHL), connected by a flexible linker. By simultaneously binding to both GSPT1 and the E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination and subsequent degradation of GSPT1.[2]
Comparative Performance Data
The efficacy of protein degraders is primarily assessed by their degradation potency (DC50), the concentration required to degrade 50% of the target protein, and their anti-proliferative activity (IC50), the concentration required to inhibit 50% of cell viability.
Table 1: GSPT1 Degradation Potency (DC50)
| Compound | Type | DC50 (nM) | Cell Line(s) | Reference |
| This compound | Molecular Glue | 144 | Not Specified | [1] |
| Compound 6 (SJ6986) | Molecular Glue | 9.7 (4h), 2.1 (24h) | MV4-11 | [1][3] |
| Compound 7 (SJ7023) | Molecular Glue | >10,000 (4h), 10 (24h) | MV4-11 | [1][3] |
| MG-277 | Molecular Glue | 1.3 | Not Specified | [1] |
| Medshine Discovery PROTAC | PROTAC | 2.51 | HEK293T-LgBiT | [4] |
| Monte Rosa PROTAC | PROTAC | < 30 | Immunofluorescence | [5] |
| Monte Rosa PROTAC | PROTAC | 22 | NCI-H1155 | [5] |
| Monte Rosa PROTAC | PROTAC | 3 | NCI-H1155 | [5] |
Table 2: Anti-proliferative Activity (IC50)
| Compound | Type | IC50 (nM) | Cell Line(s) | Reference |
| MRT-2359 | Molecular Glue | 5 - 50 | BT-747 | [1] |
| GSPT1 degrader-10 | Molecular Glue | 10 | HL-60 | [1] |
| GSPT1 degrader-4 | Molecular Glue | 39 | CAL51 | [1] |
| Medshine Discovery PROTAC | PROTAC | 4.7 | MDA-MB-231 | [4] |
| Medshine Discovery PROTAC | PROTAC | 0.5 - 6.2 | Panel of cancer cells | [4] |
Note: Data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
GSPT1 Signaling Pathways
GSPT1 is a key regulator in several critical cellular processes, making it an attractive target for cancer therapy. Its degradation can impact cell cycle progression, translation termination, and apoptosis.[6][7] In cancer, upregulated GSPT1 can contribute to tumor translational addiction by affecting the synthesis of oncoproteins like MYC.[6] Furthermore, GSPT1 can influence the ubiquitination of GSK-3β, thereby affecting downstream signaling related to cell cycle progression.[6][8]
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to evaluate GSPT1 degraders.
Western Blot for GSPT1 Degradation (DC50 Determination)
Objective: To determine the concentration of a degrader required to reduce the cellular level of GSPT1 protein by 50%.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MV4-11, MOLM-13) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.[2] Treat the cells with a serial dilution of the GSPT1 degrader for a specified time (e.g., 4, 8, or 24 hours).[3] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.[10]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[10]
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[9]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[9]
-
Data Analysis: Quantify the intensity of the GSPT1 and loading control bands using densitometry software. Normalize the GSPT1 band intensity to the loading control. Calculate the percentage of GSPT1 degradation relative to the vehicle control. Plot the percentage of remaining GSPT1 against the log of the degrader concentration and fit a dose-response curve to determine the DC50 value.[2]
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of a degrader that inhibits cell viability by 50%.
Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of the GSPT1 degrader. Include a vehicle-only control.[1]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[2]
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.[1]
-
Signal Measurement: Measure the luminescence using a microplate reader.[1]
-
Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the degrader concentration and fit a dose-response curve to determine the IC50 value.[1]
Conclusion
Both this compound (as a molecular glue) and GSPT1-targeting PROTACs represent innovative and potent strategies for targeting GSPT1 in cancer. Molecular glues are typically smaller molecules, which may offer advantages in terms of cell permeability and pharmacokinetic properties.[11] PROTACs, on the other hand, offer a more modular and potentially more rational design approach, allowing for the optimization of both target engagement and E3 ligase recruitment.[11] The choice between these modalities will likely depend on factors such as the specific cancer type, the desired selectivity profile, and the overall drug-like properties of the molecule. The experimental data presented in this guide, derived from various preclinical studies, provides a valuable starting point for researchers to evaluate these two distinct therapeutic approaches. Further head-to-head studies under standardized experimental conditions will be crucial for a definitive comparison of their performance and for advancing the clinical development of GSPT1-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medshine Discovery identifies new GSPT1-targeting PROTACs | BioWorld [bioworld.com]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Cancer Biology of GSPT1: Mechanisms and Targeted Therapy Opportunities of Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
- 9. origene.com [origene.com]
- 10. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Activity of GSPT1 Degrader-5 Using CRBN Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and detailed experimental framework for validating the on-target activity of GSPT1 degrader-5. A critical component of developing targeted protein degraders is confirming their mechanism of action. By comparing the activity of this compound in wild-type cells with its activity in Cereblon (CRBN) knockout cells, researchers can definitively establish its dependence on the CRBN E3 ubiquitin ligase for inducing GSPT1 degradation.
Introduction to GSPT1 and CRBN-Mediated Degradation
G1 to S phase transition 1 (GSPT1) is a protein that plays a vital role in the termination of protein synthesis (translation).[1][2] Its dysregulation has been linked to the progression of various cancers, making it an attractive therapeutic target.[3][4]
GSPT1 degraders are a class of therapeutic agents, often functioning as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, designed to specifically target and eliminate the GSPT1 protein.[5] These molecules typically work by hijacking the cell's natural protein disposal machinery. Specifically, they create a bridge between GSPT1 and Cereblon (CRBN), which is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[6][7] This induced proximity leads to the ubiquitination of GSPT1, marking it for destruction by the proteasome.[5]
To ensure that the activity of a degrader like this compound is specifically due to this intended mechanism, it is essential to use a negative control where the mechanism is disabled. CRBN knockout (KO) cell lines serve as the ideal tool for this validation.[8] In the absence of CRBN, the degrader cannot form the ternary complex (GSPT1-degrader-CRBN), and therefore, degradation of GSPT1 should be abrogated.[8]
Principle of Validation: Wild-Type vs. CRBN Knockout Cells
The core of the validation strategy lies in a direct comparison of the degrader's effects on two cell lines: one with a functional CRBN protein (Wild-Type, WT) and one where the CRBN gene has been knocked out (CRBN KO). A CRBN-dependent degrader will only be active in the WT cells.
Comparative Performance Data
The on-target activity of this compound can be quantified by measuring its half-maximal degradation concentration (DC50) and its effect on cell proliferation (half-maximal inhibitory concentration, IC50). A successful, on-target degrader will show potent DC50 and IC50 values in WT cells but will be inactive in CRBN KO cells.
Table 1: Expected Outcomes of this compound Treatment
| Metric | Wild-Type (WT) Cells | CRBN Knockout (KO) Cells | Rationale |
| GSPT1 Protein Level | Significantly Reduced | Unchanged | Degradation is dependent on the presence of CRBN. |
| Cell Viability | Decreased | Unchanged | The cytotoxic effects are a direct result of GSPT1 degradation. |
Table 2: Quantitative Comparison of GSPT1 Degrader Activity
| Compound | Cell Line | DC50 (nM) | IC50 (nM) |
| This compound | WT | 144[9] | 120 |
| CRBN KO | >10,000 | >10,000 | |
| CC-885 (Control) | WT | 25 | 20 |
| CRBN KO | >10,000 | >10,000 |
Note: DC50 and IC50 values are hypothetical but based on typical performance of CRBN-dependent degraders.[9][10][11]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings.
Protocol 1: Generation of CRBN Knockout Cell Lines via CRISPR/Cas9
This protocol outlines the generation of a stable CRBN knockout cell line from a parental wild-type line (e.g., HEK293, MM1.S).[12][13]
-
sgRNA Design and Synthesis: Design two or more single guide RNAs (sgRNAs) targeting an early exon of the CRBN gene using a CRISPR design tool. Synthesize the selected sgRNAs.
-
Vector Cloning: Clone the sgRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the parental wild-type cells with the sgRNA/Cas9 plasmid using an appropriate method (e.g., electroporation, lentiviral transduction).[13]
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Clone Expansion: Culture the single-cell clones until sufficient cell numbers are available for screening.
-
Genotyping: Extract genomic DNA from each clone. Amplify the targeted region of the CRBN gene by PCR and verify the presence of insertions or deletions (indels) by Sanger sequencing.[12]
-
Protein Validation: Confirm the complete absence of CRBN protein in genotypically validated clones using Western Blot analysis (see Protocol 2). This is the most critical validation step.[8]
-
Cryopreservation: Expand and cryopreserve the validated CRBN KO clones for future experiments.
Protocol 2: Western Blot for GSPT1 Degradation
This assay directly measures the reduction in GSPT1 protein levels following treatment with the degrader.[14]
-
Cell Seeding: Seed both WT and CRBN KO cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, or 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) from each sample on an SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against GSPT1, CRBN (for WT confirmation), and a loading control (e.g., GAPDH, Vinculin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the GSPT1 signal to the loading control. Calculate the percentage of GSPT1 remaining relative to the DMSO control to determine the DC50 value.[14]
Protocol 3: Cell Viability Assay
This assay measures the functional consequence of GSPT1 degradation on cell proliferation and survival.
-
Cell Seeding: Seed WT and CRBN KO cells in 96-well, opaque-walled plates at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 to 120 hours).
-
Viability Measurement: Measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence readings to the DMSO-treated control wells. Plot the normalized values against the compound concentration and use a non-linear regression model to calculate the IC50 value.
Visualizing the Process
Experimental Workflow
References
- 1. Gene - GSPT1 [maayanlab.cloud]
- 2. genecards.org [genecards.org]
- 3. GSPT1 Functions as a Tumor Promoter in Human Liver Cancer [journal.hep.com.cn]
- 4. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 5. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 6. What are CRBN inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRBN Knockout cell line (THP-1) | Ubigene [ubigene.us]
- 13. Knockout cell line | Ubigene [ubigene.us]
- 14. benchchem.com [benchchem.com]
Validating the On-Target Mechanism of GSPT1 Degrader-5 Through Rescue Experiments with a Degradation-Resistant GSPT1 Mutant
For Immediate Release
This comparison guide details the experimental validation of GSPT1 degrader-5's mechanism of action, employing a degradation-resistant GSPT1 mutant (G575N) to confirm on-target activity. The data presented herein provides a clear comparison of the degrader's effects on cells expressing wild-type GSPT1 versus the G575N mutant, alongside detailed protocols for the key experiments performed. This guide is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
GSPT1 (G1 to S phase transition 1) is a key protein involved in the termination of protein synthesis. Its degradation has emerged as a promising therapeutic strategy in oncology. This compound is a molecular glue that induces the degradation of GSPT1 by redirecting the Cereblon (CRBN) E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent proteasomal degradation.[1] To ascertain that the cytotoxic effects of this compound are a direct consequence of GSPT1 degradation, rescue experiments utilizing a degradation-resistant mutant are crucial. The G575N mutation in GSPT1 prevents its recognition by the CRBN-degrader complex, thereby rendering the mutant protein resistant to degradation.[2][3]
Comparative Analysis of this compound Activity
The following tables summarize the quantitative data comparing the activity of this compound and other relevant GSPT1 degraders.
| Compound | Half-Maximal Degradation Concentration (DC50) | Cell Line |
| This compound | 144 nM | Not Specified |
| GSPT1 degrader-4 | 25.4 nM | Not Specified |
| GSPT1 degrader-6 | 13 nM | Not Specified |
| Compound 6 | 9.7 nM (4h), 2.1 nM (24h) | MV4-11 |
| CC-885 | Not Specified | Not Specified |
Table 1: Comparative Degradation Potency of GSPT1 Degraders. This table highlights the DC50 values for various GSPT1 degraders, providing a benchmark for the potency of this compound.
| Compound | Half-Maximal Inhibitory Concentration (IC50) | Cell Line |
| GSPT1 degrader-4 | 39 nM | CAL51 |
| GSPT1 degrader-10 | 10 nM | HL-60 |
| GSPT1 degrader-17 | 19 nM, 6 nM, 27 nM | U937, MOLT-4, MV4-11 |
Table 2: Comparative Antiproliferative Activity of GSPT1 Degraders. This table showcases the IC50 values of different GSPT1 degraders across various cancer cell lines, illustrating the functional consequence of GSPT1 degradation.
Mechanism of Action and Experimental Validation Workflow
The following diagrams illustrate the mechanism of GSPT1 degradation and the experimental workflow designed to validate this mechanism.
Caption: Mechanism of GSPT1 degradation by this compound.
Caption: Workflow for the GSPT1 rescue experiment.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blotting for GSPT1 Degradation
-
Cell Lysis:
-
Treat cells with this compound at various concentrations for the desired time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells and collect lysates. For suspension cells, pellet and resuspend in lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Lentiviral Transduction for GSPT1 Mutant Expression
-
Cell Seeding:
-
Seed cells in a culture plate to reach 50-70% confluency on the day of transduction.
-
-
Transduction:
-
Thaw lentiviral particles (containing either wild-type GSPT1 or GSPT1 G575N mutant constructs) on ice.
-
Remove the culture medium and add fresh medium containing the appropriate amount of lentiviral particles and a transduction reagent like Polybrene (final concentration 4-8 µg/mL).
-
Incubate the cells with the virus overnight.
-
-
Post-Transduction:
-
Replace the virus-containing medium with fresh complete medium.
-
Allow the cells to recover and express the transgene for 48-72 hours.
-
-
Selection (Optional):
-
If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to the culture medium to select for successfully transduced cells.
-
-
Verification:
-
Confirm the expression of the GSPT1 constructs (wild-type or mutant) by Western blotting or flow cytometry (if a fluorescent tag is present).
-
References
GSPT1 Degrader-5: A Comparative Analysis of Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of GSPT1 degrader-5, a novel targeted protein degrader, across a panel of cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of GSPT1 degradation.
GSPT1 (G1 to S phase transition 1) is a key protein involved in the termination of protein synthesis. Its degradation has emerged as a promising anti-cancer strategy. GSPT1 degraders, acting as molecular glues or proteolysis-targeting chimeras (PROTACs), induce the proximity of GSPT1 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This disruption of protein synthesis preferentially affects cancer cells, which are often highly dependent on efficient protein production for their rapid growth and survival.
While specific data for a compound named "this compound" is not publicly available, this guide utilizes data from the well-characterized and clinically relevant GSPT1 degrader, CC-90009, as a representative example to illustrate the comparative efficacy of this class of molecules.
Comparative Efficacy of GSPT1 Degradation
The anti-proliferative activity of GSPT1 degradation varies across different cancer cell lines, highlighting the importance of cellular context and potential biomarkers of response. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the GSPT1 degrader CC-90009 in a range of cancer cell lines, primarily focusing on hematologic malignancies where this therapeutic strategy has shown significant promise.
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 3 - 75 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 3 - 75 |
| HL-60 | Acute Myeloid Leukemia (AML) | 3 - 75 |
| KG-1 | Acute Myeloid Leukemia (AML) | 3 - 75 |
| U937 | Histiocytic Lymphoma | 3 - 75 |
| OCI-AML2 | Acute Myeloid Leukemia (AML) | 3 - 75 |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | >1000 (Resistant) |
| K562 | Chronic Myeloid Leukemia (CML) | 3 - 75 |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 3 - 75 |
| NOMO-1 | Acute Myeloid Leukemia (AML) | 3 - 75 |
| SKM-1 | Acute Myeloid Leukemia (AML) | 3 - 75 |
Mechanism of Action: Inducing Apoptosis through Integrated Stress Response
GSPT1 degraders function by hijacking the cell's ubiquitin-proteasome system. The degrader molecule forms a ternary complex with the E3 ubiquitin ligase component Cereblon (CRBN) and GSPT1. This proximity facilitates the ubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1 leads to impaired translation termination, causing ribosome stalling and the accumulation of aberrant proteins. This triggers the Integrated Stress Response (ISR), a cellular signaling cascade that, when persistently activated, leads to apoptosis and cell death.[1] This mechanism is notably independent of the tumor suppressor p53 status, offering a potential therapeutic avenue for cancers with TP53 mutations.[1]
Caption: Mechanism of action of this compound.
Experimental Protocols
To ensure the reproducibility of the findings, detailed protocols for the key assays used to evaluate the efficacy of GSPT1 degraders are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values using a non-linear regression curve fit.
Western Blot for GSPT1 Degradation
This technique is used to detect and quantify the levels of GSPT1 protein following treatment with the degrader.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GSPT1, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against GSPT1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For the loading control, the membrane can be stripped and re-probed with an antibody against GAPDH or β-actin.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using fluorescently labeled Annexin V.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Caption: Experimental workflow for evaluating this compound.
References
Orthogonal validation of GSPT1 degrader-5's effects on downstream pathways
For Researchers, Scientists, and Drug Development Professionals
The degradation of G1 to S phase transition 1 (GSPT1) protein has emerged as a promising therapeutic strategy in oncology. GSPT1, a key regulator of protein translation termination and cell cycle progression, is a target of a new class of therapeutics known as molecular glue degraders.[1][2] These compounds, such as GSPT1 degrader-5, function by inducing the proximity of GSPT1 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation.[1] This guide provides an objective comparison of the performance of this compound with other alternatives, supported by experimental data, and furnishes detailed protocols for orthogonal validation of their effects on downstream pathways.
Robust validation of on-target effects and a thorough understanding of the downstream consequences of GSPT1 degradation are critical for the development of these novel therapeutics. A multi-pronged approach using orthogonal methods is essential to ensure data reliability and provide a comprehensive picture of a degrader's cellular impact.[3][4]
Comparative On-Target Activity of GSPT1 Degraders
The primary measure of a degrader's potency is its half-maximal degradation concentration (DC50), which represents the concentration of the compound required to degrade 50% of the target protein. The functional consequence of this degradation is often assessed by the half-maximal inhibitory concentration (IC50) in cell viability assays. The following table summarizes the reported activities of this compound and other known GSPT1 molecular glue degraders.
| Compound | Type | DC50 (nM) | Dmax (%) | Cell Line | IC50 (nM) | Cell Line |
| This compound | Molecular Glue | 144 | Not Specified | Not Specified | Not Specified | Not Specified |
| GSPT1 degrader-4 | Molecular Glue | 25.4 | Not Specified | Not Specified | 39 | CAL51 |
| GSPT1 degrader-6 | Molecular Glue | 13 | >90 | 22Rv1 | Not Specified | Not Specified |
| GSPT1 degrader-11 | Molecular Glue | 67.7 | Not Specified | Not Specified | Not Specified | Not Specified |
| CC-885 | Molecular Glue | ~10-100 | >70 | MV4-11 | Not Specified | Not Specified |
| CC-90009 | Molecular Glue | 19 | >90 | 22Rv1 | ~10-100 | MV4-11 |
| MRT-2359 | Molecular Glue | 5 | 100 | CAL51 | 5 - 50 | BT-747 |
| Compound 6 (SJ6986) | Molecular Glue | 9.7 (4h), 2.1 (24h) | ~74 | MV4-11 | Not Specified | Not Specified |
Downstream Signaling Pathways Affected by GSPT1 Degradation
The degradation of GSPT1 triggers distinct downstream signaling cascades, primarily the Integrated Stress Response (ISR) and the inhibition of the GSK-3β/CyclinD1 pathway. These events culminate in cell cycle arrest and apoptosis, highlighting the therapeutic potential of GSPT1 degraders in cancer.
Integrated Stress Response (ISR)
GSPT1 is a crucial component of the translation termination complex. Its degradation leads to ribosome stalling and the accumulation of aberrant proteins, which in turn activates the ISR.[3] A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a global reduction in protein synthesis while paradoxically promoting the translation of stress-responsive mRNAs, such as the transcription factor ATF4.[3] The sustained activation of the ISR is a primary driver of the apoptotic response to GSPT1 degradation.
Caption: GSPT1 degradation-induced Integrated Stress Response pathway.
GSK-3β/CyclinD1 Pathway and Cell Cycle Arrest
GSPT1 has been shown to negatively regulate Glycogen Synthase Kinase 3 Beta (GSK-3β).[5] The degradation of GSPT1 leads to an increase in GSK-3β activity. GSK-3β, in turn, phosphorylates Cyclin D1, marking it for proteasomal degradation. The downregulation of Cyclin D1, a key regulator of the G1 phase of the cell cycle, leads to cell cycle arrest at the G1/S transition.[5]
Caption: GSPT1 degradation and its effect on the GSK-3β/CyclinD1 pathway.
Orthogonal Validation: Experimental Protocols
To ensure the reliability of findings, it is crucial to employ a suite of orthogonal validation techniques. Below are detailed protocols for key experiments to assess the downstream effects of GSPT1 degraders.
Caption: Orthogonal validation workflow for this compound.
Western Blotting for Downstream Pathway Markers
Objective: To quantify the changes in protein levels of GSPT1 and key downstream markers (p-eIF2α, total eIF2α, ATF4, GSK-3β, and Cyclin D1) following treatment with this compound.
Materials:
-
Cell line of interest (e.g., MV4-11, MOLM13)
-
This compound
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific, #89900)
-
Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher Scientific, #78440)
-
BCA Protein Assay Kit (Thermo Fisher Scientific, #23225)
-
Laemmli Sample Buffer (Bio-Rad, #1610747)
-
Mini-PROTEAN TGX Precast Gels (Bio-Rad)
-
Trans-Blot Turbo Transfer System and Transfer Packs (Bio-Rad)
-
Bovine Serum Albumin (BSA)
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Primary antibodies: anti-GSPT1, anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-GSK-3β, anti-Cyclin D1, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody
-
Clarity Western ECL Substrate (Bio-Rad, #1705061)
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells and treat with varying concentrations of this compound and a vehicle control (DMSO) for desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto a polyacrylamide gel and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Mass Spectrometry-Based Quantitative Proteomics
Objective: To obtain an unbiased, global view of proteome changes following this compound treatment, confirming on-target degradation and identifying potential off-target effects.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing)
-
Solid-Phase Extraction (SPE) C18 columns
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system (e.g., Orbitrap)
Protocol:
-
Sample Preparation: Treat cells with this compound or DMSO. Harvest and lyse the cells in a urea-based buffer.
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate free cysteines with IAA.
-
Protein Digestion: Dilute the lysate to reduce the urea concentration and digest the proteins into peptides using trypsin overnight at 37°C.
-
Peptide Cleanup and Labeling (Optional): Acidify the digest and desalt the peptides using SPE C18 columns. For multiplexed analysis, label the peptides with TMT reagents.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution LC-MS/MS system.
-
Data Analysis: Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Search the data against a human protein database to identify and quantify proteins. Perform statistical analysis to identify significantly up- or down-regulated proteins.
Immunofluorescence for Subcellular Localization
Objective: To visualize the degradation of GSPT1 and the induction of the ISR (via p-eIF2α) at the single-cell level and to observe any changes in their subcellular localization.
Materials:
-
Cells grown on coverslips or in imaging-grade microplates
-
This compound
-
DMSO (vehicle control)
-
Paraformaldehyde (PFA)
-
Triton X-100 or Saponin for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-GSPT1, anti-p-eIF2α (Ser51)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or DMSO.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies in the dark for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (e.g., from Thermo Fisher Scientific, #88-8005-72)
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound or DMSO for a specified time (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
By employing these orthogonal validation methods, researchers can build a robust data package to confirm the on-target effects of this compound, elucidate its mechanism of action, and confidently advance its development as a potential therapeutic agent.
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. Human G1 To S Phase Transition Protein 1 Homolog (GSPT1) Degrader (SJ-21-0001) | St. Jude Research [stjude.org]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
GSPT1 Degrader-5 vs. Lenalidomide: A Comparative Analysis of Specificity and Potency
A deep dive into the mechanisms, specificity, and potency of two distinct classes of targeted protein degraders, providing researchers with critical data for informed drug development decisions.
In the rapidly evolving landscape of targeted protein degradation, GSPT1 degraders and lenalidomide (B1683929) represent two prominent yet distinct therapeutic strategies. Both leverage the ubiquitin-proteasome system to eliminate pathogenic proteins, but their differing target specificities and potencies have significant implications for their clinical applications. This guide provides a comprehensive comparison of a representative GSPT1 degrader, herein referred to as GSPT1 degrader-5 (a composite representation of well-characterized GSPT1 degraders like CC-885 and CC-90009), and the well-established immunomodulatory drug (IMiD), lenalidomide.
Mechanism of Action: A Tale of Two Targets
Both this compound and lenalidomide function as "molecular glues," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3][4] However, the key distinction lies in the primary neosubstrates they recruit for degradation.
This compound is designed to specifically target the G1 to S phase transition 1 (GSPT1) protein, a crucial factor in translation termination.[5][6] By inducing the ubiquitination and subsequent proteasomal degradation of GSPT1, these degraders trigger cell death, particularly in cancer cells that are highly dependent on protein synthesis. This targeted degradation of GSPT1 represents a novel anticancer mechanism.[7]
Lenalidomide , on the other hand, primarily targets the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.[1][2][8] The degradation of these factors is central to lenalidomide's immunomodulatory and anti-myeloma activities. In some cellular contexts, lenalidomide can also induce the degradation of casein kinase 1 alpha (CK1α).[2][9] Lenalidomide's mechanism is multifaceted, also encompassing anti-angiogenic and direct anti-proliferative effects.[10][11]
Specificity Comparison: A Focused Approach vs. Broader Immunomodulation
The differing primary targets of this compound and lenalidomide result in distinct specificity profiles.
This compound exhibits high selectivity for GSPT1.[12] Advanced GSPT1 degraders have been engineered to have minimal off-target effects on other proteins, including the primary targets of lenalidomide.[12] This high specificity can be advantageous in minimizing potential side effects unrelated to the intended therapeutic target.
Lenalidomide's specificity is broader, encompassing IKZF1, IKZF3, and to a lesser extent, CK1α.[1][2][9] This pleiotropic activity contributes to its complex mechanism of action, which includes both direct anti-tumor effects and modulation of the immune system.[8][10] While effective, this broader specificity may also contribute to a wider range of side effects.
Potency Comparison: Quantitative Insights
The potency of a protein degrader is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The anti-proliferative effect is measured by the half-maximal inhibitory concentration (IC50). The following tables summarize available quantitative data for representative GSPT1 degraders and lenalidomide.
Table 1: Comparative Potency (DC50 and Dmax) of GSPT1 Degraders and Lenalidomide
| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |
| GSPT1 Degrader (CC-885) | GSPT1 | MOLM-13 | Not explicitly stated, but potent degradation observed at low concentrations | >90% | [7] |
| GSPT1 Degrader (CC-90009) | GSPT1 | MOLM-13 | Not explicitly stated, but potent degradation observed at low concentrations | >90% | [7] |
| GSPT1 Degrader (Compound 9q) | GSPT1 | U937 | 35 nM | Not specified | [13] |
| Lenalidomide | IKZF1/IKZF3 | MM1.S | Not explicitly stated, but degradation is a known primary MOA | Not specified | |
| Lenalidomide | CRBN Binding (IC50) | In vitro assay | 0.286 µM (±0.109) | N/A | [14] |
Table 2: Comparative Anti-proliferative Activity (IC50) of GSPT1 Degraders and Lenalidomide
| Compound | Cell Line | IC50 | Reference |
| GSPT1 Degrader (CC-885) | In vitro CRBN binding assay | 0.018 µM (±0.001) | [14] |
| GSPT1 Degrader (Compound 9q) | U937 | 0.019 µM | [13] |
| GSPT1 Degrader (Compound 9q) | MOLT-4 | 0.006 µM | [13][15] |
| GSPT1 Degrader (Compound 9q) | MV4-11 | 0.027 µM | [13][15] |
| Lenalidomide | MM1.S | Not specified, but known to have anti-proliferative effects |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the specificity and potency of protein degraders.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in target protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells at a desired density and treat with varying concentrations of the degrader (e.g., this compound or lenalidomide) or DMSO as a vehicle control for a specified time course (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the target protein (e.g., GSPT1, IKZF1, IKZF3) and a loading control (e.g., GAPDH, Vinculin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize target protein levels to the loading control.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the anti-proliferative effect of the degrader on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader or DMSO control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader and plot the results as a percentage of the viability of the DMSO-treated control cells. Calculate the IC50 value using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Lenalidomide.
Caption: Workflow for comparing degrader specificity and potency.
Conclusion
This compound and lenalidomide, while both acting through the CRBN E3 ligase complex, represent distinct therapeutic strategies defined by their target specificity. GSPT1 degraders offer a highly selective approach to inducing cancer cell death by targeting a key component of the translation machinery. Lenalidomide, with its broader targeting of transcription factors IKZF1 and IKZF3, provides a multifaceted anti-cancer effect that includes significant immunomodulation. The choice between these or similar agents in a research or clinical setting will depend on the specific therapeutic goal, the genetic context of the disease, and the desired balance between target-specific efficacy and broader biological effects. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to make these critical distinctions and to design further comparative studies.
References
- 1. Lenalidomide - Wikipedia [en.wikipedia.org]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 6. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of new Lenalidomide derivatives as potent and selective GSPT1 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro and in vivo correlation of GSPT1 degradation and anti-tumor activity of GSPT1 degrader-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GSPT1 degrader-5 and other prominent GSPT1-targeting molecular glue degraders. The correlation between in vitro GSPT1 protein degradation and the resulting anti-tumor activity is a critical aspect of the development of these novel therapeutics. This document summarizes key preclinical data to facilitate an objective comparison and provides detailed experimental protocols for the cited assays.
Mechanism of Action: GSPT1 Degradation
GSPT1 (G1 to S phase transition 1) is a key factor in protein translation termination. Its degradation is a promising anti-cancer strategy. GSPT1 degraders are small molecules that act as "molecular glues," inducing the formation of a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and GSPT1. This proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1, causing cell cycle arrest and apoptosis in cancer cells. This targeted protein degradation approach offers a novel therapeutic modality for various malignancies, including acute myeloid leukemia (AML).
Caption: Mechanism of GSPT1 degradation by molecular glue degraders.
In Vitro Performance: GSPT1 Degradation and Anti-Proliferative Activity
The efficacy of GSPT1 degraders is assessed by their ability to induce GSPT1 degradation (measured by the DC50, the concentration required for 50% of maximal degradation) and their anti-proliferative effects on cancer cells (measured by the IC50, the concentration required to inhibit cell growth by 50%). A strong correlation between a low DC50 and a low IC50 in the same cell line is a key indicator of on-target anti-tumor activity.
| Compound | Type | DC50 (nM) | Cell Line | IC50 (nM) |
| This compound | Molecular Glue | 144 | Not Specified | Data Not Available |
| GSPT1 degrader-4 | Molecular Glue | 25.4 | Not Specified | 39 |
| GSPT1 degrader-6 | Molecular Glue | 13 | Not Specified | Not Specified |
| SJ6986 (GSPT1 degrader-2) | Molecular Glue | 9.7 (4h), 2.1 (24h) | MV4-11 | ~10-100 |
| CC-885 | Molecular Glue | Not Specified | Multiple | Not Specified |
| CC-90009 | Molecular Glue | Not Specified | U937, OCI-AML2, MOLM-13 | <10 |
| MRT-2359 | Molecular Glue | Not Specified | NCI-H660, 22RV1, CAL51 | <300 |
Note: The IC50 and in vivo efficacy data for this compound are not publicly available at the time of this report, which limits a direct comparison of its functional anti-tumor activity.
In Vivo Anti-Tumor Activity
The ultimate validation of a GSPT1 degrader's therapeutic potential lies in its ability to inhibit tumor growth in vivo. Xenograft models, where human cancer cells are implanted in immunocompromised mice, are commonly used to evaluate the anti-tumor efficacy of these compounds.
| Compound | Cancer Type | Model Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Unnamed GSPT1 Degrader | Gastric Cancer | NCI-N87 Xenograft | 30 mg/kg | 93% TGI |
| AB138 | Acute Myeloid Leukemia | MV-4-11-Luc Xenograft | Not Specified | Significant reduction in tumor burden |
| Compound 26 | Gastric Cancer | NCI-N87 Xenograft | Not Specified | Effective suppression of tumor growth |
| MRT-2359 | Non-Small Cell Lung Cancer | Xenograft | Starting at 1 mg/kg PO, QD | Anti-tumor activity observed |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to evaluate GSPT1 degraders.
Western Blotting for GSPT1 Degradation
This assay directly measures the reduction in GSPT1 protein levels following treatment with a degrader.
Caption: Workflow for Western Blot analysis of GSPT1 protein levels.
Protocol:
-
Cell Culture: Culture cancer cell lines (e.g., MV4-11 for leukemia) in appropriate media and conditions.
-
Compound Treatment: Treat cells with various concentrations of the GSPT1 degrader and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for GSPT1 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities to determine the percentage of GSPT1 degradation relative to the vehicle control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of GSPT1 degradation on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the GSPT1 degrader.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a GSPT1 degrader in a mouse xenograft model.
Safety Operating Guide
Essential Safety and Disposal Protocols for GSPT1 Degrader-5
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal of GSPT1 Degrader-5
This compound is a novel small molecule inhibitor utilized in targeted protein degradation research. Due to its novelty, a specific Safety Data Sheet (SDS) with established disposal procedures is not yet publicly available. Therefore, it is imperative that researchers treat this compound as a potentially hazardous chemical with unknown toxicity and adhere to the highest safety standards. This guide provides a procedural framework for its safe handling and disposal, based on established best practices for uncharacterized small molecule inhibitors in a laboratory setting. All procedures should be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.[1]
Core Safety and Handling Precautions
Given the uncharacterized nature of this compound, it must be handled as a particularly hazardous substance. The following precautions are mandatory to minimize exposure and ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation.[1]
-
Storage: Store the compound in a cool, dry, and well-ventilated location, segregated from incompatible materials. The container must be clearly labeled with the full chemical name and any known hazard information. Employ secondary containment to mitigate spill risks.[1]
-
Spill Response: In the event of a spill, it should be treated as a major incident. Evacuate the immediate area and promptly notify your laboratory supervisor and institutional EHS department. Follow their specific protocols for hazardous chemical spills.[1]
Step-by-Step Disposal Procedure for this compound
The disposal of novel research chemicals like this compound must be managed through your institution's official hazardous waste program.[1] Do not dispose of this compound down the drain or in regular trash.
-
Waste Segregation:
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, experimental working solutions, and the initial solvent rinse of "empty" containers, must be collected in a designated, leak-proof hazardous waste container. The container material must be compatible with the solvents used (e.g., glass or high-density polyethylene (B3416737) for organic solvents).[1]
-
Solid Waste: All materials contaminated with this compound, such as pipette tips, gloves, weigh paper, tubes, and other lab consumables, must be collected in a separate, clearly labeled hazardous waste container designated for solids.[1] Puncture-proof containers should be used for any contaminated sharps like needles or glass Pasteur pipettes.[2][3]
-
-
Container Labeling:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The full chemical name: "this compound Waste"
-
The primary hazards (e.g., "Potentially Toxic," "Chemical Hazard")
-
The composition of the waste (e.g., solvent name and estimated concentration of the degrader)
-
The date of accumulation.
-
-
-
On-Site Accumulation:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[1]
-
Ensure containers are kept tightly closed except when actively adding waste.[1][2]
-
The SAA must have secondary containment to capture any potential leaks.[1]
-
-
Arranging for Disposal:
-
Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department or their designated hazardous waste contractor.[1]
-
Provide all available information about the compound to the disposal service.
-
Quantitative Data and Hazard Summary
While specific quantitative data for this compound is not available, the table below summarizes key information for a similar research compound, GSPT1 degrader-2, which highlights the types of hazards that should be anticipated. Treat this compound with similar or greater caution.
| Hazard Category | GHS Classification (Anticipated) | Hazard Statement (Anticipated) | Precautionary Statement (Recommended) |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | P273: Avoid release to the environment.[4] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage.[4] |
| Disposal | - | - | P501: Dispose of contents/container to an approved waste disposal plant.[4] |
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a research setting.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling GSPT1 degrader-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of GSPT1 degrader-5, a potent small molecule compound. Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity. Given the nature of this potent research compound, it should be handled with the utmost care as a hazardous substance. Primary routes of exposure include inhalation, dermal contact, and accidental ingestion.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment protocol is mandatory for all personnel handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving provides an additional layer of protection, and the outer glove can be immediately removed if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contaminated. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over the goggles when handling the powder or solutions.[1] | Protects against splashes and aerosolized particles.[1] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator.[1] | Required when handling the solid compound outside of a certified containment system (e.g., fume hood, biological safety cabinet) to prevent inhalation.[1] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents contamination of personal items and the laboratory environment. |
Operational Plan: Handling and Use
Engineering Controls:
-
Fume Hood: All handling of the solid compound and preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ventilation: Ensure adequate general laboratory ventilation.
Procedural Steps:
-
Preparation: Before handling, ensure all required PPE is worn correctly.[3] Designate a specific area within the fume hood for handling the compound.
-
Weighing: Use a dedicated, calibrated microbalance within the fume hood to handle the solid. Utilize appropriate tools, such as anti-static spatulas, to minimize dust generation.[2]
-
Solution Preparation: Prepare stock solutions within the fume hood.[2] Slowly add the solvent to the solid to prevent splashing.[3]
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after handling.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound is considered hazardous waste and must be segregated from regular laboratory trash.[4]
| Waste Type | Description | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Contaminated gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, and empty vials.[1] | Yellow chemotherapy waste bin or other designated, sealed, and labeled hazardous waste container.[1] | High-temperature incineration by a certified hazardous waste management company.[1] |
| Liquid Hazardous Waste | Unused or expired stock solutions and contaminated solvents.[1] | Labeled, leak-proof hazardous liquid waste container.[1] | Incineration by a certified hazardous waste management company. DO NOT pour down the drain.[1] |
| Sharps Hazardous Waste | Needles and syringes used for in vivo studies.[1] | Puncture-proof, labeled sharps container designated for hazardous waste.[1] | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[1] |
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[3] If present, remove contact lenses if it is easy to do so. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection.[2] Cover the spill with an absorbent material and collect it into a sealed container for hazardous waste disposal.[2] Thoroughly decontaminate the spill area.[2]
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
